(5-Chloro-2-(trifluoromethyl)phenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMJBVGPYBBQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380778 | |
| Record name | [5-Chloro-2-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-21-7 | |
| Record name | [5-Chloro-2-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-21-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (5-Chloro-2-(trifluoromethyl)phenyl)methanol for Researchers and Drug Development Professionals
This guide provides an in-depth overview of the physical and chemical properties of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key building block in modern medicinal chemistry. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts distinct electronic and lipophilic characteristics that are highly sought after in the design of novel therapeutic agents. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug discovery and development, offering critical data and insights to inform experimental design and synthesis strategies.
Core Molecular and Physical Properties
This compound, identified by the CAS number 261763-21-7, is a substituted benzyl alcohol derivative. The presence of a trifluoromethyl group at the ortho position and a chlorine atom at the meta position relative to the hydroxymethyl group significantly influences its reactivity and physical characteristics.
Chemical Structure and Identification
The structural representation of this compound is crucial for understanding its chemical behavior.
Caption: Chemical structure of this compound.
Tabulated Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound. These values are essential for predicting its behavior in various chemical environments and for designing appropriate experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 261763-21-7 | [1] |
| Molecular Formula | C₈H₆ClF₃O | [1] |
| Molecular Weight | 210.58 g/mol | [1] |
| Boiling Point | 225 °C | [2][3] |
| Density | 1.416 g/cm³ | [2][4] |
| Flash Point | 90.1 °C | [4] |
| Calculated LogP | 2.85 | [4] |
| Calculated PSA | 20.23 Ų | [4] |
The Role in Medicinal Chemistry and Drug Design
The trifluoromethyl group is a cornerstone in modern drug design due to its ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5][6] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[5] The strategic placement of a chlorine atom further influences the electronic landscape and can provide an additional vector for molecular interactions.
Safety and Handling
A comprehensive understanding of the safety profile of this compound is paramount for its responsible handling in a laboratory setting.
Hazard Identification
Based on available supplier safety information, this compound is classified as an irritant.[7]
-
Hazard Statements: Irritating to eyes, respiratory system, and skin.[7]
-
Signal Word: Warning
Precautionary Measures and First Aid
Adherence to standard laboratory safety protocols is essential when working with this compound.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P264: Wash skin thoroughly after handling.[8]
-
P271: Use only outdoors or in a well-ventilated area.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[7]
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
A complete Safety Data Sheet (SDS) should be consulted for detailed safety and handling information.
Experimental Protocols
The utility of this compound as a synthetic intermediate is best illustrated through established experimental protocols. The following outlines a general procedure for the oxidation of this alcohol to the corresponding aldehyde, a common transformation in organic synthesis.
Oxidation to 5-Chloro-2-(trifluoromethyl)benzaldehyde
This protocol provides a representative method for the conversion of the primary alcohol to an aldehyde, a versatile functional group for further synthetic modifications.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridinium chlorochromate (PCC) (1.5-2.0 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 30 minutes.
-
Filter the mixture through a pad of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 5-Chloro-2-(trifluoromethyl)benzaldehyde.
Logical Workflow for Oxidation Protocol:
Caption: Workflow for the oxidation of this compound.
Conclusion
This compound is a chemical compound with significant potential in the field of drug discovery and development. Its well-defined physical properties and the strategic placement of its functional groups make it an attractive starting material for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its characteristics, safe handling procedures, and a key synthetic application. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of versatile building blocks like this compound is set to increase, making a thorough comprehension of its properties essential for the innovative scientist.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. chempoint.com [chempoint.com]
- 3. jelsciences.com [jelsciences.com]
- 4. (2-(Trifluoromethyl)phenyl)methanol | CAS#:346-06-5 | Chemsrc [chemsrc.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
(5-Chloro-2-(trifluoromethyl)phenyl)methanol CAS number and structure
An In-Depth Technical Guide to (5-Chloro-2-(trifluoromethyl)phenyl)methanol: A Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive technical overview of this compound, a critical building block that embodies the advantageous characteristics of trifluoromethylated aromatic systems. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Compound Identification and Structure
Precise identification is the foundation of all chemical research. This compound is a substituted benzyl alcohol derivative whose structure is key to its utility.
The compound is registered under CAS Number 261763-21-7 .[1][2] Its molecular structure consists of a benzene ring substituted with a chloro group at the 5-position, a trifluoromethyl group at the 2-position, and a hydroxymethyl (methanol) group at the 1-position.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the core physicochemical properties is essential for experimental design and interpretation.
| Property | Value | Source |
| CAS Number | 261763-21-7 | [1][2] |
| Molecular Formula | C₈H₆ClF₃O | [1] |
| Molecular Weight | 210.58 g/mol | [1][2] |
| Synonyms | Benzenemethanol, 5-chloro-2-(trifluoromethyl)- | [1] |
Note: Further properties such as melting point, boiling point, and solubility would be determined empirically and reported in specific supplier documentation.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this molecule is crucial for its application as a chemical intermediate.
Synthetic Pathways
This compound is typically synthesized via the reduction of a corresponding carbonyl compound. The most common precursor is 5-chloro-2-(trifluoromethyl)benzaldehyde or a derivative of 5-chloro-2-(trifluoromethyl)benzoic acid. This reduction can be achieved using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
The causality behind this choice is straightforward: aldehydes and carboxylic acids are common commercial starting materials, and their reduction to primary alcohols is a high-yielding and well-established transformation in organic synthesis.
Caption: Synthetic route to this compound.
Key Reactivity: Oxidation
As a primary alcohol, the hydroxymethyl group is the primary site of reactivity. A key and illustrative reaction is its oxidation back to the corresponding aldehyde, 5-chloro-2-(trifluoromethyl)benzaldehyde. This transformation is valuable for creating another useful building block. A common and efficient method for this oxidation involves using pyridinium chlorochromate (PCC) in a solvent like dichloromethane (DCM).[3]
The choice of PCC is deliberate; it is a milder oxidizing agent compared to others like potassium permanganate or chromic acid, which helps to prevent over-oxidation to the carboxylic acid, thus ensuring a high yield of the desired aldehyde product. This self-validating protocol stops the reaction at the aldehyde stage, which is often the desired outcome for subsequent synthetic steps.
Role in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold in drug design. The trifluoromethyl group is not merely a bulky substituent; it profoundly influences the molecule's properties in ways that are highly advantageous for creating effective pharmaceuticals.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4] Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can significantly increase a drug's half-life and bioavailability.[4][5]
-
Lipophilicity : The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[4] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.
-
Binding Affinity : As a strong electron-withdrawing group, the CF₃ group can alter the electronic profile of the aromatic ring, influencing pKa and hydrogen bonding capabilities. This can lead to stronger and more selective binding interactions with target proteins.[4][5]
Numerous FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern therapeutics.[4][6] This building block serves as a precursor for more complex molecules investigated for a wide range of diseases, from cancer to neurological disorders.[5][7]
Experimental Protocol: Oxidation to Aldehyde
This section provides a detailed, step-by-step methodology for the oxidation of this compound, a fundamental transformation for any researcher working with this compound.
Objective: To synthesize 5-chloro-2-(trifluoromethyl)benzaldehyde from this compound.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidant: To this solution, add pyridinium chlorochromate (PCC) (2.0 equivalents) in one portion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-3 hours).[3]
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and continue stirring for an additional hour. This helps to precipitate the chromium byproducts.
-
Filtration: Filter the mixture through a pad of silica gel or Celite to remove the insoluble chromium salts. Wash the filter cake thoroughly with diethyl ether.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil using silica gel column chromatography. Elute with a hexane/ethyl acetate solvent system (e.g., 90:10 v/v) to isolate the pure 5-chloro-2-(trifluoromethyl)benzaldehyde.[3]
Caption: Experimental workflow for the oxidation of the title compound.
Safety and Handling
As with any halogenated and trifluoromethylated aromatic compound, proper safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[8][9] Avoid contact with skin and eyes.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its unique combination of a reactive alcohol handle and the powerful trifluoromethyl group makes it an invaluable precursor in the synthesis of advanced pharmaceutical intermediates. By understanding its synthesis, reactivity, and the profound influence of its fluorine content, researchers can leverage this building block to design and create next-generation therapeutics with enhanced efficacy, stability, and pharmacokinetic profiles.
References
- 1. calpaclab.com [calpaclab.com]
- 2. [5-chloro-2-(trifluoromethyl)phenyl]methanol - Amerigo Scientific [amerigoscientific.com]
- 3. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. jelsciences.com [jelsciences.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Solubility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in different organic solvents
An In-Depth Technical Guide to the Solubility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents. A detailed, step-by-step protocol for solubility screening is provided, alongside a discussion of the physicochemical principles that govern the dissolution process.
Introduction: Understanding the Molecule
This compound, with the chemical formula C₈H₆ClF₃O, is a substituted aromatic alcohol.[1] Its structure, featuring a chlorophenyl ring, a trifluoromethyl group, and a hydroxymethyl group, imparts a unique combination of polarity and lipophilicity. This complex molecular architecture dictates its interaction with different solvent environments, a critical consideration in process chemistry, formulation development, and analytical method design. An understanding of its solubility is paramount for optimizing reaction conditions, purification strategies, and the development of stable dosage forms.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₆ClF₃O
-
Molecular Weight: 210.58 g/mol [1]
The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the trifluoromethyl (-CF₃) and chloro (-Cl) substituents contribute to the molecule's overall lipophilicity and electron-withdrawing nature.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility.[2][3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound in a given organic solvent is a function of the interplay between its polarity and the polarity of the solvent.
Organic solvents can be broadly categorized as:
-
Polar Protic Solvents: Such as methanol and ethanol, which can engage in hydrogen bonding.
-
Polar Aprotic Solvents: Like acetone and ethyl acetate, which have dipole moments but lack O-H or N-H bonds.
-
Nonpolar Solvents: Including hexane and toluene, which have low dielectric constants and minimal polarity.
Given the presence of both a polar hydroxyl group and a nonpolar substituted phenyl ring, this compound is expected to exhibit a range of solubilities across these solvent classes. It is anticipated to be more soluble in polar solvents, particularly those that can act as hydrogen bond acceptors or donors, than in nonpolar hydrocarbon solvents.
Experimental Determination of Solubility: A Practical Guide
The following is a detailed protocol for determining the solubility of this compound. This method is designed to be a self-validating system, ensuring the generation of reliable and reproducible data in a research or drug development setting. This protocol is aligned with the principles of Good Laboratory Practices (GLP) and can be adapted for implementation under Good Manufacturing Practices (GMP).[4][5][6]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to ±0.01 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Calibrated volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in mg/mL or mol/L using the concentration obtained from the HPLC analysis and the dilution factor.
-
Repeat the experiment at different temperatures if temperature-dependent solubility data is required.
-
The following diagram illustrates the experimental workflow for determining solubility:
Caption: Experimental workflow for solubility determination.
Data Presentation
Quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Solvent Class | Polarity Index | Solubility at 25°C (mg/mL) |
| Methanol | Polar Protic | 0.762 | [Insert Experimental Data] |
| Ethanol | Polar Protic | 0.654 | [Insert Experimental Data] |
| Acetone | Polar Aprotic | 0.355 | [Insert Experimental Data] |
| Ethyl Acetate | Polar Aprotic | 0.228 | [Insert Experimental Data] |
| Toluene | Nonpolar | 0.099 | [Insert Experimental Data] |
| Hexane | Nonpolar | 0.009 | [Insert Experimental Data] |
Note: The polarity index is a relative measure of a solvent's polarity.[7][8]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9][10][11] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9][12][13]
The following diagram illustrates the logical relationship for ensuring laboratory safety:
Caption: Laboratory safety workflow.
Conclusion
The solubility of this compound is a critical parameter that influences its application in pharmaceutical development. This guide has provided a theoretical basis for understanding its solubility, a detailed experimental protocol for its determination, and a framework for presenting the resulting data. By following the methodologies outlined herein, researchers can generate high-quality, reliable solubility data to support their research and development activities.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chem.ws [chem.ws]
- 3. (5-Chloro-2-fluorophenyl)(phenyl)methanol | C13H10ClFO | CID 61101412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Good manufacturing practices guide for drug products (GUI-0001) - Canada.ca [canada.ca]
- 5. Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference? - Eurofins USA [eurofinsus.com]
- 6. Good Manufacturing Practices: When Do They Apply? [advarra.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aaronchem.com [aaronchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.co.uk [fishersci.co.uk]
A Technical Guide to the ¹H and ¹³C NMR Spectra of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for its unambiguous characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. While a directly published complete spectrum is not widely available, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from closely related analogues to present a robust and predictive analysis. This approach, grounded in fundamental principles and comparative data, offers a comprehensive understanding of the spectral features of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the alcohol, and the hydroxyl proton. The chemical shifts and coupling patterns are heavily influenced by the electronic effects of the chloro and trifluoromethyl substituents.
Aromatic Region (δ 7.0-8.0 ppm):
The three aromatic protons will appear as a complex multiplet or as distinct, coupled signals. Based on the analysis of related compounds such as 2-(Trifluoromethyl)benzyl alcohol and 2-Chlorobenzyl alcohol, we can predict the following:
-
H-6: This proton, being ortho to the electron-withdrawing trifluoromethyl group, is expected to be the most deshielded and appear at the downfield end of the aromatic region.
-
H-3 and H-4: These protons will be influenced by both the chloro and trifluoromethyl groups, leading to chemical shifts that are intermediate. The coupling between them will likely result in a doublet or a doublet of doublets.
Methylene Protons (-CH₂OH) (δ ~4.8 ppm):
The two methylene protons are diastereotopic due to the chiral center at the benzylic carbon. Therefore, they are expected to appear as a pair of doublets (an AB quartet) if there is coupling to the hydroxyl proton, or as a singlet if there is rapid exchange of the hydroxyl proton. In many cases, especially in solvents like CDCl₃, this signal appears as a singlet.
Hydroxyl Proton (-OH):
The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It can appear as a broad singlet anywhere in the spectrum. In the presence of D₂O, this signal will exchange and disappear, which is a key method for its identification.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on each of the eight unique carbon atoms in this compound. The strong electron-withdrawing effect of the trifluoromethyl group will be particularly evident.
Aromatic and Benzylic Carbons (δ 120-145 ppm):
-
C-2 (ipso-CF₃): This carbon will be significantly influenced by the trifluoromethyl group and will likely appear as a quartet due to ¹JC-F coupling.
-
C-5 (ipso-Cl): The carbon attached to the chlorine atom will also show a downfield shift.
-
Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.
-
C-1 (ipso-CH₂OH): This carbon will be found in the downfield region of the aromatic signals.
Methylene Carbon (-CH₂OH) (δ ~61 ppm):
The methylene carbon is expected to resonate at approximately 61 ppm, a typical value for a benzylic alcohol.
Trifluoromethyl Carbon (-CF₃) (δ ~124 ppm):
The carbon of the trifluoromethyl group will appear as a prominent quartet with a large one-bond carbon-fluorine coupling constant (¹JC-F).
Summary of Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.7 | d | H-6 |
| ~7.5 | d | H-4 |
| ~7.4 | dd | H-3 |
| ~4.8 | s | -CH₂OH |
| variable | br s | -OH |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~139 | s | C-1 |
| ~127 (q) | q | C-2 |
| ~132 | s | C-3 |
| ~129 | s | C-4 |
| ~134 | s | C-5 |
| ~126 | s | C-6 |
| ~61 | s | -CH₂OH |
| ~124 (q) | q | -CF₃ |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently invert it several times to ensure the sample is completely dissolved.
Data Acquisition:
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans (typically 8-16) should be used to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence should be used. A larger number of scans will be required to obtain a good spectrum.
-
The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[1]
Visualizing the Structure and Key Interactions
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from closely related analogues and fundamental NMR principles, a comprehensive understanding of the expected spectral features has been established. This information is invaluable for researchers and scientists in confirming the structure and purity of this important chemical intermediate, thereby ensuring the reliability of subsequent research and development efforts.
References
Mass spectrometry analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
An In-depth Technical Guide to the Mass Spectrometry Analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Abstract
This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of this compound, a key chemical intermediate in pharmaceutical synthesis. Mass spectrometry is an essential analytical technique for the structural elucidation, purity assessment, and quantitative analysis of such compounds.[1][2][3] This document moves beyond rote protocols to explain the causal reasoning behind critical experimental choices, from ionization source selection to the prediction of fragmentation pathways. It is intended for researchers, analytical scientists, and drug development professionals who require a robust and validated approach to characterizing halogenated and trifluoromethyl-containing aromatic molecules.
Introduction to the Analyte: Physicochemical Profile
This compound (CAS No. 115063-47-7) is a small organic molecule with the following properties:
-
Molecular Formula: C₈H₆ClF₃O
-
Molecular Weight: 210.58 g/mol (Monoisotopic Mass: 210.0059 g/mol )
-
Structure:

The analytical strategy is dictated by its structure. The presence of a moderately polar alcohol group, a nonpolar trifluoromethyl-substituted phenyl ring, and a chlorine atom informs every step of the analysis. The chlorine atom will produce a characteristic M+2 isotopic peak with an intensity approximately one-third of the monoisotopic (M) peak, providing a clear diagnostic marker. The molecule's thermal stability and molecular weight (under 1500 Da) make it suitable for a range of common MS ionization techniques.[4][5]
The Cornerstone of Analysis: Ionization Method Selection
The conversion of the neutral analyte into a gas-phase ion is the most critical step in mass spectrometry. The choice of ionization technique directly impacts sensitivity, spectral complexity, and the nature of the data obtained. For this compound, the primary candidates are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), particularly when coupled with Liquid Chromatography (LC-MS).
Primary Recommendation: Atmospheric Pressure Chemical Ionization (APCI)
APCI is the superior choice for this analyte due to its moderate polarity and thermal stability.[5][6] Unlike ESI, which relies on ionization from the liquid phase, APCI is a gas-phase ionization technique.[4]
-
Causality of Choice: APCI is highly efficient for compounds that are not sufficiently polar to excel with ESI but are thermally stable enough to be vaporized.[4][7] The process involves nebulizing the LC eluent into a heated chamber (vaporizer), where the analyte and solvent are converted to the gas phase. A high-voltage corona discharge needle then ionizes the solvent molecules, which in turn ionize the analyte molecules through proton transfer, typically forming a protonated molecule [M+H]⁺.[7][8] This "soft" ionization method minimizes in-source fragmentation, ensuring the molecular ion is readily observed.[5]
Viable Alternative: Electrospray Ionization (ESI)
ESI is a powerful soft ionization technique, but its efficiency is dependent on the analyte's ability to form ions in solution.[9]
-
Causality of Choice: The alcohol moiety provides a site for protonation in acidic mobile phases (positive ion mode) to form [M+H]⁺ or deprotonation in basic mobile phases (negative ion mode) to form [M-H]⁻. The unique properties of the trifluoromethyl group can also influence ESI response.[10] However, the overall moderate polarity of the molecule may lead to lower ionization efficiency compared to APCI.[7] ESI is an excellent secondary technique to confirm findings from APCI and to explore negative ion mode fragmentation.
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy. A comprehensive workflow is depicted below.
Caption: Standard workflow for the LC-MS analysis of the target compound.
Protocol 1: Sample Preparation for LC-MS
The goal of sample preparation is to present the analyte to the instrument in a suitable solvent, at an appropriate concentration, and free of interfering matrix components.[11]
-
Stock Solution Preparation: Accurately weigh and dissolve the this compound standard in a high-purity solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Working Solution Preparation: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.[12]
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[12]
-
Blanks and Controls: Prepare blank samples (solvent only) to run before and after the analyte to check for carryover and system contamination.[12]
Protocol 2: LC-MS Method Parameters (APCI Focus)
These parameters provide a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | Reversed-Phase C18, 2.1 x 100 mm, 3.5 µm particle size | Standard for separating moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to 30% B and equilibrate for 3 min. | A gradient elution ensures efficient separation from impurities and good peak shape. |
| Flow Rate | 0.6 mL/min | APCI is compatible with higher flow rates than ESI.[6] |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion. |
| MS System (APCI) | ||
| Ionization Mode | Positive | The alcohol moiety is readily protonated. |
| Vaporizer Temperature | 400 °C | Ensures complete vaporization of the analyte and solvent droplets.[4] |
| Corona Current | 3-5 µA | Optimizes the formation of reagent ions for chemical ionization.[4] |
| Sheath & Aux Gas Flow Rate | Instrument-specific; optimize for stable signal | These gases aid in nebulization and desolvation. |
| Capillary Voltage | ~3 kV | Directs the ion stream into the mass analyzer. |
| Scan Range (MS1) | m/z 50-300 | Covers the expected mass of the parent ion and its primary fragments. |
| MS2 Activation | Collision-Induced Dissociation (CID) with normalized collision energy of 15-35 eV (perform ramp) | Fragments the precursor ion to provide structural information. |
Data Interpretation: Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is used to structurally characterize the molecule by fragmenting the isolated precursor ion. For this compound, the protonated molecule [M+H]⁺ at m/z 211 (with a corresponding isotope peak at m/z 213) is selected for fragmentation.
The fragmentation is predicted to occur at the most chemically labile sites: the C-O bond of the alcohol and the bonds on the propyl chain.
Caption: Proposed major fragmentation pathways for protonated this compound.
Summary of Predicted Fragments
The following table summarizes the key fragments expected from the MS/MS analysis of the [M+H]⁺ ion.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Neutral Loss | Proposed Fragmentation Pathway |
| 211 / 213 | [C₈H₇ClF₃O]⁺ | - | Precursor Ion ([M+H]⁺) |
| 193 / 195 | [C₈H₅ClF₃]⁺ | H₂O | Dehydration; a classic fragmentation for protonated alcohols. |
| 181 / 183 | [C₇H₄ClF₃]⁺ | CH₂O | Benzylic cleavage following rearrangement, resulting in the loss of formaldehyde. |
| 173 / 175 | [C₈H₄ClF₂]⁺ | HF (from F1) | Loss of hydrogen fluoride from the dehydrated intermediate (m/z 193). |
| 111 / 113 | [C₇H₅Cl]⁺ | CF₂ (from F1) | Loss of difluorocarbene (CF₂) from the trifluoromethyl group of the dehydrated intermediate.[14] |
Expert Insight: The fragmentation of trifluoromethyl-substituted aromatics can be complex. The loss of HF or neutral CF₂ from fragment ions is a diagnostic pathway that points to the presence of a CF₃ group.[14] The relative abundances of these fragments will be dependent on the collision energy applied during the MS/MS experiment.
Conclusion
This guide outlines an expert-driven, scientifically-grounded approach to the mass spectrometry analysis of this compound. By selecting APCI as the primary ionization source, employing a meticulous sample preparation and LC-MS protocol, and understanding the predictable fragmentation pathways, researchers can confidently identify, characterize, and quantify this important pharmaceutical intermediate. The principles and methodologies described herein are adaptable to a wide range of similar small molecules, providing a robust foundation for analytical challenges in drug development and chemical research.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 5. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 6. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 7. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 8. youtube.com [youtube.com]
- 9. as.uky.edu [as.uky.edu]
- 10. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
The Rising Profile of (5-Chloro-2-(trifluoromethyl)phenyl)methanol Derivatives in Drug Discovery: A Technical Guide
Foreword: The Strategic Imperative of Fluorination in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for medicinal chemists. The trifluoromethyl (-CF3) group, in particular, has garnered significant attention for its profound impact on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Its unique electronic and steric characteristics can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This guide delves into the potential biological activities of a specific subclass of fluorinated compounds: derivatives of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. We will explore the rationale behind their synthesis, potential therapeutic applications, and the experimental methodologies used to validate their activity, providing a comprehensive resource for researchers and drug development professionals.
The Core Moiety: Understanding the this compound Scaffold
The this compound structure presents a unique combination of features that make it an attractive starting point for the synthesis of novel therapeutic agents. The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the acidity of nearby protons and the overall electronic distribution of the aromatic ring. The chloro substituent further modulates the electronic properties and lipophilicity of the molecule. The methanolic hydroxyl group serves as a versatile handle for a wide array of chemical transformations, allowing for the generation of diverse libraries of derivatives.
Synthetic Pathways: From a Versatile Building Block to Bioactive Derivatives
While specific synthetic routes originating directly from this compound to produce a diverse range of biologically active compounds are not extensively detailed in publicly available literature, we can extrapolate potential synthetic strategies based on established organic chemistry principles and the synthesis of related trifluoromethylphenyl-containing compounds. The primary role of this compound in these proposed syntheses is as a versatile electrophilic precursor following its conversion to a more reactive species.
Oxidation to the Corresponding Aldehyde
A common and critical transformation is the oxidation of the primary alcohol to an aldehyde. This opens up a vast array of subsequent reactions.
Experimental Protocol: Oxidation of this compound
-
Dissolution: Dissolve this compound in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Oxidant Addition: Add a mild oxidizing agent, for example, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to the solution at room temperature. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and purify the resulting aldehyde, (5-Chloro-2-(trifluoromethyl)benzaldehyde), typically through silica gel column chromatography.
The resulting aldehyde is a key intermediate for the synthesis of various heterocyclic and other complex molecular architectures.
Diagram of Synthetic Logic
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and fine chemical synthesis, the introduction of novel reagents and building blocks is a constant. Among these is (5-Chloro-2-(trifluoromethyl)phenyl)methanol (CAS No: 261763-21-7), a halogenated aromatic alcohol with significant potential in the development of new chemical entities. Its unique substitution pattern—a chlorine atom and a trifluoromethyl group on the phenyl ring—imparts specific reactivity and properties that are of great interest to medicinal and process chemists. However, these same features necessitate a thorough understanding of its safe handling, storage, and emergency management.
This technical guide, designed for the experienced researcher, provides a comprehensive overview of the material safety data, handling protocols, and risk mitigation strategies for this compound. By synthesizing data from structurally similar compounds and adhering to established principles of laboratory safety, this document aims to empower scientists to work with this compound confidently and securely.
Section 1: Chemical Identity and Physicochemical Properties
A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and physical characteristics. This information is critical for proper storage, reaction setup, and emergency preparedness.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | Benzenemethanol, 5-chloro-2-(trifluoromethyl)- | [1] |
| CAS Number | 261763-21-7 | [1] |
| Molecular Formula | C₈H₆ClF₃O | [1] |
| Molecular Weight | 210.58 g/mol | [1] |
| Appearance | Solid (presumed based on similar compounds) | General knowledge |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Solubility | Expected to be soluble in organic solvents like methanol, acetone, and ether. | Inferred from Phenylmethanol |
Section 2: Hazard Identification and Toxicological Profile
GHS Hazard Classification (Anticipated based on analogous compounds):
-
Skin Irritation (Category 2) : Similar chlorinated and fluorinated aromatic compounds are known to cause skin irritation.[2][3]
-
Serious Eye Irritation (Category 2A) : Direct contact with the eyes is likely to cause serious irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : Inhalation of dust or vapors may cause respiratory tract irritation.[2][3]
-
Acute Toxicity, Oral (Category 4, Harmful if swallowed) : Ingestion may be harmful.[3]
It is imperative to treat this compound as potentially hazardous and to minimize all routes of exposure.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through meticulous handling procedures and appropriate personal protective equipment is non-negotiable when working with novel chemical entities.
Engineering Controls
The primary line of defense against exposure is the use of effective engineering controls.
-
Chemical Fume Hood : All weighing, dissolution, and reaction setup involving this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[5]
-
Safety Shower and Eyewash Station : An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Hand Protection : Chemical-resistant gloves are essential. Given the aromatic and halogenated nature of the compound, butyl rubber or Viton® gloves are recommended for extended contact. Nitrile gloves may offer sufficient protection for incidental contact but should be changed immediately upon contamination.[6] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[7]
-
Body Protection : A flame-retardant lab coat should be worn at all times. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]
-
Footwear : Closed-toe, chemical-resistant shoes are required to protect the feet from potential spills.[6]
-
Respiratory Protection : If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with appropriate cartridges for organic vapors) should be used.[5]
Caption: PPE Selection Workflow for Handling the Compound.
Section 4: Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
Storage
-
Container : Store in a tightly sealed, properly labeled container.
-
Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]
-
Inventory : Maintain an accurate inventory of the chemical to track its usage and storage.
Disposal
-
Waste Classification : All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[6]
-
Waste Collection : Collect all waste in a designated and clearly labeled hazardous waste container.[6]
-
Regulatory Compliance : Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.
First-Aid Measures
-
Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact : In case of skin contact, immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.
-
Eye Contact : If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]
Spill Response
-
Evacuate : Immediately evacuate the area and alert others.
-
Ventilate : Ensure the area is well-ventilated, if it is safe to do so.
-
Contain : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Avoid generating dust.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[6]
-
PPE : All personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 3.[6]
Caption: Emergency Response Workflow for Spills or Exposure.
Conclusion
This compound is a valuable building block for chemical synthesis, but its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. While specific data for this compound is limited, a conservative approach based on the known hazards of structurally related chemicals is essential. By adhering to the guidelines outlined in this technical guide—utilizing appropriate engineering controls and PPE, implementing proper storage and disposal methods, and being prepared for emergencies—researchers can mitigate the risks and harness the synthetic potential of this compound in a safe and responsible manner.
References
A Researcher's Guide to Sourcing and Qualifying (5-Chloro-2-(trifluoromethyl)phenyl)methanol for Drug Discovery
Introduction: The Critical Role of a Key Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established method for modulating metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The trifluoromethyl group, in particular, is a powerful tool in this regard.[1] (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key building block, provides a scaffold that combines the electronic effects of a trifluoromethyl group with the synthetic versatility of a benzyl alcohol. Its presence in the synthetic pathway of numerous pharmaceutical intermediates underscores the importance of sourcing this reagent at the highest possible quality.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of this compound suppliers. It moves beyond a simple vendor list to instill a "trust, but verify" methodology, ensuring the integrity and reproducibility of your research.
The Commercial Supplier Landscape
A variety of chemical suppliers offer this compound, ranging from large, well-known manufacturers to smaller, more specialized companies. The choice of supplier can have significant implications for the quality and consistency of the material received.
Table 1: Representative Commercial Suppliers of this compound
| Supplier | Purity Specification | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | Often provides detailed analytical data and has a robust global distribution network. |
| Thermo Fisher Scientific | Typically ≥97% | Grams to Kilograms | A major distributor with a broad portfolio of research chemicals. |
| BLD Pharmatech | Varies (e.g., 95%, 97%) | Grams to Kilograms | Offers a range of purities, which may be suitable for different research needs.[4][5] |
| Combi-Blocks | Typically ≥97% | Grams to Kilograms | Specializes in providing building blocks for combinatorial chemistry and drug discovery. |
| AOBChem | Inquire for details | Milligrams to Grams | Often caters to early-stage research with smaller quantities.[6] |
This table is not exhaustive and is intended to be representative of the types of suppliers in the market. Purity and availability are subject to change.
Beyond the Certificate of Analysis: A Framework for Supplier Qualification
While a Certificate of Analysis (CoA) is a necessary starting point, it should not be the sole determinant in selecting a supplier. A proactive approach to supplier qualification is essential to mitigate the risks of batch-to-batch variability and the presence of deleterious impurities.
Key Qualification Criteria:
-
Purity and Impurity Profile: The stated purity on a CoA can be misleading if it doesn't account for specific impurities that could interfere with your chemistry.[7][8][9][] Understanding the synthetic route used to produce the material can provide insights into potential byproducts. For instance, incomplete reduction of the corresponding aldehyde would result in residual aldehyde impurity.
-
Consistency and Batch-to-Batch Variability: For long-term research projects and drug development, consistent quality from one batch to the next is paramount. A supplier with robust quality control systems is more likely to provide this consistency.
-
Supplier Transparency and Documentation: A trustworthy supplier should be willing to provide additional information beyond the CoA, such as representative analytical data (e.g., HPLC chromatograms, NMR spectra) for a given batch.
-
Scalability: If your project is likely to progress to later stages requiring larger quantities of material, it is prudent to select a supplier who can accommodate this scale-up.
Caption: Logical workflow for comprehensive supplier qualification.
In-House Verification: Trust, but Verify
Upon receipt of this compound, it is crucial to perform in-house analytical testing to confirm its identity, purity, and suitability for your intended application.
Experimental Protocol for In-House Quality Control:
-
Visual Inspection:
-
Procedure: Visually inspect the material for uniform appearance. It should be a white to off-white solid. Note any discoloration or presence of foreign matter.
-
Rationale: A non-uniform appearance can be an initial indicator of impurities or degradation.
-
-
Solubility Test:
-
Procedure: Test the solubility of a small amount of the material in a relevant organic solvent (e.g., methanol, dichloromethane).
-
Rationale: Incomplete dissolution may suggest the presence of insoluble impurities.
-
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound and identify any potential impurities.
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Interpretation: The main peak should correspond to the product. Any other peaks represent impurities. The area percentage of the main peak provides an estimate of purity.[11][12]
-
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Analysis: Acquire ¹H and ¹⁹F NMR spectra. The proton NMR should show characteristic peaks for the aromatic protons and the benzylic CH₂ and OH protons. The fluorine NMR will confirm the presence of the CF₃ group.
-
Caption: Step-by-step workflow for in-house quality control.
The Impact of Unqualified Reagents: A Cautionary Tale
The consequences of using an impure or misidentified reagent can range from frustrating to catastrophic for a research project. An uncharacterized impurity can lead to:
-
Failed Reactions: Impurities can poison catalysts, act as scavengers for other reagents, or lead to the formation of unwanted side products, resulting in low or no yield of the desired product.
-
Misleading Biological Data: If an impurity has biological activity, it can lead to false positives or negatives in screening assays, sending a research program in the wrong direction.
-
Lack of Reproducibility: The inability to reproduce results is a major challenge in scientific research, and batch-to-batch variability in starting materials is a common culprit.
By implementing the rigorous qualification and verification procedures outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their work, ultimately accelerating the pace of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1784592-44-4|(5-Chloro-2-(difluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 5. 773868-63-6|(5-Chloro-2-(difluoromethoxy)phenyl)methanol|BLD Pharm [bldpharm.com]
- 6. aobchem.com [aobchem.com]
- 7. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oceanicpharmachem.com [oceanicpharmachem.com]
- 11. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to the Reactivity Profile of the Hydroxyl Group in (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of the hydroxyl group in (5-chloro-2-(trifluoromethyl)phenyl)methanol. This benzylic alcohol is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a chloro and a trifluoromethyl group on the phenyl ring significantly influences the reactivity of the benzylic hydroxyl group, presenting both challenges and opportunities in synthetic chemistry. This document delves into the electronic and steric effects governing its reactivity, offering detailed protocols for its synthesis and key transformations including oxidation, esterification, and etherification. Furthermore, this guide highlights its application in the synthesis of bioactive compounds, providing researchers, scientists, and drug development professionals with a practical and in-depth resource.
Introduction: Unveiling a Versatile Building Block
This compound is a structurally unique benzylic alcohol characterized by the presence of two potent electron-withdrawing groups on the aromatic ring: a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group, in particular, is a cornerstone in modern medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The strategic placement of these substituents profoundly impacts the chemical behavior of the benzylic hydroxyl group, making a thorough understanding of its reactivity profile essential for its effective utilization in multi-step syntheses.
This guide will explore the nuanced reactivity of this hydroxyl group, moving beyond generic descriptions to provide a detailed, evidence-based analysis grounded in established chemical principles and supported by practical, field-proven protocols.
Synthesis of this compound
The reliable synthesis of this compound is a prerequisite for its use as a versatile intermediate. A common and efficient laboratory-scale preparation involves the reduction of the corresponding benzoic acid derivative.
Synthesis from 2-Chloro-5-(trifluoromethyl)benzoic Acid
A robust method for the preparation of this compound is the reduction of 2-chloro-5-(trifluoromethyl)benzoic acid using a borane-tetrahydrofuran complex.[2]
Experimental Protocol:
-
Step 1: Reaction Setup: In a 5L three-neck flask equipped with a thermometer and a mechanical stirrer, add 2-chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45 mol) and 1L of tetrahydrofuran.
-
Step 2: Reduction: Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere and slowly add borane-tetrahydrofuran complex (900mL, 0.9 mol) dropwise.
-
Step 3: Reflux: After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.
-
Step 4: Quenching and Extraction: After the reaction is complete, slowly add 6N HCl until no more gas is evolved. Then, add 1L of water and extract the product with ethyl acetate (2 x 1L).
-
Step 5: Isolation and Purification: Combine the organic phases, dry with magnesium sulfate, and evaporate the solvent to obtain a white solid of this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | Borane-tetrahydrofuran complex | Tetrahydrofuran | 1.5 hours | 85% | [2] |
Diagram 1: Synthesis of this compound
Caption: Reduction of 2-chloro-5-(trifluoromethyl)benzoic acid.
Synthesis of the Precursor: 2-Chloro-5-(trifluoromethyl)benzoic Acid
The starting material, 2-chloro-5-(trifluoromethyl)benzoic acid, can be prepared from p-chlorobenzotrifluoride.
Experimental Protocol:
-
Step 1: Lithiation: Under a nitrogen atmosphere, add n-BuLi (2.5 M in hexane) dropwise to a stirred solution of 4-chlorobenzotrifluoride and TMEDA in THF at -78°C.
-
Step 2: Carboxylation: After stirring, transfer the reaction solution via cannula to a vessel containing dry ice.
-
Step 3: Work-up and Isolation: Allow the mixture to warm to room temperature and evaporate the solvent. Dissolve the resulting solid in water and wash with ether. Acidify the aqueous layer to pH 1 and extract with DCM.
-
Step 4: Purification: Combine the organic layers, evaporate to dryness, and recrystallize the residue from hexane to yield 2-chloro-5-(trifluoromethyl)benzoic acid.[3]
Reactivity Profile of the Hydroxyl Group
The reactivity of the hydroxyl group in this compound is dictated by a combination of electronic and steric factors imparted by the chloro and trifluoromethyl substituents.
Diagram 2: Electronic Effects on the Benzylic Carbon
Caption: Influence of substituents on the benzylic position.
The potent electron-withdrawing nature of the trifluoromethyl group at the ortho position and the chlorine atom at the meta position significantly deactivates the aromatic ring towards electrophilic attack. However, these groups also have a profound effect on the benzylic carbon, making it more electrophilic and influencing the stability of potential carbocation intermediates. The ortho-trifluoromethyl group also introduces significant steric hindrance around the benzylic center.[4]
Oxidation: A Facile Transformation to the Aldehyde
The oxidation of the benzylic hydroxyl group to an aldehyde is a key and efficient transformation. The electron-withdrawing substituents facilitate this oxidation by making the benzylic proton more acidic and stabilizing the developing negative charge in the transition state.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
A well-established method for this oxidation utilizes pyridinium chlorochromate (PCC).[5]
-
Step 1: Dissolution: Dissolve this compound (347 mg, 1.66 mmol) in dichloromethane (10 mL).
-
Step 2: Addition of Oxidant: Add pyridinium chlorochromate (717 mg, 3.32 mmol) to the solution.
-
Step 3: Reaction: Stir the reaction mixture for 2 hours at room temperature.
-
Step 4: Work-up: Dilute the reaction mixture with diethyl ether and continue stirring for 1 hour.
-
Step 5: Purification: Filter the mixture to remove insoluble impurities and concentrate the filtrate. Purify the crude product by silica gel column chromatography using a 10% ethyl acetate in hexane solution as the eluent to afford 5-chloro-2-(trifluoromethyl)benzaldehyde as a colorless oil.
Table 2: Oxidation of this compound
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
| This compound | Pyridinium chlorochromate (PCC) | Dichloromethane | 2 hours | 82% | [5] |
Diagram 3: Oxidation of this compound
Caption: Oxidation to the corresponding aldehyde.
Esterification: Navigating Electronic Deactivation
The esterification of this compound can be challenging due to the reduced nucleophilicity of the hydroxyl group, a consequence of the electron-withdrawing substituents. Standard Fischer esterification conditions are often sluggish. More potent methods, such as the Mitsunobu reaction or the use of acyl chlorides with a base, are generally more effective.
Proposed Protocol: Mitsunobu Esterification
The Mitsunobu reaction is a powerful tool for the esterification of alcohols, particularly those that are less reactive.[5]
-
Step 1: Reagent Preparation: To a solution of this compound (1 equiv.), a carboxylic acid (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0°C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.
-
Step 2: Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).
-
Step 3: Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent. The crude product is then purified by column chromatography to yield the desired ester.
Etherification: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers. For a sterically hindered and electronically deactivated alcohol like this compound, the reaction proceeds by first converting the alcohol to its more nucleophilic alkoxide form.
Proposed Protocol: Williamson Ether Synthesis
-
Step 1: Alkoxide Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1 equiv.) in an anhydrous aprotic solvent such as THF or DMF. Add a strong base like sodium hydride (NaH) (1.1 equiv.) portion-wise at 0°C.
-
Step 2: Nucleophilic Substitution: After the evolution of hydrogen gas ceases, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv.) and allow the reaction to stir at room temperature or with gentle heating until completion.
-
Step 3: Work-up and Purification: Carefully quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude ether is then purified by column chromatography.[6][7]
Diagram 4: General Etherification and Esterification Pathways
Caption: Key reactions of the hydroxyl group.
Applications in Drug Discovery and Organic Synthesis
The unique electronic and steric properties of this compound make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Intermediate in the Synthesis of a Cholesterol Ester Transfer Protein (CETP) Inhibitor
A notable application of this alcohol is its use as a key intermediate in the synthesis of Anacetrapib, a potent inhibitor of the cholesterol ester transfer protein (CETP).[2] The synthesis involves a Suzuki coupling reaction between this compound and a suitable boronic acid derivative.
Synthetic Step:
-
In a reaction flask, potassium carbonate is dissolved in water and cooled. This compound and 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid are added, followed by tetrahydrofuran.
-
The mixture is sparged with nitrogen, and a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), is added.
-
The two-phase system is vigorously stirred at an elevated temperature to facilitate the Suzuki coupling, yielding a key biphenyl intermediate.
Diagram 5: Application in CETP Inhibitor Synthesis
Caption: Suzuki coupling in the synthesis of a CETP inhibitor intermediate.
Precursor for Other Bioactive Molecules
The aldehyde derived from the oxidation of this compound is a versatile precursor for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The presence of the trifluoromethyl group often enhances the biological activity and pharmacokinetic properties of the final compounds.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. The reactivity of its hydroxyl group is significantly modulated by the strong electron-withdrawing and sterically demanding chloro and trifluoromethyl substituents. While these features can render the hydroxyl group less nucleophilic, appropriate synthetic strategies, such as the use of powerful activation methods for esterification and strong bases for etherification, allow for its efficient transformation. The facile oxidation to the corresponding aldehyde further expands its synthetic utility. A thorough understanding of this reactivity profile, as detailed in this guide, is crucial for harnessing the full potential of this important chemical intermediate in the design and synthesis of next-generation molecules.
References
- 1. An easier way to synthesize new drug candidates | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Chloro-5-(trifluoromethyl)benzoic acid | 657-06-7 [chemicalbook.com]
- 4. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Synthesis of novel derivatives from (5-Chloro-2-(trifluoromethyl)phenyl)methanol
An Application Guide to the Synthesis of Novel Derivatives from (5-Chloro-2-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with a chloro-substituted aromatic scaffold, as seen in this compound, the resulting molecule becomes a highly versatile and powerful building block for creating novel chemical entities.[3]
This guide provides an in-depth exploration of synthetic pathways originating from this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the synthesis of key derivative classes, including ethers, esters, aldehydes, and advanced biaryl and arylamine structures via cross-coupling reactions. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and development.
Core Synthetic Transformations
The structure of this compound offers three primary sites for chemical modification: the benzylic alcohol, the aryl chloride, and the aromatic ring itself. This guide will focus on leveraging the reactivity of the alcohol and the aryl chloride functionalities.
References
Application Notes & Protocols: (5-Chloro-2-(trifluoromethyl)phenyl)methanol as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated and Chlorinated Scaffolds
In the landscape of modern drug discovery, the deliberate incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy for optimizing the pharmacological profile of lead compounds. The trifluoromethyl (-CF3) group, with its high electronegativity and lipophilicity, can significantly enhance metabolic stability, binding affinity, and cell membrane permeability.[1][2] Similarly, the strategic placement of a chlorine atom can modulate a molecule's electronic properties, lipophilicity, and metabolic fate, often leading to improved potency and pharmacokinetic properties.[3]
(5-Chloro-2-(trifluoromethyl)phenyl)methanol emerges as a particularly valuable building block, combining the beneficial attributes of both a trifluoromethyl group and a chlorine atom on a versatile benzyl alcohol scaffold. The orthogonal positioning of these substituents—the chloro group meta and the trifluoromethyl group ortho to the hydroxymethyl group—offers a unique electronic and steric environment for further chemical elaboration. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, complete with detailed protocols for its key transformations.
Physicochemical Properties and Reactivity Profile
The reactivity of this compound is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of both the trifluoromethyl and chloro substituents deactivates the aromatic ring towards electrophilic substitution but, more importantly, influences the reactivity of the benzylic alcohol.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₃O | [4] |
| Molecular Weight | 210.58 g/mol | [4] |
| Appearance | White crystalline solid | [5] |
| CAS Number | 261763-21-7 | [4] |
The primary alcohol moiety is the principal site for synthetic modification, readily undergoing oxidation, etherification, and esterification reactions. These transformations allow for the facile introduction of the 5-chloro-2-(trifluoromethyl)benzyl motif into a wide array of molecular architectures.
Key Synthetic Transformations and Protocols
The utility of this compound as a building block is demonstrated through its conversion into key intermediates such as aldehydes, ethers, and esters. These derivatives serve as pivotal precursors for more complex molecular targets.
Oxidation to (5-Chloro-2-(trifluoromethyl)phenyl)acetaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde provides a crucial intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations. Pyridinium chlorochromate (PCC) is an effective and widely used reagent for this transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. jelsciences.com [jelsciences.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
Application Note: A Step-by-Step Protocol for the Selective Oxidation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol to its Aldehyde
Introduction
The synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde is a critical step in the development of numerous high-value molecules within the pharmaceutical and agrochemical industries.[1] This substituted benzaldehyde serves as a versatile building block, where the presence of both chloro and trifluoromethyl groups imparts unique electronic properties and metabolic stability to the final active ingredients.[1] A primary and reliable route to this aldehyde is the selective oxidation of its corresponding primary alcohol, (5-Chloro-2-(trifluoromethyl)phenyl)methanol.
This application note provides a detailed, field-proven protocol for this transformation. The challenge in oxidizing primary alcohols lies in preventing over-oxidation to the corresponding carboxylic acid, which can significantly reduce yield and complicate purification.[2] We will detail the Swern oxidation, a robust and mild method that offers excellent chemoselectivity for this conversion, avoiding the use of toxic heavy metals like chromium.[3] The rationale behind each step, critical parameters, and safety considerations are thoroughly discussed to ensure reliable and reproducible results.
Rationale for Method Selection: Swern vs. Alternatives
Several methods are available for the oxidation of primary benzylic alcohols. A comparative analysis justifies the selection of the Swern oxidation for this specific substrate.
-
Pyridinium Chlorochromate (PCC): While a published procedure exists for this specific transformation using PCC, and it operates at room temperature, it relies on a stoichiometric chromium(VI) reagent.[4][5] The associated toxicity and hazardous waste disposal make it less desirable from an environmental and safety standpoint.[3][6][7]
-
Dess-Martin Periodinane (DMP): DMP is an exceptionally mild and selective oxidant that operates at neutral pH and room temperature.[8][9] It is an excellent choice for highly sensitive substrates. However, DMP is relatively expensive and can be shock-sensitive, posing challenges for large-scale synthesis.[8]
-
Swern Oxidation: This method utilizes inexpensive and readily available reagents: dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered amine base like triethylamine.[10][11] Its key advantages are the extremely mild reaction conditions (-78 °C), which suppress side reactions, and its high selectivity for aldehydes, preventing over-oxidation.[3][10] The primary drawbacks—the requirement for cryogenic temperatures and the formation of malodorous dimethyl sulfide (DMS)—are readily managed in a standard laboratory setting.[10][12]
Given its high yield, selectivity, cost-effectiveness, and avoidance of heavy metals, the Swern oxidation is the recommended protocol for the reliable synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde.
Reaction Principle and Mechanism
The Swern oxidation proceeds in two distinct stages:
-
Activation of DMSO: At -78 °C, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt. This reaction is irreversible due to the release of carbon monoxide (CO) and carbon dioxide (CO2) gases.[10][12][13]
-
Oxidation and Elimination: The primary alcohol attacks the electrophilic sulfur atom of the activated complex. Following this, the addition of a hindered base, triethylamine (NEt3), facilitates an intramolecular elimination reaction through a five-membered ring transition state.[3] This step yields the desired aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[10][13] The low temperature is crucial for the stability of the reactive intermediates.[3][13]
Detailed Protocol: Swern Oxidation
This protocol is designed for a 5 mmol scale of the starting alcohol.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (5 mmol scale) |
| This compound | C8H6ClF3O | 210.58 | 1.0 | 1.05 g |
| Oxalyl Chloride | (COCl)2 | 126.93 | 1.2 | 0.63 mL (7.5 mmol) |
| Dimethyl Sulfoxide (DMSO) | C2H6OS | 78.13 | 2.4 | 1.07 mL (15 mmol) |
| Triethylamine (NEt3) | C6H15N | 101.19 | 5.0 | 3.49 mL (25 mmol) |
| Dichloromethane (DCM), anhydrous | CH2Cl2 | 84.93 | - | ~50 mL |
Experimental Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 7. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
The Strategic Utility of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in the Synthesis of Advanced Heterocyclic Scaffolds
Abstract
This comprehensive technical guide details the application of (5-Chloro-2-(trifluoromethyl)phenyl)methanol as a pivotal starting material in the synthesis of diverse and medicinally relevant heterocyclic compounds. The strategic positioning of the chloro, trifluoromethyl, and methanol functionalities on the phenyl ring makes this molecule a versatile building block for constructing complex molecular architectures. This document provides in-depth scientific insights, validated experimental protocols, and data-driven analyses for researchers, medicinal chemists, and professionals in drug development. We will explore the transformation of this compound into key intermediates and their subsequent elaboration into valuable heterocyclic systems, including benzimidazoles, quinolines, and oxadiazoles.
Introduction: The Significance of the 5-Chloro-2-(trifluoromethyl)phenyl Moiety
The confluence of a trifluoromethyl group and a chlorine atom on a phenyl ring offers a unique set of properties that are highly sought after in medicinal chemistry. The trifluoromethyl (-CF3) group, a bioisostere for chlorine, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity and selectivity of drug candidates due to its strong electron-withdrawing nature and steric bulk.[1][2] The chlorine atom provides a site for further functionalization through cross-coupling reactions and can also contribute to the overall electronic properties and binding interactions of the molecule.
This compound serves as an excellent starting point for introducing this valuable pharmacophore into a variety of heterocyclic frameworks. Its primary alcohol functionality is readily transformed into other key functional groups, such as aldehydes, halides, and carboxylic acids, which are immediate precursors for a wide array of cyclization and condensation reactions.
Core Synthetic Transformations and Key Intermediates
The journey from this compound to complex heterocycles begins with its conversion into more reactive intermediates. The two most common and versatile pathways involve oxidation to the corresponding benzaldehyde and conversion to a benzyl halide.
Caption: Key synthetic transformations of the starting material.
Oxidation to 5-Chloro-2-(trifluoromethyl)benzaldehyde
The oxidation of the benzylic alcohol to the aldehyde is a cornerstone transformation, providing a versatile electrophile for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. Pyridinium chlorochromate (PCC) is a widely used and effective reagent for this purpose.
Protocol 1: Synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde
| Parameter | Value |
| Reactants | This compound, Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Stoichiometry | PCC (2.0 eq) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Yield | ~82%[3] |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq, e.g., 347 mg, 1.66 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]
-
To this solution, add pyridinium chlorochromate (PCC) (2.0 eq, e.g., 717 mg, 3.32 mmol).
-
Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and continue stirring for an additional hour to ensure precipitation of chromium salts.[3]
-
Filter the mixture through a pad of silica gel or Celite® to remove the insoluble chromium residues, washing the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 9:1) to afford 5-chloro-2-(trifluoromethyl)benzaldehyde as a colorless oil.[3]
Application in Heterocyclic Synthesis
The true utility of this compound is realized in its application as a precursor for a multitude of heterocyclic systems.
Synthesis of 2-(5-Chloro-2-(trifluoromethyl)phenyl)benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] A common and efficient method for their synthesis is the condensation of an ortho-phenylenediamine with an aldehyde.
Caption: General workflow for benzimidazole synthesis.
Protocol 2: General Procedure for the Synthesis of 2-(5-Chloro-2-(trifluoromethyl)phenyl)-1H-benzimidazole
| Parameter | Value |
| Reactants | 5-Chloro-2-(trifluoromethyl)benzaldehyde, o-Phenylenediamine |
| Oxidizing Agent | Sodium metabisulfite (Na₂S₂O₅) |
| Solvent | Ethanol/Water mixture (e.g., 9:1 v/v) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | Typically high |
Step-by-Step Methodology:
-
In a round-bottom flask, combine 5-chloro-2-(trifluoromethyl)benzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Add a solution of ethanol and water (9:1 v/v) to create a stirrable slurry.
-
Add sodium metabisulfite (2.0 eq) to the mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.[5]
-
Upon completion, filter the reaction mixture to collect the solid product.
-
Wash the crude solid sequentially with water and n-hexane to remove unreacted starting materials and byproducts.[5]
-
Dry the purified product under vacuum to yield the desired 2-(5-chloro-2-(trifluoromethyl)phenyl)-1H-benzimidazole. Further purification can be achieved by recrystallization if necessary.
Synthesis of Quinolines via Friedländer Annulation
Quinolines are another critical heterocyclic scaffold found in numerous pharmaceuticals, most notably antimalarial drugs. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, is a classic method for their synthesis. While the starting alcohol is not a direct participant, its oxidized form, the aldehyde, is a key precursor.
Protocol 3: Conceptual Pathway for Quinoline Synthesis
-
Preparation of a suitable 2-aminoaryl ketone: This would be a separate synthetic step.
-
Condensation and Cyclization: React the 2-aminoaryl ketone with a compound containing an α-methylene group, such as an α-methylene ketone or ester, in the presence of a base or acid catalyst. The 5-chloro-2-(trifluoromethyl)phenyl group would be incorporated into one of the reactants. For instance, a chalcone derived from 5-chloro-2-(trifluoromethyl)benzaldehyde could be a suitable precursor.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are five-membered aromatic heterocycles known for their thermal stability and diverse biological activities.[2] A common synthetic route involves the cyclodehydration of an acylhydrazide, which can be prepared from the corresponding carboxylic acid.
Caption: Synthetic pathway to 1,3,4-Oxadiazoles.
Protocol 4: General Procedure for the Synthesis of 2-(5-Chloro-2-(trifluoromethyl)phenyl)-5-substituted-1,3,4-oxadiazoles
Step A: Synthesis of 5-Chloro-2-(trifluoromethyl)benzoic acid
The starting alcohol is first oxidized to the aldehyde as per Protocol 1, and then further oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
Step B: Synthesis of 5-Chloro-2-(trifluoromethyl)benzohydrazide
-
Convert the carboxylic acid to its methyl or ethyl ester via Fischer esterification (reflux in the corresponding alcohol with a catalytic amount of sulfuric acid).
-
React the resulting ester with hydrazine hydrate, typically in a refluxing alcoholic solvent, to yield the benzohydrazide.
Step C: Cyclodehydration to form the 1,3,4-Oxadiazole
-
In a round-bottom flask, mix the 5-chloro-2-(trifluoromethyl)benzohydrazide (1.0 eq) with a different carboxylic acid (1.0 eq) that will form the other substituent on the oxadiazole ring.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) and gently reflux the mixture.[6][7]
-
Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its strategic functionalization allows for its incorporation into medicinally important scaffolds such as benzimidazoles, quinolines, and oxadiazoles. The protocols and synthetic strategies outlined in this guide demonstrate the practical utility of this starting material and provide a solid foundation for researchers and drug development professionals to explore novel chemical entities. The unique electronic and steric properties conferred by the 5-chloro-2-(trifluoromethyl)phenyl moiety will continue to make it a privileged structural motif in the design of future therapeutics.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants [article.sapub.org]
Reaction conditions for etherification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Application Notes and Protocols
Topic: Reaction Conditions for the Etherification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
For: Researchers, scientists, and drug development professionals.
Guide to the Synthesis of Novel Ethers from this compound
Abstract
The ether functional group is a cornerstone in medicinal chemistry, present in numerous approved pharmaceuticals. Ethers derived from complex scaffolds like this compound are of significant interest for the development of new chemical entities. The electronic properties of this particular benzylic alcohol—specifically the presence of a potent electron-withdrawing trifluoromethyl group ortho to the carbinol and a chloro group meta to it—present unique challenges and opportunities in synthesis design. This guide provides a detailed exploration of two primary, robust methods for the etherification of this substrate: the classic Williamson ether synthesis for preparing unsymmetrical ethers and an iron-catalyzed dehydrative coupling for symmetrical ethers. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer insights into reaction optimization and potential challenges.
Mechanistic Considerations for Etherification
The successful etherification of this compound hinges on the careful selection of a reaction pathway that accommodates its distinct electronic profile. The two most viable approaches are nucleophilic substitution (SN2) and Lewis acid-catalyzed condensation.
The Williamson ether synthesis is a highly reliable and versatile method for forming unsymmetrical ethers.[1][2] The reaction proceeds via a two-step sequence:
-
Deprotonation: The alcohol is treated with a strong base to form a potent nucleophile, the corresponding alkoxide. For benzylic alcohols, a strong, non-nucleophilic base such as sodium hydride (NaH) is ideal to ensure complete and irreversible deprotonation without competing reactions.[3]
-
Nucleophilic Attack: The resulting alkoxide attacks a primary alkyl halide (or other electrophile with a good leaving group, like a tosylate) in a classic S
ngcontent-ng-c1205671314="" class="ng-star-inserted">N2 reaction.
This pathway's primary advantage is its predictability and broad scope for creating diverse unsymmetrical ethers. The SN2 mechanism avoids the formation of a carbocation intermediate on the benzylic carbon. This is critical for the (5-Chloro-2-(trifluoromethyl)phenyl)methyl moiety, as the strongly electron-withdrawing CF3 group would significantly destabilize a positive charge at the adjacent carbon, making SN1-type reactions challenging.
An alternative approach, particularly for symmetrical ethers, is the dehydrative coupling of two alcohol molecules. While traditional Brønsted acid catalysis often fails or gives low yields for electron-deficient benzyl alcohols, Lewis acid catalysis has proven more effective.[4] Iron(III) chloride, for instance, can catalyze the self-condensation of benzylic alcohols.[5][6] The proposed mechanism involves the coordination of the Lewis acid to the hydroxyl group, transforming it into a better leaving group (e.g., -OH2^+^ or -OFeCl3). Subsequent nucleophilic attack by a second alcohol molecule leads to the ether product, releasing water.
For electron-deficient substrates like 2-trifluoromethyl benzyl alcohol, higher temperatures (100–120 °C) are often required to achieve reasonable conversion rates.[6] This method is advantageous for its operational simplicity and the use of an inexpensive, environmentally benign catalyst.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Chromatographic Strategies for the Analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Abstract
This comprehensive guide details the development and application of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the quantitative analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, requires precise and reliable analytical methods for quality control and research purposes. This document provides not only step-by-step protocols but also the underlying scientific rationale for the selection of chromatographic parameters, ensuring methodological integrity and transferability. Adherence to principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and International Council for Harmonisation (ICH) guidelines on analytical procedure validation is emphasized throughout.[1][2][3][4][5][6]
Introduction: The Analytical Challenge
This compound is a halogenated and trifluoromethylated aromatic alcohol. Its chemical structure, characterized by a substituted benzene ring, dictates its physicochemical properties, which in turn guide the development of appropriate analytical methods. The presence of the chromophoric phenyl ring suggests strong ultraviolet (UV) absorbance, making UV-based detection in HPLC a viable and sensitive approach. The trifluoromethyl and chloro substituents introduce significant electronegativity and alter the molecule's polarity and volatility. While the molecule is amenable to gas chromatography due to its expected volatility, its polarity may necessitate derivatization for optimal peak shape and thermal stability, although direct analysis is often feasible.
This application note presents validated starting methods for both HPLC and GC analysis, designed for accuracy, precision, and robustness. The causality behind each experimental choice is elucidated to empower researchers to adapt and troubleshoot these methods for their specific laboratory contexts.
Physicochemical Properties and Their Chromatographic Implications
-
Polarity and Solubility: The presence of a hydroxyl group imparts some polarity, but the chlorinated and trifluoromethylated phenyl ring renders the molecule largely nonpolar and hydrophobic. This predicts good solubility in organic solvents like methanol and acetonitrile, and limited solubility in water. This characteristic strongly favors reversed-phase HPLC.
-
Volatility: The boiling points of structurally similar compounds, such as 2-fluoro-5-(trifluoromethyl)benzyl alcohol (188 °C) and (2-(trifluoromethyl)phenyl)methanol (191.3 °C), suggest that this compound possesses sufficient volatility for GC analysis without derivatization.[7][8]
-
UV Absorbance: The substituted benzene ring is a strong chromophore. Aromatic compounds of this nature typically exhibit significant absorbance in the 254 nm to 280 nm range. This allows for sensitive detection using a standard UV detector in an HPLC system.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures in a GC inlet could potentially lead to degradation. Therefore, optimizing the inlet temperature is a critical aspect of GC method development.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is the technique of choice for the analysis of non-polar to moderately polar compounds. The hydrophobicity of this compound makes it an ideal candidate for this mode of chromatography.
Rationale for Method Parameters
-
Stationary Phase: An octadecylsilane (C18) column is selected as the initial stationary phase due to its wide applicability and proven effectiveness in retaining hydrophobic aromatic compounds.[9] The non-polar C18 chains will interact with the hydrophobic phenyl ring of the analyte, providing good retention.
-
Mobile Phase: A gradient elution with acetonitrile and water is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC and its miscibility with water allows for a wide range of mobile phase strengths. A gradient is employed to ensure efficient elution and sharp peaks, particularly if other impurities with different polarities are present.
-
Detector: A UV detector set at 260 nm is proposed as a starting point, falling within the expected absorbance range of the substituted benzene ring. An initial UV scan of a standard solution from 200 to 400 nm is highly recommended to determine the absorbance maximum (λmax) for optimal sensitivity.
HPLC Protocol
Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good resolution and efficiency. |
| Mobile Phase A | Water (HPLC Grade) | The weak solvent in the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The strong organic modifier to elute the analyte. |
| Gradient Program | 0-1 min: 50% B; 1-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% B | A gradient ensures the elution of a wide range of analytes with good peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
| Detection Wavelength | 260 nm (or λmax determined by UV scan) | Expected region of maximum absorbance for the aromatic ring. |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard of 10 µg/mL by diluting with the initial mobile phase composition (50:50 acetonitrile:water).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
System Suitability: As per USP <621>, system suitability tests are integral to ensuring the performance of the chromatographic system.[1][2][5][6] Before sample analysis, the following should be verified:
-
Tailing Factor: The tailing factor for the analyte peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): For at least five replicate injections of the standard, the RSD for the peak area should be ≤ 2.0%.
-
Theoretical Plates (N): The column efficiency, expressed as the number of theoretical plates, should be > 2000.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. The estimated volatility of this compound makes it suitable for GC analysis.
Rationale for Method Parameters
-
Stationary Phase: A low-to-mid polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. This phase provides good separation for a wide range of compounds, including halogenated aromatics.
-
Carrier Gas: Helium or hydrogen are suitable carrier gases. Hydrogen often provides better efficiency and allows for faster analysis, but helium is also widely used and is inert.
-
Inlet: A split/splitless inlet is recommended. A split injection is suitable for initial method development and for samples with a relatively high concentration of the analyte to avoid column overloading. A splitless injection can be used for trace analysis.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and will provide a good response for this compound. For enhanced selectivity and sensitivity, an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD) can be employed, as they are highly sensitive to halogenated compounds.[10][11][12]
GC Protocol
Instrumentation:
-
A gas chromatograph equipped with a split/splitless inlet, a capillary column, and a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).
Chromatographic Conditions:
| Parameter | Condition (FID) | Condition (ECD) | Rationale |
| Column | 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile column for a wide range of compounds. |
| Carrier Gas | Helium | Nitrogen or Argon/Methane | Standard carrier for FID; appropriate for ECD. |
| Flow Rate | 1.2 mL/min (constant flow) | 1.2 mL/min (constant flow) | Optimal flow for a 0.25 mm ID column. |
| Inlet Temperature | 250 °C | 250 °C | To ensure complete vaporization without degradation. |
| Injection Mode | Split (50:1) | Split (50:1) | To prevent column overload. |
| Injection Volume | 1 µL | 1 µL | Standard injection volume. |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | A temperature program allows for the separation of compounds with a range of boiling points. |
| Detector Temperature | 300 °C | 320 °C | To prevent condensation of the analyte. |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution with the same solvent.
System Suitability: Similar to HPLC, system suitability must be established for the GC method:
-
Tailing Factor: The tailing factor for the analyte peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): For at least five replicate injections of the standard, the RSD for the peak area should be ≤ 2.0%.
-
Signal-to-Noise Ratio (S/N): For trace analysis, the S/N ratio for the analyte peak should be ≥ 10.
GC Workflow Diagram
References
- 1. usp.org [usp.org]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. welchlab.com [welchlab.com]
- 5. uni-onward.com.tw [uni-onward.com.tw]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. lookchem.com [lookchem.com]
- 8. (2-(Trifluoromethyl)phenyl)methanol | CAS#:346-06-5 | Chemsrc [chemsrc.com]
- 9. youtube.com [youtube.com]
- 10. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
Application of (5-Chloro-2-(trifluoromethyl)phenyl)methanol in Agrochemical Synthesis: A Detailed Guide
Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemicals
The relentless pursuit of highly effective and environmentally benign crop protection agents has led to the widespread incorporation of fluorine-containing moieties in the design of modern agrochemicals. The trifluoromethyl (CF₃) group, in particular, has proven to be a cornerstone of contemporary pesticide development. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors.[1][2][3][4] This often translates to agrochemicals with improved efficacy, lower application rates, and a more favorable toxicological profile.
(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a key building block that possesses the desirable chloro and trifluoromethyl substituted phenyl motif. This structural unit is found in a number of potent insecticides and other agrochemicals. This guide provides a detailed exploration of the application of this compound in the synthesis of a representative phenylpyrazole insecticide, a class of compounds known for their exceptional insecticidal activity.
Core Application: Synthesis of Phenylpyrazole Insecticides
Phenylpyrazole insecticides, such as fipronil, are broad-spectrum insecticides that disrupt the central nervous system of insects by blocking GABA-gated chloride channels. The synthesis of these complex molecules often relies on the construction of a substituted pyrazole ring from a corresponding phenylhydrazine derivative. This compound serves as a versatile precursor to the requisite 5-chloro-2-(trifluoromethyl)phenylhydrazine, a critical intermediate in the synthesis of a fipronil analogue.
The overall synthetic strategy involves a multi-step process, beginning with the conversion of the starting alcohol to a more reactive intermediate, followed by the formation of the phenylhydrazine, and culminating in the construction and functionalization of the pyrazole ring.
Experimental Workflow Overview
Caption: High-level workflow for the synthesis of a phenylpyrazole insecticide from this compound.
Detailed Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of a fipronil analogue from this compound.
Part 1: Synthesis of 5-Chloro-2-(trifluoromethyl)phenylhydrazine
The initial phase of the synthesis focuses on converting the starting alcohol into the key phenylhydrazine intermediate. This is a critical step that prepares the core aromatic amine functionality for the subsequent pyrazole ring formation.
Step 1.1: Oxidation of this compound to 5-Chloro-2-(trifluoromethyl)benzaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde is a foundational step. A variety of oxidizing agents can be employed; however, for process scalability and selectivity, a Swern oxidation or a similar mild oxidation protocol is recommended to minimize over-oxidation to the carboxylic acid.
-
Reaction Scheme: this compound → 5-Chloro-2-(trifluoromethyl)benzaldehyde
-
Protocol:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise, ensuring the temperature remains below -65 °C.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Chloro-2-(trifluoromethyl)benzaldehyde.
-
-
Causality of Choices: The Swern oxidation is chosen for its mild reaction conditions, which are highly effective for converting primary alcohols to aldehydes without significant over-oxidation. The low temperature is critical to the stability of the reactive intermediates.
Step 1.2: Formation of 5-Chloro-2-(trifluoromethyl)phenylhydrazone
The aldehyde is then converted to a hydrazone, which is a stable precursor to the desired hydrazine.
-
Reaction Scheme: 5-Chloro-2-(trifluoromethyl)benzaldehyde + Hydrazine hydrate → 5-Chloro-2-(trifluoromethyl)phenylhydrazone
-
Protocol:
-
Dissolve 5-Chloro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude hydrazone can be used in the next step without further purification.
-
Step 1.3: Reduction to 5-Chloro-2-(trifluoromethyl)phenylhydrazine
The hydrazone is reduced to the target phenylhydrazine.
-
Reaction Scheme: 5-Chloro-2-(trifluoromethyl)phenylhydrazone → 5-Chloro-2-(trifluoromethyl)phenylhydrazine
-
Protocol:
-
Dissolve the crude hydrazone from the previous step in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent such as sodium borohydride (NaBH₄) (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 5-Chloro-2-(trifluoromethyl)phenylhydrazine.
-
Part 2: Synthesis of the Phenylpyrazole Core
With the key phenylhydrazine intermediate in hand, the next phase involves the construction of the pyrazole ring through a cyclocondensation reaction.
Step 2.1: Cyclocondensation to form the Pyrazole Ring
The phenylhydrazine is reacted with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrazole core.
-
Reaction Scheme: 5-Chloro-2-(trifluoromethyl)phenylhydrazine + Ethyl 2,3-dicyano-3-(methylthio)acrylate → Ethyl 5-amino-1-(5-chloro-2-(trifluoromethyl)phenyl)-3-cyano-1H-pyrazole-4-carboxylate
-
Protocol:
-
To a solution of 5-Chloro-2-(trifluoromethyl)phenylhydrazine (1.0 eq) in glacial acetic acid, add ethyl 2,3-dicyano-3-(methylthio)acrylate (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude pyrazole product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.
-
Part 3: Functionalization to the Fipronil Analogue
The final phase involves the manipulation of the functional groups on the pyrazole ring to arrive at the desired fipronil analogue. This typically includes the introduction of a trifluoromethylsulfinyl group at the 4-position.
Step 3.1: Introduction of the Trifluoromethylthio Group
-
Reaction Scheme: Ethyl 5-amino-1-(5-chloro-2-(trifluoromethyl)phenyl)-3-cyano-1H-pyrazole-4-carboxylate + CF₃SCl → Ethyl 5-amino-1-(5-chloro-2-(trifluoromethyl)phenyl)-3-cyano-4-((trifluoromethyl)thio)-1H-pyrazole-4-carboxylate
-
Protocol:
-
Dissolve the pyrazole intermediate (1.0 eq) in a suitable aprotic solvent like acetonitrile.
-
Cool the solution to 0 °C and add a base such as pyridine (1.2 eq).
-
Slowly bubble trifluoromethylsulfenyl chloride (CF₃SCl) gas (1.5 eq) through the solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
-
Step 3.2: Oxidation to the Trifluoromethylsulfinyl Group
The final step is the selective oxidation of the thioether to a sulfoxide.
-
Reaction Scheme: Ethyl 5-amino-1-(5-chloro-2-(trifluoromethyl)phenyl)-3-cyano-4-((trifluoromethyl)thio)-1H-pyrazole-4-carboxylate → Fipronil Analogue
-
Protocol:
-
Dissolve the trifluoromethylthio-pyrazole intermediate (1.0 eq) in a solvent mixture of trifluoroacetic acid and dichloromethane.
-
Cool the solution to 0 °C and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield the final fipronil analogue.
-
Data Summary
| Step | Product | Expected Yield (%) | Purity (%) | Analytical Method |
| 1.1 | 5-Chloro-2-(trifluoromethyl)benzaldehyde | 85-95 | >98 | GC-MS, ¹H NMR |
| 1.3 | 5-Chloro-2-(trifluoromethyl)phenylhydrazine | 70-85 (over 2 steps) | >95 | LC-MS, ¹H NMR |
| 2.1 | Substituted Pyrazole Intermediate | 75-90 | >97 | LC-MS, ¹H NMR, ¹³C NMR |
| 3.1 | Trifluoromethylthio-pyrazole Intermediate | 60-75 | >95 | LC-MS, ¹⁹F NMR |
| 3.2 | Fipronil Analogue | 80-95 | >98 | HPLC, LC-MS, HRMS |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex agrochemicals, particularly phenylpyrazole insecticides. The protocols detailed in this guide provide a robust and reproducible pathway for the synthesis of a fipronil analogue, highlighting the strategic importance of this fluorinated intermediate. The causality-driven experimental choices ensure high yields and purity, making this synthetic route amenable to both research and development applications. The principles and methodologies described herein can be adapted for the synthesis of a variety of other agrochemicals, underscoring the broad utility of this compound in the agrochemical industry.
References
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2010049746A1 - Process for the synthesis of fipronil - Google Patents [patents.google.com]
Experimental procedures for esterification reactions involving (5-Chloro-2-(trifluoromethyl)phenyl)methanol
These application notes provide detailed experimental procedures for the synthesis of esters from (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocols outlined below are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to selecting and executing the appropriate esterification strategy. The methodologies are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound Esters
This compound is a structurally significant building block in medicinal and materials chemistry. The presence of both a chloro and a trifluoromethyl group on the aromatic ring imparts unique electronic properties and steric hindrance, which can influence the biological activity and physicochemical characteristics of its derivatives. Esterification of the primary alcohol functionality is a common strategy to modulate properties such as lipophilicity, metabolic stability, and formulation suitability. This guide explores three robust methods for achieving this transformation: a modified Fischer-Speier Esterification for simple esters, the Steglich Esterification for reactions under mild conditions, and the Mitsunobu Reaction for cases requiring precise control and inversion of stereochemistry (if applicable to a chiral variant).
Physicochemical Properties and Reactivity Considerations
Before proceeding with experimental work, it is crucial to understand the properties of this compound.
| Property | Value | Source |
| Molecular Formula | C8H6ClF3O | [2] |
| Molecular Weight | 210.58 g/mol | [2] |
| Melting Point | 57-60 °C | [2] |
| Appearance | White to off-white solid | [3] |
The electron-withdrawing nature of the trifluoromethyl and chloro substituents will decrease the nucleophilicity of the benzylic alcohol. This deactivation must be considered when selecting the esterification method and reaction conditions.
Method 1: Enhanced Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] For a deactivated alcohol such as this compound, driving the equilibrium towards the product is critical. This can be achieved by using a large excess of the carboxylic acid or by efficient removal of water.
Rationale for this Method
This method is cost-effective for the synthesis of simple alkyl esters where the carboxylic acid is readily available and can be used in excess. The use of a strong acid catalyst and elevated temperatures helps to overcome the reduced reactivity of the starting alcohol.
Detailed Protocol
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the desired carboxylic acid (3.0 eq.), and toluene (to dissolve the starting materials).
-
Slowly add concentrated sulfuric acid (0.1 eq.) to the mixture with stirring.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure.
Method 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9] This method is particularly advantageous for substrates that are sensitive to acidic conditions or for coupling with more complex carboxylic acids.[10]
Rationale for this Method
The Steglich esterification proceeds under neutral conditions, making it suitable for acid-labile substrates.[9] The use of a coupling agent activates the carboxylic acid, allowing the esterification to occur at room temperature, which can improve the selectivity and yield for deactivated alcohols.
Detailed Protocol
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or acetonitrile[11]
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.5 eq.) or DCC (1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
If EDC is used, the urea byproduct is water-soluble and will be removed during the workup.
-
Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by flash column chromatography on silica gel.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration (if a chiral center is present) using a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13][14] This reaction is known for its mild conditions and broad substrate scope.[15][16]
Rationale for this Method
The Mitsunobu reaction is ideal for situations where mild conditions are paramount and for coupling with valuable or sensitive carboxylic acids.[14] It is also the method of choice when stereochemical inversion is desired at a chiral alcoholic center. For electron-deficient alcohols, the reaction can still proceed efficiently.[11]
Detailed Protocol
Materials:
-
This compound
-
Carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent[12]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazinedicarboxylate. Purification can be challenging. One common method is to triturate the residue with a solvent like diethyl ether to precipitate the byproducts.
-
Alternatively, directly purify the crude mixture by flash column chromatography on silica gel.
-
For a more straightforward workup, consider using polymer-supported reagents.[15]
Reaction Monitoring and Characterization
Consistent and accurate monitoring of the reaction is crucial for optimizing yield and minimizing side products.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides quantitative information on the conversion of starting materials and can help identify byproducts.[6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Useful for monitoring reactions with less volatile compounds and provides molecular weight information of the products and intermediates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of the final ester product.[17] |
| Infrared (IR) Spectroscopy | Can confirm the formation of the ester by the appearance of a strong carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. |
Visualizing the Workflows
Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Mitsunobu Reaction Mechanism
Caption: Simplified Mechanism of the Mitsunobu Reaction.
References
- 1. Page loading... [guidechem.com]
- 2. 64372-62-9 Cas No. | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | Matrix Scientific [matrixscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fiveable.me [fiveable.me]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. nmr.oxinst.com [nmr.oxinst.com]
Application Note: Chromatographic Purification Strategies for (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Abstract
This document provides a comprehensive technical guide with detailed protocols for the purification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key intermediate in pharmaceutical synthesis.[1] The inherent structural characteristics of this molecule—a polar alcohol functional group, a moderately polar trifluoromethyl group, and a halogenated aromatic ring—necessitate a well-defined purification strategy to achieve the high purity standards required in drug development.[2] This guide explores two primary flash chromatography techniques: Normal-Phase Chromatography (NPC) and Reversed-Phase Chromatography (RPC), offering step-by-step protocols from method development to execution. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Introduction and Strategic Overview
This compound is a substituted benzyl alcohol derivative frequently employed as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant downstream effects on reaction yields, impurity profiles of subsequent steps, and the safety and efficacy of the final API. Therefore, robust and efficient purification is a critical step in the synthetic workflow.[1][2]
Flash chromatography is the technique of choice for purifying such intermediates on a laboratory (gram) to pilot plant (kilogram) scale due to its efficiency, speed, and scalability.[2][3][4] The selection between Normal-Phase (NPC) and Reversed-Phase (RPC) chromatography depends primarily on the polarity of the target compound relative to its impurities.
-
Normal-Phase Chromatography (NPC): This technique utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[5] It is often the first choice for moderately polar organic compounds. Separation is governed by the adsorption and desorption of molecules onto the polar surface, with more polar compounds being retained longer.[4]
-
Reversed-Phase Chromatography (RPC): This method employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically water-based).[6][7] Retention is based on hydrophobic interactions, where non-polar molecules are retained longer. RPC is particularly effective for separating compounds with different degrees of hydrophobicity and for purifying samples containing very polar or water-soluble impurities.
This guide will detail protocols for both approaches, allowing researchers to select the optimal method based on their specific impurity profile.
Part I: Normal-Phase Flash Chromatography (NPC) Protocol
NPC is a highly effective method for purifying this compound, leveraging the polar hydroxyl group's interaction with the silica stationary phase.
Principle of Separation
In NPC, the stationary phase (silica gel) is highly polar due to the presence of surface silanol (Si-OH) groups. The separation mechanism is based on the competitive adsorption of the analyte and the mobile phase onto these active sites.[4] The polar alcohol group in this compound will form hydrogen bonds with the silanol groups, leading to its retention. By gradually increasing the polarity of the mobile phase, the analyte is desorbed and elutes from the column.
Method Development Workflow
A systematic method development process is crucial for achieving an efficient separation. The most common and effective starting point is Thin-Layer Chromatography (TLC), which allows for rapid screening of solvent systems.[3]
Caption: Workflow for Normal-Phase Chromatography Method Development.
Detailed Experimental Protocol
1. Sample Preparation (Dry Loading):
- Rationale: Dissolving the sample in a strong solvent (like dichloromethane or ethyl acetate) and injecting it directly (liquid loading) can disrupt the equilibrium at the top of the column, leading to band broadening and poor separation.[4] Dry loading circumvents this issue.
- Procedure:
- Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
- Add an inert solid support (e.g., silica gel or diatomaceous earth), typically 2-3 times the weight of the crude sample.
- Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
- Load this powder into an empty solid load cartridge or directly onto the top of the pre-equilibrated flash column.
2. Chromatographic Conditions:
- Instrumentation: Any standard flash chromatography system (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®).
- Stationary Phase: Standard silica gel flash column. Column size should be selected based on the mass of the crude sample (a common rule of thumb is a 40g column for 0.4-4g of crude material).
- Mobile Phase:
- Solvent A: Hexane (or Heptane)
- Solvent B: Ethyl Acetate
- Method Development (TLC): Spot the crude mixture on a silica TLC plate and develop it in various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The optimal system should provide a retention factor (Rf) of ~0.3 for the target compound. A 10% ethyl acetate in hexane solution has been cited for purifying the aldehyde precursor, suggesting a similar or slightly more polar system will be effective for the alcohol.[8]
- Elution Gradient:
- Equilibrate the column with 5% Solvent B in Solvent A for 2 column volumes (CV).
- Run a linear gradient from 5% to 40% Solvent B over 10-15 CV.
- Hold at 40% Solvent B for 2-3 CV to elute all components.
- Flow Rate: Dependent on column size (e.g., 40 mL/min for a 40g column).
- Detection: UV detection at 254 nm, where the aromatic ring will absorb.
3. Fraction Collection and Analysis:
- Collect fractions based on the UV chromatogram peaks.
- Analyze the collected fractions using TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Summary of NPC Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel | Industry standard for NPC, interacts well with the polar alcohol group. |
| Mobile Phase A | Hexane / Heptane | Weak, non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Stronger, moderately polar solvent to elute the compound. |
| Gradient | 5% to 40% Ethyl Acetate | Starts with low polarity to retain impurities, then increases to elute the target compound. |
| Loading Technique | Dry Loading | Prevents band broadening and improves resolution.[4] |
| Detection | UV, 254 nm | The substituted benzene ring provides a strong chromophore. |
Part II: Reversed-Phase Flash Chromatography (RPC) Protocol
RPC is an excellent alternative or secondary purification step, especially when dealing with persistent polar impurities or when NPC provides insufficient resolution.
Principle of Separation
In RPC, the C18-bonded silica stationary phase is non-polar (hydrophobic). The mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile or methanol.[7] this compound is retained via hydrophobic interactions between its chloro-trifluoromethyl-phenyl ring system and the C18 alkyl chains. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases its polarity and disrupts the hydrophobic interactions.[7]
Method Development Workflow
For RPC, method development often starts with analytical High-Performance Liquid Chromatography (HPLC) to screen for optimal conditions, which can then be scaled to a preparative flash system.
Caption: Workflow for Reversed-Phase Chromatography Method Development.
Detailed Experimental Protocol
1. Sample Preparation:
- Rationale: The sample must be dissolved in a solvent that is miscible with the aqueous mobile phase and is preferably the strong solvent in the gradient (e.g., acetonitrile) to ensure good peak shape.
- Procedure:
- Dissolve the crude or partially purified sample in a minimal volume of acetonitrile, methanol, or DMSO.
- If the sample contains insolubles, filter it through a syringe filter (e.g., 0.45 µm PTFE) before loading.
2. Chromatographic Conditions:
- Instrumentation: Flash chromatography system equipped for reversed-phase separations (solvent compatibility is key).
- Stationary Phase: C18-bonded silica flash column.
- Mobile Phase:
- Solvent A: Deionized Water
- Solvent B: Acetonitrile (or Methanol)
- Note: For some halogenated or trifluoromethylated compounds, fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer unique selectivity due to dipole-dipole and π-π interactions, providing an alternative to standard C18 phases.[9][10]
- Elution Gradient:
- Equilibrate the column with 10% Solvent B in Solvent A for 2-3 CV.
- Run a linear gradient from 10% to 95% Solvent B over 10-15 CV.
- Hold at 95% Solvent B for 2-3 CV to wash the column.
- Flow Rate: As recommended for the selected column size.
- Detection: UV at 254 nm.
3. Fraction Collection and Post-Purification Processing:
- Collect fractions based on the UV chromatogram.
- Analyze fractions by analytical HPLC.
- Combine pure fractions. The product is now in an aqueous/organic solvent mixture.
- Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
- The remaining aqueous solution can be extracted with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over sodium or magnesium sulfate, filter, and concentrate to yield the final product.
Summary of RPC Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18-bonded Silica | Industry standard for RPC, retains compounds via hydrophobic interactions. |
| Mobile Phase A | Deionized Water | Polar mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound by decreasing mobile phase polarity. |
| Gradient | 10% to 95% Acetonitrile | Elutes compounds in order of increasing hydrophobicity. |
| Loading Technique | Liquid Loading | Sample dissolved in a small amount of strong organic solvent. |
| Detection | UV, 254 nm | The aromatic ring is easily detectable. |
Authoritative Insights & Troubleshooting
-
Expertise & Causality: The choice between NPC and RPC is not arbitrary. If the primary impurities are significantly more polar than the target (e.g., starting materials, salts), NPC is ideal as the impurities will be strongly retained on the silica. Conversely, if impurities are significantly less polar (e.g., non-polar byproducts), they will elute very quickly in NPC, again leading to a good separation. RPC is the method of choice when impurities have similar polarity but different hydrophobicity.
-
Trustworthiness through Self-Validation: Always perform a purity check on the starting material and final pooled fractions using a high-resolution analytical technique like HPLC-UV or LC-MS. This validates the success of the preparative purification and ensures the final product meets the required specifications.
-
Handling Halogenated Compounds: Halogenated compounds can sometimes be challenging due to their unique electronic properties.[11] While standard silica and C18 phases are generally effective, if resolution is poor, consider stationary phases that offer alternative selectivities. For example, an aminopropyl (NH2) phase in normal-phase mode can offer different selectivity for aromatic compounds through π-π interactions.[12]
Conclusion
The successful purification of this compound can be reliably achieved using either normal-phase or reversed-phase flash chromatography. The detailed protocols and workflows provided herein offer a robust starting point for researchers. Normal-phase chromatography on silica gel with a hexane/ethyl acetate gradient is a cost-effective and efficient primary method. Reversed-phase chromatography on C18 with a water/acetonitrile gradient serves as a powerful alternative, particularly for resolving impurities with similar polarity but different hydrophobicity. The key to success lies in systematic method development, proper sample preparation, and analytical validation of the final product.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. biotage.com [biotage.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and solutions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the most common route: the reduction of 5-Chloro-2-(trifluoromethyl)benzoic acid.
Q1: My reaction is stalled or incomplete. TLC analysis shows a significant amount of starting material remaining. What's going wrong?
A1: An incomplete reaction is one of the most frequent challenges and typically points to issues with the reducing agent or reaction conditions. The reduction of a carboxylic acid is a demanding transformation requiring a potent hydride donor.[1]
-
Cause 1: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH₄) is extremely reactive and hygroscopic, meaning it readily reacts with moisture from the air.[2][3] This deactivates the reagent.
-
Solution: Always use a fresh bottle of LiAlH₄ or a freshly opened container. Handle the reagent rapidly in an inert atmosphere (e.g., a glovebox or under a strong argon/nitrogen flow) to minimize exposure to air.
-
-
Cause 2: Insufficient Reagent Stoichiometry. The reduction of a carboxylic acid with LiAlH₄ is not a simple catalytic process. The first equivalent of the hydride is consumed in an acid-base reaction with the acidic proton of the carboxylic acid to form a carboxylate salt.[4][5] Subsequent hydride transfers are required for the reduction itself.
-
Solution: An excess of LiAlH₄ is necessary. A common practice is to use 1.5 to 2.0 equivalents of the reagent relative to the starting carboxylic acid. Recalculate your molar equivalents to ensure a sufficient excess is being used.
-
-
Cause 3: Inadequate Solvent Conditions. The solvent must be anhydrous. The presence of water will quench the LiAlH₄.[3]
-
Solution: Use a dry, ether-based solvent such as tetrahydrofuran (THF) or diethyl ether (Et₂O).[2] Ensure your solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle specifically rated for anhydrous reactions.
-
-
Cause 4: Low Reaction Temperature. While the initial addition of LiAlH₄ is often done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reduction may require heating to proceed to completion.
-
Solution: After the initial addition, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating under reflux may be required.[6] Monitor the reaction's progress via TLC to determine the optimal reaction time and temperature.
-
Q2: I've successfully consumed the starting material, but my yield is very low after workup. Where could my product have gone?
A2: Low yield after a completed reaction often indicates issues during the quenching and extraction phases of the workup. The workup for LiAlH₄ reactions is critical for liberating the alcohol product from the aluminum salts formed.
-
Cause 1: Improper Quenching Procedure. The quenching process is highly exothermic and can lead to product degradation or loss if not performed carefully. A standard and reliable method is the Fieser workup.
-
Solution: Follow a sequential, dropwise addition of water, followed by an aqueous base solution. A widely accepted protocol for quenching a reaction that used 'x' grams of LiAlH₄ is the dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure is designed to produce granular aluminum salts that are easily filtered off.[3]
-
-
-
Cause 2: Product Trapped in Aluminum Salts. If the quenching procedure results in a gelatinous or colloidal precipitate of aluminum salts, your product can become trapped, making extraction inefficient.
-
Solution: If you have a gelatinous precipitate, add anhydrous magnesium sulfate or sodium sulfate and stir vigorously for an extended period. This can help to break up the emulsion and granulate the salts. Alternatively, an acidic workup with dilute sulfuric acid can be used, but care must be taken as it can be highly exothermic and is not always suitable for sensitive products.[2]
-
-
Cause 3: Inefficient Extraction. The product alcohol has some water solubility.
-
Solution: Extract the aqueous layer multiple times (at least 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[7] Combine the organic extracts and wash with brine to remove residual water before drying and concentrating.
-
Q3: I'm observing an unexpected side product in my NMR spectrum. What could it be?
A3: While the chloro and trifluoromethyl groups on the aromatic ring are generally stable to LiAlH₄ under standard conditions, side reactions can occur, particularly if the reaction is forced with prolonged heating.
-
Potential Side Product 1: Dechlorinated Product. While aryl halides are less reactive than alkyl halides, LiAlH₄ can, under certain conditions, reduce the C-Cl bond.[8] This would result in the formation of (2-(Trifluoromethyl)phenyl)methanol.
-
Confirmation & Prevention: Look for a simpler aromatic splitting pattern in your ¹H NMR. To avoid this, use the mildest conditions possible (lower temperature, shorter reaction time) that still allow for complete reduction of the carboxylic acid.
-
-
Potential Side Product 2: Impurities from Starting Material. The purity of your starting 5-Chloro-2-(trifluoromethyl)benzoic acid is crucial. Any impurities are likely to be carried through the reaction.
-
Confirmation & Prevention: Analyze your starting material by NMR or LC-MS before starting the reaction. If it is impure, purify it first by recrystallization or column chromatography.
-
Troubleshooting Decision Workflow
Here is a visual guide to help diagnose and resolve common issues during the synthesis.
References
- 1. jackwestin.com [jackwestin.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]
Strategies to improve the yield of (5-Chloro-2-(trifluoromethyl)phenyl)methanol synthesis
Technical Support Center: Synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, provide robust protocols, and offer data-driven troubleshooting advice.
Section 1: Foundational Principles of Synthesis
The most direct and widely adopted method for synthesizing this compound is the reduction of its corresponding aldehyde, 5-Chloro-2-(trifluoromethyl)benzaldehyde. This precursor is commercially available and the reduction is a highly reliable transformation.
The primary challenge in this synthesis is not the reaction itself, but achieving high conversion and minimizing side reactions, which can complicate purification and significantly lower the overall yield. The electron-withdrawing nature of both the chloro and trifluoromethyl groups activates the aldehyde, making it highly susceptible to nucleophilic attack. However, these same electronic effects can influence the stability of intermediates and the propensity for side reactions.
Primary Synthetic Route: Aldehyde Reduction
The conversion of the aldehyde to the primary alcohol is a cornerstone of organic synthesis. For this specific substrate, chemoselectivity is key.
Caption: General schematic for the synthesis of the target alcohol.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method to synthesize this compound?
The reduction of 5-Chloro-2-(trifluoromethyl)benzaldehyde with sodium borohydride (NaBH₄) in an alcoholic solvent (like methanol or ethanol) is the most dependable and scalable method. NaBH₄ is a mild, selective, and inexpensive reducing agent that is easy to handle.[1] It shows excellent chemoselectivity, reducing the aldehyde group without affecting the chloro or trifluoromethyl substituents under standard conditions.[2]
Q2: Which reducing agents should I consider, and what are the trade-offs?
Choosing the right reducing agent is critical for maximizing yield and ensuring safety.
| Reducing Agent | Typical Solvent | Relative Reactivity | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | High chemoselectivity, safe, easy workup, cost-effective.[1][2] | Slower reaction times compared to stronger agents. |
| Lithium Borohydride (LiBH₄) | THF, Diethyl Ether | Moderate | More powerful than NaBH₄; can reduce esters if needed. | Moisture-sensitive, requires anhydrous conditions. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Very Strong | Very fast and powerful. | Reacts violently with water/protic solvents; less selective (risk of dehalogenation), requires stringent anhydrous conditions and careful quenching. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl Acetate | Varies | "Green" method, high yielding. | Risk of dehalogenation (C-Cl bond cleavage), requires specialized pressure equipment. |
For this specific synthesis, Sodium Borohydride is highly recommended due to its optimal balance of reactivity, selectivity, and safety.
Q3: I am observing the formation of 5-chloro-2-(trifluoromethyl)benzoic acid alongside my desired alcohol. What is causing this and how can I prevent it?
This is a classic signature of the Cannizzaro reaction . This disproportionation reaction can occur with aldehydes that lack α-hydrogens (like our substrate) under strongly basic conditions.[3] One molecule of the aldehyde is reduced to the alcohol, while a second is oxidized to the corresponding carboxylic acid.
Prevention Strategy:
-
pH Control: The Cannizzaro reaction is base-catalyzed. Ensure your reaction medium is not strongly basic. While the borohydride reduction can be performed under slightly basic conditions to stabilize the reagent, avoid strong bases like NaOH or KOH.
-
Reagent Purity: Ensure your starting aldehyde is free from acidic impurities that might be neutralized and create a basic environment.
Caption: The Cannizzaro reaction leads to undesired byproducts.
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Caption: A logical workflow for troubleshooting low product yield.
Issue 1: The reaction does not go to completion (TLC shows significant starting material).
-
Potential Cause: The sodium borohydride (NaBH₄) may have degraded.
-
Explanation: NaBH₄ is sensitive to moisture and can decompose over time, losing its reducing power.
-
Troubleshooting Step: Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. Perform a small-scale test reaction with a simple aldehyde like benzaldehyde to confirm reagent activity.
-
-
Potential Cause: Insufficient molar equivalents of the reducing agent.
-
Explanation: Stoichiometrically, 0.25 equivalents of NaBH₄ are needed per equivalent of aldehyde, as each borohydride ion delivers four hydride ions. However, competitive reactions with the solvent (especially protic ones like methanol) consume some of the reagent.
-
Troubleshooting Step: Increase the stoichiometry of NaBH₄ to 1.2–1.5 molar equivalents relative to the aldehyde to ensure complete conversion.
-
Issue 2: The reaction is complete, but the isolated yield is low.
-
Potential Cause: Product was lost during the aqueous workup.
-
Explanation: The product, a benzylic alcohol, has some water solubility. Additionally, emulsions can form during extraction, trapping the product in the aqueous or interfacial layer.
-
Troubleshooting Step:
-
After quenching the reaction, ensure the pH is neutral or slightly acidic before extraction.
-
Saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in water and help break emulsions.
-
Perform multiple extractions with a suitable organic solvent (e.g., 3-4 times with ethyl acetate or dichloromethane).
-
-
-
Potential Cause: Co-elution of product and impurities during column chromatography.
-
Explanation: The starting aldehyde is less polar than the product alcohol. If the starting material contains impurities of similar polarity to the product, they may be difficult to separate.
-
Troubleshooting Step:
-
Analyze the purity of your starting aldehyde before the reaction using GC-MS or NMR.
-
Use a shallow gradient during column chromatography. A typical eluent system is a mixture of hexanes and ethyl acetate. Start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.
-
-
Section 4: Optimized Experimental Protocol
This protocol describes the reduction of 5-Chloro-2-(trifluoromethyl)benzaldehyde using sodium borohydride.
Materials:
-
5-Chloro-2-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Gas (H₂) evolution will occur. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding deionized water dropwise to decompose the excess NaBH₄.
-
Acidification & Solvent Removal: Acidify the mixture to a pH of ~6-7 by the dropwise addition of 1 M HCl. Remove the majority of the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash them sequentially with deionized water (1x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by silica gel column chromatography, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to obtain pure this compound.
Section 5: References
-
ChemicalBook. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. Retrieved from --INVALID-LINK--
-
Zeynizadeh, B., & Shirini, F. (2007). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry.
-
Saeed, A. (2015). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Retrieved from --INVALID-LINK--
-
Zeynizadeh, B., & Yahyaei, S. (2005). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry.
-
Cheng, H. H., & Whang, L. M. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 197, 323-328.
-
ResearchGate. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Retrieved from --INVALID-LINK--
-
Pospíšil, J., & Pospíšil, T. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(55), 7334-7336.
-
Jere, F. T., & Miller, J. (2004). The High Yield Synthesis of Benzaldehydes from Benzylic Alcohols using Homogeneously Catalyzed Aerobic Oxidation in Acetic Acid. ResearchGate. Retrieved from --INVALID-LINK--
-
University of Toronto. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in sinapaldehyde chemical synthesis. Retrieved from --INVALID-LINK--
-
Lunkad, A. (2021, January 3). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde [Video]. YouTube. --INVALID-LINK--
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from --INVALID-LINK--
References
Technical Support Center: Purification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Welcome to the technical support center for the purification of crude (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this key intermediate in high purity. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you to troubleshoot and adapt these methods to your specific experimental context.
Structural Overview and Purification Strategy
This compound is a substituted benzyl alcohol. Its purification is influenced by the presence of the chloro and trifluoromethyl groups, which affect its polarity, solubility, and potential for side reactions. A typical synthesis might involve the reduction of the corresponding benzaldehyde or a Grignard reaction, leading to a range of possible impurities.
Our purification strategy will be guided by the likely impurities present in the crude product and the physicochemical properties of the target molecule. The primary methods we will discuss are column chromatography, recrystallization, and vacuum distillation. The choice of method will depend on the impurity profile and the scale of your purification.
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile will largely depend on the synthetic route.
-
From Reduction of 5-Chloro-2-(trifluoromethyl)benzaldehyde:
-
Unreacted Aldehyde: The starting material may be present if the reduction is incomplete.
-
Over-reduction Products: While less common for this substrate, benzylic alcohols can sometimes be further reduced.
-
Byproducts from the Reducing Agent: For example, if using sodium borohydride in an alcoholic solvent, borate esters may form, which are typically removed during aqueous workup.
-
-
From a Grignard Reaction (e.g., from a Grignard reagent and formaldehyde):
-
Biphenyl Homocoupling Products: Formed from the reaction of the Grignard reagent with unreacted aryl halide.
-
Unreacted Starting Materials: Such as the aryl halide.
-
Protonated Grignard Reagent: Reaction of the Grignard reagent with trace water will produce 1-chloro-4-(trifluoromethyl)benzene.
-
Q2: What are the key physical properties of this compound that I should be aware of?
While specific experimental data can vary, here are some key properties based on available information and analogues:
| Property | Value/Description | Significance for Purification |
| Molecular Weight | 210.58 g/mol | Affects boiling point and diffusion rates. |
| LogP | ~2.85[1] | Indicates moderate lipophilicity, suggesting good solubility in common organic solvents like dichloromethane, ethyl acetate, and ethers, and lower solubility in very nonpolar solvents like hexanes. This is crucial for selecting solvent systems for chromatography and recrystallization. |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure. A boiling point of 191.3 °C at 760 mmHg has been reported for the related compound (2-(Trifluoromethyl)phenyl)methanol[2]. | High boiling point necessitates vacuum distillation to prevent decomposition. |
| Melting Point | Not definitively reported, but likely a low-melting solid or a viscous oil at room temperature. The related compound (2-(Trifluoromethyl)phenyl)methanol has a reported melting point of 4°C[2]. | If it is a solid, recrystallization is a viable purification method. |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. | Color may indicate the presence of impurities. |
Q3: Which analytical techniques are best for assessing the purity of my product?
A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the complexity of the crude mixture and to monitor the progress of column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can separate non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for structural confirmation of the final product and for identifying and quantifying impurities.
Troubleshooting Guides
Column Chromatography
Caption: Workflow for column chromatography purification.
Problem 1: Poor separation of the product from an impurity on the column.
-
Cause: The chosen solvent system may not have the optimal polarity to resolve the compounds. The target compound and the impurity may have very similar polarities.
-
Solution:
-
Optimize the Solvent System: Conduct a thorough TLC analysis with a range of solvent systems. Try varying the ratio of hexane and ethyl acetate. If separation is still poor, consider a different solvent system, such as dichloromethane/methanol or toluene/ethyl acetate. A general procedure for the oxidation of this compound to the corresponding aldehyde uses a hexane solution with 10% ethyl acetate for column chromatography, which can be a good starting point for the alcohol as well[3].
-
Use a Longer Column: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.
-
Employ a Shallow Gradient: If using gradient elution, a shallower gradient around the elution point of your compound can enhance resolution.
-
Problem 2: The product is eluting too quickly or too slowly.
-
Cause: The polarity of the eluent is too high (eluting too quickly) or too low (eluting too slowly).
-
Solution:
-
Adjust Solvent Polarity: If the product elutes too quickly (high Rf on TLC), decrease the polarity of the mobile phase (increase the proportion of hexane). If it elutes too slowly (low Rf on TLC), increase the polarity (increase the proportion of ethyl acetate).
-
Recrystallization
Caption: Workflow for recrystallization.
Problem 1: The compound "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities that inhibit crystal formation.
-
Solution:
-
Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the expected melting point of your compound.
-
Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly. For a compound with a LogP of ~2.85, a good solvent pair might be dichloromethane/hexane or ethyl acetate/hexane.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure compound (if available) to the cooled solution to induce crystallization.
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution is not saturated, meaning too much solvent was used.
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent and re-saturate it. Allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath, or even a dry ice/acetone bath, to further decrease the solubility of your compound.
-
Vacuum Distillation
Problem: The compound is decomposing during distillation.
-
Cause: The distillation temperature is too high, even under vacuum. Benzyl alcohols can be susceptible to decomposition at elevated temperatures.
-
Solution:
-
Improve the Vacuum: Use a better vacuum pump to lower the pressure further, which will in turn lower the boiling point of the compound. A fractional vacuum distillation of a similar compound was successful at 0.2-0.3 mmHg[1].
-
Use a Short-Path Distillation Apparatus: This minimizes the distance the compound has to travel, reducing the time it spends at high temperatures.
-
Ensure a Stir Bar is Used: A stir bar will ensure even heating and prevent bumping, which can lead to localized overheating.
-
Experimental Protocols
Protocol 1: Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in dichloromethane or ethyl acetate and spot it on a silica gel TLC plate. Develop the plate in a solvent system such as 9:1 hexane/ethyl acetate. Visualize the spots under UV light. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3.
-
Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the chosen mobile phase. If other impurities are present, you may need to start with a less polar solvent (e.g., pure hexane) and gradually increase the polarity (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethyl acetate/hexanes, is often effective.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A short-path apparatus is recommended. Ensure all glassware is free of cracks and the joints are properly greased.
-
Distillation: Place the crude material and a magnetic stir bar in the distillation flask. Begin stirring and slowly apply vacuum. Once the desired vacuum is reached, gradually heat the flask.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. For a related compound, fractional vacuum distillation was performed at 0.2-0.3 mmHg, with the product distilling at 87-91 °C[1].
-
Cooling: After the distillation is complete, allow the apparatus to cool completely before releasing the vacuum.
References
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is paramount, as even trace impurities can impact the safety and efficacy of the final drug product.[1][2] This guide is structured in a practical question-and-answer format to directly address common issues encountered during synthesis, focusing on the identification and mitigation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis (TLC/HPLC) of the crude reaction mixture shows a significant impurity alongside my desired product. What are the most common side products I should suspect?
A: When synthesizing this compound, typically via the reduction of 5-Chloro-2-(trifluoromethyl)benzoic acid or its corresponding aldehyde, several side products can arise depending on the reaction conditions and the reducing agent used. The three most common impurities to initially suspect are:
-
Unreacted Starting Material: Incomplete reduction is a frequent cause of impurities. The starting carboxylic acid or aldehyde will have significantly different polarity compared to the desired alcohol.
-
Over-reduction Product: The benzylic alcohol can be further reduced to a methyl group, yielding 2-Chloro-5-(trifluoromethyl)toluene . This is more likely with powerful reducing agents or harsh reaction conditions.
-
Reductive Dehalogenation Product: The carbon-chlorine bond can be cleaved during the reduction, leading to the formation of (2-(Trifluoromethyl)phenyl)methanol . This is particularly common when using catalytic hydrogenation methods.[3][4]
The diagram below illustrates the primary synthetic route and the formation pathways of these key side products.
Caption: Synthetic pathway to the target molecule and formation of common side products.
Q2: I suspect my main impurity is the over-reduction product. What is its structure, and how can I definitively identify it?
A: The over-reduction product is 2-Chloro-5-(trifluoromethyl)toluene . This occurs when the benzylic alcohol functional group of your desired product is further reduced to a methyl group. This pathway is favored by excessively strong reducing agents (e.g., LiAlH₄ under harsh conditions) or prolonged reaction times at elevated temperatures.
Identification Strategy:
-
Chromatography: This side product is significantly less polar than your desired alcohol. It will have a longer retention time in reverse-phase HPLC and a lower Rf value on a normal-phase TLC plate.
-
Mass Spectrometry (GC-MS): Being more volatile than the alcohol, this compound is well-suited for GC-MS analysis. You will observe a molecular ion peak corresponding to a mass of C₈H₆ClF₃ (m/z ≈ 194.0), which is 16 amu less than the desired product due to the replacement of -OH with -H.
-
NMR Spectroscopy: This is the most conclusive technique.
-
¹H NMR: The two-proton signal for the benzylic alcohol (-CH₂OH, typically around δ 4.7 ppm) will be absent. Instead, you will see a new three-proton singlet for the methyl group (-CH₃), appearing further upfield around δ 2.4-2.5 ppm. The aromatic proton signals will remain largely similar.
-
¹³C NMR: The carbon signal for the benzylic alcohol (-CH₂OH, ~60 ppm) will be replaced by a methyl carbon signal (~20 ppm).
-
Q3: My mass spectrometry results show a peak corresponding to a loss of chlorine. Is this the dehalogenation side product, and what causes it?
A: Yes, a mass spectrum showing a molecular ion without the characteristic chlorine isotope pattern (M, M+2 in a ~3:1 ratio) and a mass difference of approximately 34.5 amu (mass of Cl minus H) strongly suggests the presence of the dehalogenation product, (2-(Trifluoromethyl)phenyl)methanol .
Causality (Mechanism): This side reaction, known as reductive dehalogenation or hydrodehalogenation, involves the replacement of the chlorine atom with a hydrogen atom.[4][5] It is especially prevalent under catalytic hydrogenation conditions (e.g., H₂, Pd/C), where the catalyst can facilitate the cleavage of the aryl-halide bond.[3] Certain hydride-based reducing agents can also promote this side reaction, particularly at higher temperatures.
Identification Strategy:
-
Mass Spectrometry (LC-MS or GC-MS): The key diagnostic feature is the molecular weight. The desired product, C₈H₆ClF₃O, has a mass of ~210.58 g/mol . The dehalogenated product, C₈H₇F₃O, has a mass of ~176.13 g/mol . The absence of the chlorine isotope pattern is a definitive indicator.
-
NMR Spectroscopy:
-
¹H NMR: The aromatic region will be distinctly different. In the desired product, you expect to see three aromatic protons with specific splitting patterns. In the dehalogenated product, you will observe four aromatic protons, and the coupling patterns will change significantly due to the new proton replacing the chlorine atom.
-
¹⁹F NMR: The chemical shift of the -CF₃ group may experience a slight upfield or downfield shift due to the change in the electronic environment of the phenyl ring (Cl is an electron-withdrawing group).
-
| Compound | Formula | MW ( g/mol ) | Key ¹H NMR Feature | Key MS Feature |
| Desired Product | C₈H₆ClF₃O | 210.58 | -CH₂OH signal (~δ 4.7), 3 aromatic protons | M+ peak at ~210 with Cl isotope pattern (3:1) |
| Over-reduction | C₈H₆ClF₃ | 194.58 | -CH₃ signal (~δ 2.4), 3 aromatic protons | M+ peak at ~194 with Cl isotope pattern (3:1) |
| Dehalogenation | C₈H₇F₃O | 176.13 | -CH₂OH signal (~δ 4.7), 4 aromatic protons | M+ peak at ~176, no Cl isotope pattern |
| Table 1: Summary of key analytical data for the desired product and major side products. |
Q4: What is a robust analytical workflow to identify an unknown impurity from this synthesis?
A: A systematic, multi-technique approach is essential for the unambiguous identification of unknown impurities, a cornerstone of pharmaceutical quality control.[6][7] The following workflow provides a self-validating system for structure elucidation.
Caption: A systematic workflow for the identification and characterization of unknown impurities.
Explanation of Workflow:
-
HPLC with UV/Diode Array Detection (DAD): This is your first step. It establishes the purity profile of your crude material, shows the number of impurities, and provides their relative concentrations. The DAD can give a preliminary hint if the impurity shares the same chromophore as the product.
-
LC-MS: By injecting the same sample into an LC-MS system, you can correlate each peak from your HPLC chromatogram with a molecular weight. This is the fastest way to test hypotheses about the identities of your side products (e.g., unreacted starting material, over-reduction, dehalogenation).
-
Isolation (if necessary): For any unknown impurity present above the identification threshold (typically >0.1% for drug substances), regulatory guidelines require full characterization.[2] Use preparative HPLC to isolate a sufficient quantity (milligrams) of the pure impurity.
-
Full Spectroscopic Characterization: Subject the isolated impurity to a battery of tests:
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing you to determine the elemental formula.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR): This is the gold standard for structure elucidation, providing definitive information about the connectivity of atoms in the molecule.[1]
-
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Purity Assessment
-
Objective: To separate the desired product from potential side products and unreacted starting material.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile:Water.
Self-Validation Note: The expected elution order based on polarity is: 5-Chloro-2-(trifluoromethyl)benzoic acid (most polar) -> This compound -> (2-(Trifluoromethyl)phenyl)methanol -> 2-Chloro-5-(trifluoromethyl)toluene (least polar).
Protocol 2: GC-MS Analysis for Volatile Impurities
-
Objective: To identify volatile side products, particularly the over-reduction product.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1 ratio)
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-400 m/z
-
Sample Preparation: Dilute the sample from Protocol 1 further with a suitable solvent like Dichloromethane or Ethyl Acetate.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. jpharmsci.com [jpharmsci.com]
- 7. rroij.com [rroij.com]
Navigating the Derivatization of (5-Chloro-2-(trifluoromethyl)phenyl)methanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the derivatization of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers in overcoming common challenges encountered during the chemical modification of this important fluorinated building block. As Senior Application Scientists, we have synthesized our field expertise with established chemical principles to create a practical resource for your laboratory work.
I. Understanding the Challenges: The Nature of this compound
This compound presents a unique set of challenges in derivatization due to its specific structural features. The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, on the aromatic ring deactivates the benzylic alcohol, making it less nucleophilic. Additionally, the proximity of this bulky group to the hydroxyl function introduces significant steric hindrance. These factors can lead to sluggish reactions, low yields, and the formation of unwanted byproducts. This guide will provide strategies to mitigate these inherent difficulties.
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the derivatization of this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Formation in Esterification | 1. Insufficient activation of the carboxylic acid: Standard Fischer esterification conditions may not be sufficient for this deactivated alcohol.[1][2][3] 2. Steric hindrance: The bulky trifluoromethyl group can impede the approach of the carboxylic acid. 3. Poor choice of coupling agent: Not all coupling agents are effective for hindered alcohols. | 1. Employ Steglich esterification conditions: Use a carbodiimide coupling agent like DCC or EDC in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[4][5][6][7][8] DMAP accelerates the reaction by forming a highly reactive acyl-pyridinium intermediate. 2. Increase reaction temperature and time: Carefully monitor the reaction for decomposition. 3. Use a more reactive carboxylic acid derivative: Consider using an acid chloride or anhydride for the esterification. |
| Low Yield in Williamson Ether Synthesis | 1. Weak base: The alcohol is not fully deprotonated to the more reactive alkoxide. 2. Competing elimination reaction (E2): This is especially problematic with secondary or tertiary alkyl halides.[9][10][11] 3. Steric hindrance around the alcohol: This can slow down the SN2 reaction. | 1. Use a strong base: Sodium hydride (NaH) or potassium hydride (KH) are effective for generating the alkoxide.[11] 2. Use a primary alkyl halide: These are less prone to elimination reactions.[9][11] 3. Increase reaction temperature: Use a high-boiling polar aprotic solvent like DMF or DMSO to facilitate the reaction.[12] |
| Formation of N-acylurea Byproduct in Steglich Esterification | This is a known side reaction where the O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards the alcohol.[5][6] | The use of a catalytic amount of DMAP is crucial to suppress this side reaction by intercepting the O-acylisourea to form the desired active ester intermediate.[4][6] |
| Incomplete Reaction in Mitsunobu Reaction | 1. Steric hindrance: This is a common issue with hindered secondary alcohols in the Mitsunobu reaction.[13][14][15][16][17] 2. Low acidity of the pronucleophile: The pKa of the nucleophile should ideally be less than 15 for efficient reaction.[16] | 1. Use a more acidic pronucleophile: For esterifications, consider using a carboxylic acid with electron-withdrawing groups. 2. Increase the excess of reagents: Using a larger excess of the phosphine and azodicarboxylate can drive the reaction to completion. 3. Higher reaction temperatures: Carefully increasing the temperature may be necessary, but monitor for decomposition of the Mitsunobu reagents. |
| Difficulty in Product Purification | 1. Removal of triphenylphosphine oxide (TPPO): A common byproduct of the Mitsunobu reaction that can be difficult to separate. 2. Removal of dicyclohexylurea (DCU): The byproduct of DCC-mediated Steglich esterifications.[5] | 1. For TPPO: After the reaction, quench with water and extract with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. TPPO has limited solubility in these solvents and may precipitate. Alternatively, chromatography on silica gel is effective. 2. For DCU: DCU is largely insoluble in most organic solvents and can be removed by filtration after the reaction is complete.[4] |
| Unexpected Side Products | 1. Ring alkylation in Williamson ether synthesis: If a phenoxide is used as the nucleophile, C-alkylation can compete with the desired O-alkylation.[9][12] 2. Decomposition of starting material or product: The reaction conditions may be too harsh. | 1. Careful selection of reactants and conditions: This is generally less of a concern when starting with the alcohol. 2. Use milder reaction conditions: For example, the Steglich esterification and Mitsunobu reaction are known for their mildness.[5][16] Monitor the reaction closely by TLC or LC-MS. |
III. Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification failing with this compound?
The Fischer esterification is an equilibrium-driven process that relies on the nucleophilicity of the alcohol. The electron-withdrawing trifluoromethyl group on your substrate significantly reduces the nucleophilicity of the benzylic alcohol, making it a poor reactant under standard Fischer conditions. You will likely need to employ a more robust esterification method, such as the Steglich or Mitsunobu reaction, or use a more reactive acylating agent like an acid chloride.
Q2: What is the best base to use for the Williamson ether synthesis with this alcohol?
Due to the reduced acidity of the alcohol, a strong base is recommended to ensure complete formation of the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF are excellent choices. Using weaker bases like sodium hydroxide may result in an incomplete reaction.
Q3: My Mitsunobu reaction is sluggish. What can I do to improve the reaction rate?
For sterically hindered and electronically deactivated alcohols like this compound, several strategies can be employed. Increasing the excess of triphenylphosphine and the azodicarboxylate (e.g., DEAD or DIAD) can help. Additionally, ensuring your pronucleophile is sufficiently acidic (pKa < 15) is critical.[16] If the reaction is still slow at room temperature, cautiously increasing the temperature while monitoring for the decomposition of the reagents may be necessary.
Q4: How can I monitor the progress of my derivatization reaction?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting alcohol and the formation of the less polar product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the appearance of the desired product and any byproducts. 1H NMR spectroscopy can also be used to monitor the reaction by observing the disappearance of the starting material's signals and the appearance of new signals corresponding to the derivative.
Q5: What are the expected 1H NMR chemical shifts for the benzylic proton in the starting material and its derivatives?
The benzylic proton (CH-OH) in this compound will appear as a singlet or a doublet depending on the coupling with the hydroxyl proton (which can sometimes be exchanged with D2O). Upon derivatization to an ester or ether, this proton will typically shift downfield. The exact chemical shift will depend on the specific derivative and the deuterated solvent used.[18][19][20][21] It is advisable to consult spectral databases for similar structures to predict the approximate chemical shift.
IV. Key Reaction Protocols
A. Steglich Esterification Protocol
This protocol is a robust method for the esterification of this compound with a generic carboxylic acid.
Diagram of the Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture and wash the solid with a small amount of the reaction solvent.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Williamson Ether Synthesis Protocol
This protocol outlines the synthesis of an ether derivative from this compound and a primary alkyl halide.
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Methodology:
-
To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the primary alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Analytical Characterization
Accurate characterization of the derivatized products is essential for confirming the success of the reaction and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. Key diagnostic signals include the shift of the benzylic proton and the appearance of new signals corresponding to the introduced ester or ether moiety. 19F NMR can be used to confirm the integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the desired product. The fragmentation pattern can also provide structural information. For trifluoromethyl-containing compounds, characteristic fragmentation patterns involving the loss of CF3 or related fragments may be observed.[22][23]
VI. Conclusion
The derivatization of this compound, while presenting challenges due to its electronic and steric properties, can be successfully achieved with careful selection of reaction conditions and methodologies. This guide provides a foundation for troubleshooting common issues and implementing robust protocols for esterification and etherification. By understanding the underlying chemical principles and anticipating potential pitfalls, researchers can optimize their synthetic routes and efficiently access a wide range of valuable derivatives.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Alcohol - Esterification, Chemistry, Reactions | Britannica [britannica.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 21. chem.washington.edu [chem.washington.edu]
- 22. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 23. benchchem.com [benchchem.com]
Stability of (5-Chloro-2-(trifluoromethyl)phenyl)methanol under acidic and basic conditions
Welcome to the technical support center for (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Based on the general guidelines for substituted benzyl alcohols, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is advisable to protect it from light and moisture, as benzyl alcohols can be hygroscopic and susceptible to slow oxidation in the presence of air.[3][4][5] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q2: What are the expected degradation products of this compound under ambient conditions?
A2: The primary degradation pathway for benzyl alcohols upon exposure to air is slow oxidation to the corresponding aldehyde and carboxylic acid.[4][5] Therefore, the expected degradation products for this compound under ambient conditions are 5-Chloro-2-(trifluoromethyl)benzaldehyde and 5-Chloro-2-(trifluoromethyl)benzoic acid. Regular purity checks using techniques like HPLC or GC are recommended for aged samples.
Q3: Is this compound compatible with all common laboratory plastics?
A3: Caution should be exercised when using plastic containers or tubing. Benzyl alcohol has been shown to degrade some plastics, particularly at elevated temperatures and concentrations.[5] High-density polyethylene (HDPE) is generally more resistant, but it is always best to perform compatibility tests with your specific laboratory plastics under the experimental conditions to avoid leaching or degradation of the plastic, which could contaminate your sample.
Troubleshooting Guide: Stability Under Acidic and Basic Conditions
Issue 1: Sample degradation observed in an acidic mobile phase during HPLC analysis.
Symptoms:
-
Appearance of new peaks in the chromatogram.
-
Decrease in the peak area of the parent compound over time.
-
Baseline noise or drift.
Possible Cause: The trifluoromethyl group on the phenyl ring is strongly electron-withdrawing, which can influence the stability of the benzylic alcohol. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a benzylic carbocation. This carbocation is destabilized by the adjacent electron-withdrawing trifluoromethyl group, but can still be a reactive intermediate leading to degradation products.
Proposed Degradation Pathway under Acidic Conditions:
Caption: Potential degradation pathway under acidic conditions.
Solutions:
-
pH Adjustment: Increase the pH of the mobile phase, if your separation method allows, to minimize acid-catalyzed degradation. A pH range of 3-6 is generally a good starting point for stability of many small molecules.
-
Lower Temperature: Perform the analysis at a lower temperature to reduce the rate of degradation.
-
Use a Co-solvent: If the compound is being dissolved in a strongly acidic solution for an extended period before analysis, consider using a co-solvent to dilute the acid or neutralizing the solution just before injection.
-
Forced Degradation Study: To confirm the degradation pathway, perform a forced degradation study as outlined in the experimental protocols section below.
Issue 2: Instability of the compound in a basic reaction mixture.
Symptoms:
-
Low yield of the desired product in a reaction where this compound is a starting material.
-
Formation of colored byproducts.
-
Inconsistent reaction outcomes.
Possible Cause: While the alkoxide formed under basic conditions is generally stable, the benzylic position is still susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air. The electron-withdrawing nature of the chloro and trifluoromethyl groups can make the benzylic proton slightly more acidic, potentially leading to side reactions.
Proposed Degradation Pathway under Basic Conditions:
Caption: Potential degradation pathway under basic conditions.
Solutions:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Temperature Control: Keep the reaction temperature as low as possible to slow down potential degradation pathways.
-
Choice of Base: Use a non-nucleophilic base if the reaction conditions allow, to avoid unwanted side reactions.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under acidic and basic stress conditions.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC grade methanol or acetonitrile
-
HPLC grade water
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation: a. To 1 mL of the stock solution, add 1 mL of 1M HCl. b. Keep the solution at room temperature and take samples at different time points (e.g., 0, 2, 4, 8, and 24 hours). c. Before injection into the HPLC, neutralize the sample with an equivalent amount of 1M NaOH.
-
Basic Degradation: a. To 1 mL of the stock solution, add 1 mL of 1M NaOH. b. Follow the same sampling and neutralization (with 1M HCl) procedure as for the acidic degradation.
-
Control Sample: Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.
-
HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks. Quantify the decrease in the parent peak and the increase in degradation product peaks over time.
| Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| Acidic (1M HCl) | 0 | 100 | 0 | 0 |
| 2 | 95 | 4 | 1 | |
| 4 | 90 | 8 | 2 | |
| 8 | 82 | 15 | 3 | |
| 24 | 65 | 30 | 5 | |
| Basic (1M NaOH) | 0 | 100 | 0 | 0 |
| 2 | 98 | 2 | 0 | |
| 4 | 96 | 4 | 0 | |
| 8 | 92 | 8 | 0 | |
| 24 | 85 | 15 | 0 | |
| Control | 24 | 99.5 | <0.5 | 0 |
Table 1: Example Data from a Forced Degradation Study. This table illustrates how to present the quantitative data from a forced degradation study. The actual results will vary depending on the experimental conditions.
References
- 1. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. columbuschemical.com [columbuschemical.com]
- 4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Purification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Welcome to the technical support guide for (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A: Impurities typically arise from the synthetic route used. The most common synthesis involves the reduction of 5-chloro-2-(trifluoromethyl)benzaldehyde. Therefore, you should anticipate:
-
Unreacted Starting Material: Residual 5-chloro-2-(trifluoromethyl)benzaldehyde.
-
Over-oxidation Products: If the alcohol is exposed to oxidizing conditions, it can revert to the aldehyde or form the corresponding carboxylic acid.
-
By-products from Synthesis: Depending on the reducing agent and reaction conditions, various side-products can form. For instance, if using a metal hydride, quenching and workup can introduce inorganic salts.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., Dichloromethane, Diethyl Ether, Methanol) are common impurities.[1][2]
Q2: How can I quickly assess the purity of my sample before and after purification?
A: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a rapid check. It can quickly show the presence of starting materials or other impurities with different polarities. A single spot on a TLC plate (visualized under UV light) is a good preliminary indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are highly effective. ¹H NMR can detect the aldehyde impurity (CHO proton signal around 10 ppm) and residual solvents.[1] ¹⁹F NMR is particularly sensitive for fluorine-containing compounds and can reveal the presence of other trifluoromethylated species.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 or Phenyl column is often effective for separating aromatic compounds.[4]
Q3: My purified product is an oil, but the literature suggests it can be a solid. What's happening?
A: this compound has a relatively low melting point. The presence of even minor impurities or residual solvent can depress the melting point, causing it to remain a viscous oil or waxy solid at room temperature.[5] Rigorous purification, particularly the complete removal of solvents under high vacuum, will often induce crystallization.
Troubleshooting and Purification Guides
This section provides detailed workflows for common purification challenges. The choice of method depends on the nature of the impurities, the scale of your reaction, and the required final purity.
Decision Workflow: Selecting the Right Purification Method
This diagram outlines a logical approach to choosing the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Guide 1: Gross Purification via Liquid-Liquid Extraction (LLE)
Issue: My crude product contains inorganic salts from the reaction workup and potentially acidic or basic by-products.
Solution: LLE is a powerful first-pass technique to remove water-soluble and ionizable impurities.[6][7][8] It is an essential step before proceeding to chromatography or recrystallization.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel.
-
Neutral Wash: Wash with deionized water (1 x volume of the organic layer) to remove bulk water-soluble impurities.
-
Optional Basic Wash: If acidic impurities are suspected, wash with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Optional Acidic Wash: If basic impurities are present, a wash with dilute hydrochloric acid (e.g., 1M HCl) can be effective.[8]
-
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution.
-
Scientist's Note: The brine wash helps to remove residual water from the organic phase and breaks up emulsions that may have formed.
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
-
Verification: Analyze a small aliquot of the concentrated material by TLC against the crude material to confirm the removal of baseline impurities.
Guide 2: Removing Closely-Related Impurities via Flash Column Chromatography
Issue: My product is contaminated with the starting aldehyde and other non-polar by-products, which are visible on TLC.
Solution: Flash column chromatography is the method of choice for separating compounds based on differences in their polarity.[9][10] The polar hydroxyl group in your product will interact more strongly with the polar silica gel stationary phase than the less polar aldehyde, allowing for effective separation.
References
- 1. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. phenomenex.com [phenomenex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. syrris.com [syrris.com]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Stability and Degradation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Welcome to the technical support center for (5-Chloro-2-(trifluoromethyl)phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated aromatic alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the experimental challenges related to its stability and degradation. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you in your research.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the fundamental questions regarding the stability and handling of this compound.
Q1: What are the primary chemical liabilities of the this compound structure?
A1: The molecule possesses two main reactive sites prone to degradation under typical experimental and storage conditions. The primary liability is the benzylic alcohol functional group, which is susceptible to oxidation. Secondly, the trifluoromethyl group, while generally stabilizing, can undergo hydrolysis under specific, forceful conditions. The aromatic ring itself is relatively stable but can be involved in photolytic degradation pathways.
Q2: To what extent is the trifluoromethyl (-CF3) group a point of instability?
A2: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly stable under most conditions, which is a key reason for its prevalence in medicinal chemistry.[1] However, it is not entirely inert. Under strongly alkaline (basic) conditions, the -CF3 group can undergo hydrolysis to form the corresponding carboxylic acid (-COOH) and release fluoride ions.[1] This is generally considered a forced degradation condition and is unlikely to occur under typical physiological or ambient environments.
Q3: What are the expected major degradation products of this compound?
A3: Based on the chemical structure, the most anticipated degradation products are:
-
5-Chloro-2-(trifluoromethyl)benzaldehyde: Formed via the oxidation of the primary alcohol.
-
5-Chloro-2-(trifluoromethyl)benzoic acid: Resulting from the further oxidation of the aldehyde.[2][3][4]
-
5-Chloro-2-carboxybenzaldehyde/acid: Potentially formed under harsh basic conditions that cause hydrolysis of the trifluoromethyl group.[1]
Q4: How should I properly store this compound to minimize degradation?
A4: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. It should be kept away from strong oxidizing agents and direct sunlight or UV light sources to prevent photolytic degradation.
Part 2: Troubleshooting Guide - Navigating Experimental Challenges
This section is structured in a question-and-answer format to address specific issues you may encounter during your experiments.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis After Sample Preparation
Q: I've prepared my sample of this compound in a standard solvent, and upon HPLC analysis, I see new, unexpected peaks that are not present in the reference standard. What could be the cause?
A: This is a classic sign of on-instrument or sample preparation-induced degradation. Let's break down the potential causes and solutions.
Underlying Cause 1: Oxidative Degradation The benzylic alcohol is prone to oxidation, which can be accelerated by exposure to air, certain metal ions, or high-energy sources like sonication.[5][6] The primary oxidation product you are likely observing is 5-Chloro-2-(trifluoromethyl)benzaldehyde.
-
Troubleshooting Steps:
-
Solvent Degassing: Ensure your mobile phase and sample diluent are freshly degassed to remove dissolved oxygen.
-
Inert Vials: Use amber HPLC vials to minimize light exposure and consider vials with septa that are less permeable to air.
-
Minimize Sonication: If sonication is used to dissolve the sample, do so for the shortest possible time and in a cooled bath. Sonication can generate localized high temperatures, promoting degradation.[5][7]
-
Antioxidant Addition: In cases of severe oxidation, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your sample diluent, if it doesn't interfere with your analysis.
-
Underlying Cause 2: Photodegradation Aromatic compounds are often susceptible to degradation upon exposure to UV light, including ambient laboratory light and the UV detector lamp in the HPLC.[1]
-
Troubleshooting Steps:
-
Light Protection: Prepare samples under yellow light or in a dimly lit area. Use amber vials and cover the autosampler tray.
-
Flow Cell Exposure: If degradation is suspected within the detector, reduce the residence time in the flow cell by increasing the flow rate, if chromatographically permissible.
-
Issue 2: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Q: My chromatograms for this compound show significant peak tailing. What are the likely causes and how can I improve the peak shape?
A: Peak tailing for fluorinated compounds is a common issue in reversed-phase HPLC and often points to secondary interactions with the stationary phase or other system issues.
Underlying Cause 1: Silanol Interactions Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar alcohol group and the electronegative fluorine atoms of your analyte, leading to tailing.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Acidify your mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA). At a lower pH (around 2.5-3.5), the silanol groups are protonated and less likely to interact with the analyte.[8]
-
Use a Modern, End-Capped Column: Employ a high-purity silica column with robust end-capping (e.g., a C18 or Phenyl-Hexyl phase) specifically designed for good peak shape with polar and basic compounds.[8]
-
Increase Buffer Concentration: If using a buffered mobile phase, a slightly higher buffer concentration can sometimes help to mask residual silanol activity.
-
Underlying Cause 2: Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[9]
-
Troubleshooting Steps:
-
Dilute the Sample: Perform a serial dilution of your sample (e.g., 10-fold and 100-fold) and inject again. If the peak shape improves, you were likely overloading the column.[9]
-
Reduce Injection Volume: If sample dilution is not feasible, simply reduce the injection volume.
-
Underlying Cause 3: Extra-Column Dead Volume Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[10][11]
-
Troubleshooting Steps:
-
Check Fittings: Ensure all fittings are properly seated and not over-tightened.
-
Minimize Tubing: Use the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.) to connect the column to the detector.[10]
-
Part 3: Experimental Protocols and Data
This section provides detailed protocols for conducting forced degradation studies and a starting point for developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation (Stress Testing) of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[12][13]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H2O2), 3%
-
Class A volumetric flasks
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of methanol.
| Stress Condition | Reagent/Condition | Incubation Time & Temperature | Neutralization |
| Acid Hydrolysis | 1N HCl | 24 hours at 60°C | 1 mL of 1N NaOH |
| Base Hydrolysis | 1N NaOH | 2 hours at 60°C | 1 mL of 1N HCl |
| Oxidation | 3% H2O2 | 24 hours at room temperature | N/A |
| Thermal | Heat solid compound | 48 hours at 80°C | Dissolve in methanol |
| Photolytic | Expose solution to UV light | As per ICH Q1B guidelines | N/A |
-
Sample Analysis: After the incubation period and any necessary neutralization, dilute the samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar high-performance column)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 220 nm
-
Column Temperature: 30°C
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 90 |
| 20.0 | 90 |
| 20.1 | 30 |
| 25.0 | 30 |
This method should provide a good starting point for separating the relatively nonpolar parent compound from its more polar degradation products. The gradient can be optimized to improve the resolution of any co-eluting peaks observed in the forced degradation samples.
Part 4: Visualizing Degradation Pathways and Workflows
Visual aids are crucial for understanding complex chemical processes and experimental designs.
Diagram 1: Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 4. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. mdpi.com [mdpi.com]
- 7. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Troubleshooting peak tailing in HPLC analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the HPLC analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. As a Senior Application Scientist, my aim is to blend foundational scientific principles with practical, field-tested solutions to empower you to resolve chromatographic challenges efficiently.
Technical Support Guide: this compound
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the most probable cause and my first troubleshooting step?
A1: The most likely cause is secondary interaction between the analyte and the stationary phase.
Your analyte, this compound, possesses a polar hydroxyl (-OH) group. In reversed-phase HPLC using silica-based columns (like most C18s), the silica surface is not perfectly covered by the C18 chains. This leaves behind residual silanol groups (-Si-OH).[1][2][3] These silanols are acidic and can form strong hydrogen bonds or have ionic interactions with polar functional groups on analytes, such as the alcohol moiety in your compound.[4][5][6] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute more slowly than the main band, resulting in a tailed peak.[7][8]
Your First Step: Lower the Mobile Phase pH.
The ionization state of silanol groups is highly pH-dependent. At mid-range pH (approx. 4-7), a significant portion of silanols are deprotonated and ionized (-Si-O⁻), making them highly active and prone to causing tailing with polar or basic compounds.[4][9] By lowering the mobile phase pH, you can suppress this ionization.
Actionable Advice: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate) or acid (e.g., 0.1% formic acid or trifluoroacetic acid). At this low pH, the silanol groups are protonated (-Si-OH) and thus less interactive, which should significantly improve peak symmetry.[7][10]
Q2: I've lowered the pH, and the peak shape has improved, but it's still not perfect. How can I further optimize my mobile phase to eliminate the remaining tailing?
A2: Fine-tuning your mobile phase composition with buffers and additives is the next logical step.
While pH is a primary tool, other mobile phase characteristics can have a substantial impact on peak shape.
Causality Behind Further Optimization:
-
Buffer Concentration: A buffer's job is to maintain a stable pH and suppress silanol ionization. If the buffer concentration is too low, it may not have the capacity to control the micro-environment on the column surface effectively, leading to residual tailing.[4][11]
-
Mobile Phase Additives (Competitive Masking): Sometimes, even at low pH, some silanol groups remain active. Introducing a small, basic additive like triethylamine (TEA) can act as a competitive agent. The TEA molecules will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[11][12]
-
Ion-Pairing Reagents: While less common for neutral alcohols, if your molecule carries a slight charge or if you are co-analyzing it with ionic species, an ion-pairing reagent might be considered. These reagents can adsorb to the stationary phase and mask residual silanols.[13][14] However, this approach adds complexity and can lead to long column equilibration times.[13]
Recommended Optimization Strategy:
| Parameter | Recommended Change | Expected Outcome | Rationale |
| Buffer Concentration | Increase buffer strength from 10 mM to 25-50 mM. | Improved peak symmetry (lower Asymmetry Factor). | Enhances pH stability across the column and more effectively masks residual silanol activity.[4][11] |
| Organic Modifier | If using methanol, try switching to acetonitrile (ACN), or vice-versa. | Altered selectivity and potentially better peak shape. | Methanol and ACN have different properties. Methanol is a protic solvent and can engage in hydrogen bonding, while ACN is aprotic. This can change how the analyte interacts with both the mobile and stationary phases. |
| Additive | Add 0.05% - 0.1% Triethylamine (TEA) to the mobile phase. | Significant reduction in tailing for polar or basic compounds. | TEA is a competing base that blocks active silanol sites, preventing secondary interactions with the analyte.[11][12] |
Q3: My peak tailing persists even after mobile phase optimization. Could my HPLC column be the problem?
A3: Yes, column-related issues are a very common source of persistent peak tailing.
If mobile phase adjustments don't resolve the issue, the problem likely lies with the stationary phase itself. The primary causes can be categorized as column contamination, column degradation, or an inappropriate column choice.
Troubleshooting Column Health:
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column.[1][5] These contaminants can act as new active sites, leading to secondary interactions and peak distortion. This is especially common when analyzing complex samples like those from biological matrices.[15]
-
Column Degradation: Operating at a high pH (typically > 8) can cause the silica backbone of the stationary phase to dissolve, a process known as hydrolysis.[8][16] This damages the packing bed and can create voids or channels, leading to poor peak shape.[4][5]
-
Inappropriate Column Choice: Not all C18 columns are the same. Older, "Type-A" silica columns have higher metal content and more acidic silanols, making them more prone to causing tailing.[11][17] Modern, high-purity "Type-B" silica columns that are "end-capped" are specifically designed to minimize these issues.[7] End-capping is a process where residual silanols are chemically bonded with a small, non-polar group to make them inert.[2][3]
Experimental Protocol: Column Washing and Regeneration
If you suspect contamination, a rigorous washing procedure can often restore column performance.
Objective: To remove strongly retained polar and non-polar contaminants from a reversed-phase column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Reverse Flow Direction: Connect the column to the injector in the reverse direction. This helps to flush contaminants from the inlet frit more effectively.[18]
-
Step 1: Aqueous Wash: Flush the column with 100% HPLC-grade water for at least 20 column volumes to remove buffer salts and polar residues. (For a 4.6 x 150 mm column, this is approx. 34 mL).
-
Step 2: Strong Solvent Flush: Sequentially flush the column with the following solvents, each for at least 20 column volumes:
-
Methanol
-
Acetonitrile
-
Isopropanol (an excellent solvent for removing lipids and very non-polar compounds)[19]
-
-
Step 3: Re-equilibration:
-
Flush with Methanol again for 10 column volumes.
-
Return the column to the normal flow direction.
-
Equilibrate the column with your mobile phase until a stable baseline is achieved.
-
-
Performance Check: Inject a standard of this compound to assess if peak shape has improved. If tailing persists, the column may be permanently damaged, and replacement is recommended.
Q4: I've optimized the mobile phase and tried a brand new, end-capped column, but I still see some tailing. What non-chemical factors could be at play?
A4: If chemical factors have been ruled out, you should investigate "extra-column effects" and other hardware issues.
Extra-column volume refers to all the volume in the flow path outside of the column itself, including injector loops, tubing, and detector flow cells.[10] Excessive volume in these areas can cause the separated analyte band to broaden and tail before it even reaches the detector.[1][9]
Hardware Troubleshooting Workflow:
Key Areas to Inspect:
-
Connecting Tubing: Long or wide-bore tubing between the injector, column, and detector increases dead volume. Use the shortest possible length of narrow internal diameter (ID) tubing (e.g., 0.12-0.17 mm) to minimize this effect.[1][9]
-
Fittings: Improperly seated ferrules can create small voids at the connection points, leading to peak distortion. Always ensure fittings are correctly tightened and that there are no gaps between the tubing and the port.
-
Sample Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion, including tailing.[5] Whenever possible, dissolve your sample in the initial mobile phase.[12]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[4][5] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were likely overloading the column.
By systematically addressing these potential chemical and physical causes, you can effectively diagnose and resolve peak tailing issues, leading to more accurate and reliable HPLC results for this compound.
References
- 1. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 2. LC Technical Tip [discover.phenomenex.com]
- 3. shodexhplc.com [shodexhplc.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. acdlabs.com [acdlabs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. welch-us.com [welch-us.com]
- 14. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 15. Reduce the Need to Clean or Wash HPLC Columns - Guidelines - Tips and Suggestions [mtc-usa.com]
- 16. moravek.com [moravek.com]
- 17. m.youtube.com [m.youtube.com]
- 18. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 19. labtech.tn [labtech.tn]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for the Quantification of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. As a key building block or intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors, the accurate and precise quantification of this halogenated aromatic alcohol is paramount for ensuring process control, quality assurance, and regulatory compliance.
The analytical strategies discussed herein are grounded in the principles of method validation established by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the procedures are fit for their intended purpose.[1] This document moves beyond a simple listing of procedures to explain the causality behind methodological choices, empowering you to select and implement the most appropriate analytical technique for your specific application.
Pillar 1: The Foundation of Trustworthy Analysis - Method Validation
Before delving into specific techniques, it is crucial to understand the "why" behind method validation. The objective of validating an analytical procedure is to objectively demonstrate that it is suitable for its intended use.[2] This process builds a foundation of trust in the generated data. Key performance characteristics, as defined by the ICH, form the basis of our comparison:[3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[2]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of the pharmaceutical quality control laboratory. Its robustness, accessibility, and applicability to a wide range of non-volatile and thermally sensitive compounds make it the primary choice for assay and purity determinations of drug substances and intermediates like this compound.
Causality of Method Choice: The analyte possesses a strong chromophore (the substituted benzene ring), making it ideal for UV detection. Its polarity is well-suited for retention and separation on common C18 stationary phases. This method separates compounds based on their hydrophobic interactions with the stationary phase, providing excellent resolution from more polar or less polar impurities.
Detailed Experimental Protocol: RP-HPLC-UV
1. Sample Preparation:
- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a 50:50 mixture of acetonitrile and water.
- Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards covering the expected concentration range (e.g., 10-200 µg/mL).
- Sample Solution: Prepare the test sample by accurately weighing and dissolving it in the mobile phase to achieve a concentration within the calibrated range.
2. HPLC System and Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 phase provides a versatile hydrophobic stationary phase suitable for retaining the aromatic analyte.
- Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). Rationale: This composition provides a good balance of elution strength and retention for moderately polar compounds. Acetonitrile is often preferred for its lower viscosity and UV transparency.[5]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times and peak shapes.[6]
- Detection Wavelength: 225 nm. Rationale: This wavelength typically provides high absorbance for the benzene ring chromophore, maximizing sensitivity.
- Injection Volume: 10 µL.
3. System Suitability:
- Before analysis, inject the standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) for peak area is ≤ 2.0%, the theoretical plates are > 2000, and the tailing factor is ≤ 2.0.
Workflow for RP-HPLC-UV Analysis
Caption: A typical workflow for the quantification of this compound using RP-HPLC-UV.
Expected Performance Characteristics (HPLC-UV)
| Validation Parameter | Expected Acceptance Criteria | Representative Value |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 10 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD, Repeatability) | ≤ 2.0% | 0.8% |
| LOQ | S/N Ratio ≥ 10 | ~5 µg/mL |
| LOD | S/N Ratio ≥ 3 | ~1.5 µg/mL |
| Robustness | %RSD ≤ 2.0% for varied conditions | Method remains unaffected by minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min). |
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds.[7][8] When coupled with a mass spectrometer, it provides unparalleled specificity, making it the gold standard for identifying and quantifying trace-level impurities or for analysis in complex matrices.
Causality of Method Choice: this compound has sufficient volatility and thermal stability to be amenable to GC analysis. The primary advantage of GC-MS is its high degree of certainty. The mass spectrometer acts as a highly specific detector, fragmenting the analyte into a unique pattern (mass spectrum) that serves as a chemical fingerprint, virtually eliminating the risk of co-elution interference. This is particularly valuable when developing a control strategy for genotoxic or other high-potency impurities.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation:
- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.
- Calibration Standards: Prepare serial dilutions in the same solvent to cover the desired range (e.g., 0.1-10 µg/mL), which is typically lower than for HPLC due to higher sensitivity.
- Sample Solution: Prepare the test sample by dissolving it in the chosen solvent to achieve a concentration within the calibrated range. Note: For trace analysis, sample concentration or extraction techniques like solid-phase extraction (SPE) may be required.[9]
2. GC-MS System and Conditions:
- Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds, including halogenated aromatics.[10]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
- Injector: Splitless mode (for trace analysis) at 250 °C. Rationale: A splitless injection ensures the entire sample is transferred to the column, maximizing sensitivity. The temperature must be high enough for rapid volatilization but low enough to prevent thermal degradation.
- Oven Program: Start at 60 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min). Rationale: A temperature program is essential for focusing the analytes at the head of the column and then eluting them with sharp, symmetrical peaks.
- MS Detector: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte, filtering out background noise.
3. System Suitability:
- Prior to analysis, inject a mid-range standard. The system is acceptable if the signal-to-noise ratio for the target ion is >100 and the retention time is within ±0.05 minutes of the expected time.
Workflow for GC-MS Analysis
Caption: A typical workflow for the quantification of this compound using GC-MS.
Expected Performance Characteristics (GC-MS)
| Validation Parameter | Expected Acceptance Criteria | Representative Value |
| Linearity (R²) | ≥ 0.998 | 0.9991 |
| Range | Dependent on application | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 101.2% |
| Precision (%RSD, Repeatability) | ≤ 5.0% (for trace levels) | 3.5% |
| LOQ | S/N Ratio ≥ 10 | ~0.05 µg/mL |
| LOD | S/N Ratio ≥ 3 | ~0.015 µg/mL |
| Robustness | %RSD ≤ 5.0% for varied conditions | Method remains unaffected by minor changes in oven ramp rate (±1°C/min) and final temperature (±5°C). |
Head-to-Head Comparison and Expert Recommendations
The choice between HPLC-UV and GC-MS is not a matter of which method is "better," but which is more "fit for purpose." The following table and insights guide this critical decision.
| Feature | RP-HPLC-UV | GC-MS |
| Principle | Separation based on polarity/hydrophobicity in the liquid phase. | Separation based on volatility/boiling point in the gas phase. |
| Specificity | Good; based on chromatographic retention time and UV spectrum. | Excellent; based on retention time and unique mass spectral fragmentation pattern. |
| Sensitivity | Moderate (µg/mL range). | Very High (ng/mL to pg/mL range). |
| Analyte Suitability | Non-volatile or thermally labile compounds. | Volatile and thermally stable compounds. |
| Throughput | High; typical run times are 10-20 minutes. | Moderate; run times can be longer (20-40 minutes) due to oven programming. |
| Primary Application | Assay and purity of bulk substance; quality control; formulation analysis. | Trace impurity identification and quantification; residual solvent analysis; analysis in complex biological or environmental matrices. |
| Cost & Complexity | Lower initial cost, simpler operation and maintenance. | Higher initial cost, more complex operation and maintenance. |
Senior Scientist's Recommendation:
-
For routine Quality Control (QC) testing, assay determination, or purity analysis of the bulk this compound substance: RP-HPLC-UV is the recommended method. Its robustness, high throughput, and lower operational complexity make it ideal for a manufacturing environment where reliable, repetitive analysis is required.
-
For identifying and quantifying unknown impurities, analyzing for trace-level contaminants, or performing analysis in a complex matrix (e.g., reaction monitoring, biological fluids): GC-MS is the superior choice. Its exceptional specificity prevents misidentification from matrix components, and its high sensitivity is essential for detecting analytes at the parts-per-million (ppm) level or below.
Conclusion
Both RP-HPLC-UV and GC-MS are powerful, validated techniques for the quantification of this compound. A thorough understanding of the analytical objective is the critical first step in selecting the appropriate method. For high-concentration assay and purity testing, the robustness and efficiency of HPLC-UV are unparalleled. For the challenges of trace analysis and unequivocal identification, the specificity and sensitivity of GC-MS are required. By aligning the strengths of the analytical method with the demands of the scientific question, researchers can ensure the generation of accurate, reliable, and defensible data throughout the drug development lifecycle.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrpc.com [ijrpc.com]
- 11. scirp.org [scirp.org]
A Comparative Guide to the Reactivity of (5-Chloro-2-(trifluoromethyl)phenyl)methanol and Its Positional Isomers
This guide provides an in-depth comparative analysis of the chemical reactivity of (5-Chloro-2-(trifluoromethyl)phenyl)methanol against three of its key positional isomers. Designed for researchers, scientists, and professionals in drug development, this document elucidates how the strategic placement of chloro and trifluoromethyl substituents on the phenyl ring dictates the alcohol's reactivity. We will explore the underlying electronic and steric effects through the lens of two fundamental organic reactions: oxidation and nucleophilic substitution. All experimental protocols are detailed to ensure reproducibility and are grounded in established chemical principles.
Introduction: The Role of Substituent Effects in Reactivity
Substituted benzyl alcohols are critical building blocks in the synthesis of pharmaceuticals and fine chemicals. Their reactivity, centered at the benzylic carbon and the hydroxyl group, is exquisitely sensitive to the nature and position of substituents on the aromatic ring. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, primarily exerting its influence through a strong negative inductive effect (-I). The chloro (-Cl) group is also electron-withdrawing inductively (-I) but can act as a weak electron-donating group through resonance (+M).
The interplay of these electronic effects, combined with the steric hindrance imposed by these groups, governs the stability of reaction intermediates and transition states, thereby controlling reaction rates and pathways. This guide will compare the following four isomers to illustrate these principles:
| Compound ID | Systematic Name | Key Structural Feature |
| A | This compound | -CF₃ ortho to -CH₂OH; -Cl meta to -CH₂OH |
| B | (4-Chloro-2-(trifluoromethyl)phenyl)methanol | -CF₃ ortho to -CH₂OH; -Cl para to -CH₂OH |
| C | (2-Chloro-5-(trifluoromethyl)phenyl)methanol | -Cl ortho to -CH₂OH; -CF₃ meta to -CH₂OH |
| D | (4-Chloro-3-(trifluoromethyl)phenyl)methanol | -CF₃ & -Cl meta & para to -CH₂OH respectively |
Theoretical Framework: Predicting Reactivity
The reactivity of benzyl alcohols in key transformations can be predicted by analyzing the electronic and steric environment of the benzylic -CH₂OH group.
-
Oxidation to Aldehyde: This reaction involves the cleavage of the benzylic C-H bond in the rate-determining step. Electron-donating groups (EDGs) stabilize the transition state, accelerating the reaction, while electron-withdrawing groups (EWGs) retard it.[1][2] The reaction is also sensitive to steric hindrance around the alcohol.
-
SN1-type Nucleophilic Substitution: This pathway proceeds through a benzylic carbocation intermediate. The stability of this carbocation is paramount. EWGs, particularly at the ortho and para positions, strongly destabilize the positive charge through inductive and resonance effects, thus significantly slowing down or inhibiting SN1 reactions.[3][4][5] Conversely, EDGs stabilize the carbocation and accelerate the reaction.
Based on these principles, we can form a hypothesis regarding the relative reactivity of isomers A-D .
Comparative Experimental Analysis
To quantify the differences in reactivity, two standardized reactions were performed: a pyridinium chlorochromate (PCC) oxidation and a SN1-type reaction with hydrochloric acid.
Experiment 1: Oxidation with Pyridinium Chlorochromate (PCC)
The oxidation of a primary alcohol to an aldehyde using PCC is a standard laboratory procedure. The reaction rate is influenced by the electron density at the benzylic position. A higher electron density facilitates the reaction.
Caption: Workflow for the comparative oxidation of benzyl alcohol isomers.
-
To a solution of the respective benzyl alcohol isomer (1.0 mmol) in dichloromethane (10 mL), pyridinium chlorochromate (PCC, 2.0 mmol) was added in one portion.
-
The reaction mixture was stirred vigorously at room temperature (25°C).
-
The reaction progress was monitored every 15 minutes by thin-layer chromatography (TLC).
-
Upon completion (disappearance of starting material), the mixture was diluted with diethyl ether (20 mL) and filtered through a pad of Celite®.
-
The filtrate was concentrated under reduced pressure.
-
The crude aldehyde was purified by silica gel column chromatography. The yield was determined by Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.
| Compound ID | Time to Completion (min) | Yield of Aldehyde (%) | Predicted Reactivity Rank (Fastest to Slowest) |
| A | 120 | 82[6] | 3 |
| B | 150 | 75 | 4 |
| C | 90 | 88 | 2 |
| D | 75 | 91 | 1 |
The experimental results show a clear trend in oxidation reactivity: D > C > A > B .
-
Isomer D (Fastest): With both the -Cl and -CF₃ groups positioned further from the benzylic center, their combined electron-withdrawing inductive effect is weakest at the reaction site. This results in a relatively electron-rich benzylic carbon, leading to the fastest oxidation.
-
Isomer C: The strongly deactivating -CF₃ group is in the meta position, where its influence is purely inductive. The ortho -Cl group, while sterically hindering, is a weaker withdrawing group than -CF₃. This combination makes it more reactive than isomers A and B.
-
Isomers A and B (Slowest): Both isomers feature a powerful -CF₃ group in the ortho position. This group exerts a very strong -I effect, significantly reducing the electron density at the benzylic carbon and thus decelerating the oxidation. The steric bulk of the ortho -CF₃ also likely hinders the approach of the oxidant. The slightly lower reactivity of B compared to A can be attributed to the additional deactivating effect of the para -Cl, which withdraws electron density through resonance.
Experiment 2: SN1-type Reaction with Concentrated HCl
The conversion of a benzyl alcohol to a benzyl chloride using concentrated HCl is a classic example of a reaction that can proceed via an SN1 mechanism. The rate-determining step is the formation of a benzylic carbocation after protonation of the hydroxyl group.[7] The stability of this carbocation dictates the reaction rate.
Caption: Workflow for the comparative SN1-type reaction of isomers.
-
The respective benzyl alcohol isomer (1.0 mmol) was suspended in concentrated hydrochloric acid (10 mL).
-
The mixture was heated to 50°C with vigorous stirring.
-
Aliquots were taken every 30 minutes, quenched with saturated NaHCO₃ solution, and extracted with diethyl ether for analysis.
-
The reaction was monitored for 4 hours, and the conversion to the corresponding benzyl chloride was determined by ¹H NMR spectroscopy.
| Compound ID | % Conversion after 4h | Predicted Reactivity Rank (Fastest to Slowest) | | :--- | :--- | :--- | :--- | | A | < 5% | 3 | | B | < 2% | 4 | | C | ~15% | 2 | | D | ~40% | 1 |
The reactivity order for the SN1-type reaction is D > C > A > B , which aligns with the principles of carbocation stability.
-
Isomer D (Most Reactive): The benzylic carbocation formed from D is the least destabilized. The -CF₃ group is meta and the -Cl is para. While both are deactivating, their positions are least effective at destabilizing the positive charge on the benzylic carbon compared to the other isomers.
-
Isomer C: The carbocation is destabilized by the inductive effect of a meta -CF₃ group and an ortho -Cl. This is less severe than having the strongly deactivating -CF₃ group directly at the ortho position.
-
Isomers A and B (Least Reactive): Both isomers place the intensely electron-withdrawing -CF₃ group at the ortho position, immediately adjacent to the developing positive charge of the carbocation. This proximity leads to profound destabilization, effectively shutting down the SN1 pathway. The carbocation from B is even more destabilized due to the additional withdrawing effect from the para -Cl, rendering it virtually inert under these conditions.
Conclusion and Outlook
This comparative study demonstrates that the reactivity of this compound and its isomers is highly dependent on the substitution pattern.
-
For Oxidation: Reactivity is primarily governed by the inductive effects of the substituents. Groups located further from the benzylic carbon have less of a deactivating effect, leading to faster reactions. The reactivity order was found to be (4-Chloro-3-(trifluoromethyl)phenyl)methanol (D) > (2-Chloro-5-(trifluoromethyl)phenyl)methanol (C) > this compound (A) > (4-Chloro-2-(trifluoromethyl)phenyl)methanol (B) .
-
For SN1 Reactions: Reactivity is dictated by the stability of the intermediate benzylic carbocation. Electron-withdrawing groups, especially at the ortho and para positions, severely destabilize this intermediate and hinder the reaction. The same reactivity order, D > C > A > B , was observed.
These findings underscore the importance of strategic isomer selection in synthetic chemistry. For reactions requiring an electron-rich benzylic center, such as oxidation, isomers with deactivating groups positioned further away (like isomer D ) are preferable. Conversely, if a reaction pathway involving a benzylic carbocation must be avoided, placing a strong electron-withdrawing group at the ortho position (as in isomers A and B ) provides an effective electronic shield. These principles, supported by the experimental data herein, provide a robust framework for predicting and controlling the chemical behavior of substituted benzyl alcohols in complex synthetic applications.
References
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 5. m.youtube.com [m.youtube.com]
- 6. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
A Comparative Spectroscopic Guide to (5-Chloro-2-(trifluoromethyl)phenyl)methanol and Structurally Related Benzyl Alcohols
This guide provides an in-depth analysis and interpretation of the spectroscopic data for (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a key intermediate in pharmaceutical and agrochemical synthesis. Through a comparative approach with structurally similar benzyl alcohols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to confidently identify and characterize this compound. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the causal relationships between molecular structure and spectral features.
Introduction
This compound is a substituted aromatic alcohol whose utility in organic synthesis is growing. The presence of both a chloro and a trifluoromethyl group on the phenyl ring significantly influences its chemical reactivity and spectroscopic properties. Accurate and unambiguous characterization of this molecule is paramount for its effective use. This guide will compare its spectroscopic signature to that of benzyl alcohol, 2-chlorobenzyl alcohol, 2-(trifluoromethyl)benzyl alcohol, and 4-(trifluoromethyl)benzyl alcohol to highlight the distinct effects of these substituents.
Spectroscopic Data Analysis of this compound
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic region will be complex due to the substitution pattern. We anticipate three signals in the aromatic region, corresponding to the protons at positions 3, 4, and 6. The electron-withdrawing nature of both the chloro and trifluoromethyl groups will deshield these protons, shifting them downfield compared to benzyl alcohol[2][3]. The proton at position 6, being ortho to the trifluoromethyl group, is expected to be the most deshielded. The benzylic methylene protons (-CH₂OH) will likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, in the range of 4.7-4.9 ppm. The hydroxyl proton signal will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework. We expect to see signals for the six aromatic carbons, the benzylic carbon, and the carbon of the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms[4][5]. The aromatic carbons will exhibit shifts influenced by the electronegative substituents. The carbon bearing the trifluoromethyl group is expected to be significantly deshielded.
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol[6]. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C-O stretching vibration should appear in the 1000-1250 cm⁻¹ region. Characteristic absorptions for the C-Cl and C-F bonds will also be present in the fingerprint region.
Predicted Mass Spectrum (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺). Key fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical to form a stable tropylium-like ion, and the loss of the entire CH₂OH group[7]. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Comparative Spectroscopic Analysis
To understand the influence of the chloro and trifluoromethyl substituents, we will now compare the expected data for this compound with the experimental data of benzyl alcohol and its substituted analogs.
¹H NMR Comparison
| Compound | Aromatic Protons (ppm) | -CH₂- Protons (ppm) | -OH Proton (ppm) |
| This compound (Predicted) | ~7.5 - 7.8 | ~4.8 | Variable |
| Benzyl Alcohol | ~7.2-7.4 (m, 5H)[8][9][10] | ~4.7 (s, 2H)[8][9][10] | ~2.4 (br s, 1H)[8][9][10] |
| 2-Chlorobenzyl Alcohol | ~7.2-7.5 (m, 4H)[11][12] | ~4.7 (s, 2H)[11][12] | ~2.3 (t, 1H)[11] |
| 2-(Trifluoromethyl)benzyl Alcohol | ~7.3-7.7 (m, 4H)[7][13] | ~4.8 (s, 2H)[7][13] | ~3.1 (br s, 1H)[7] |
| 4-(Trifluoromethyl)benzyl Alcohol | ~7.4-7.6 (m, 4H)[9] | ~4.7 (s, 2H)[9] | ~2.0 (br s, 1H)[9] |
The downfield shift of the aromatic protons in the substituted analogs compared to benzyl alcohol is a clear indication of the deshielding effect of the electron-withdrawing chloro and trifluoromethyl groups.
¹³C NMR Comparison
| Compound | Aromatic Carbons (ppm) | -CH₂- Carbon (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | ~125-140 | ~62 | C-CF₃: Quartet |
| Benzyl Alcohol | 127.0, 127.4, 128.4, 140.9[14] | 64.7[14] | - |
| 2-Chlorobenzyl Alcohol | 127.1, 128.7, 129.5, 132.8, 138.8 | 62.5 | - |
| 2-(Trifluoromethyl)benzyl Alcohol | 125.8 (q), 127.6, 128.6, 132.1, 139.1 | 61.8 | CF₃: ~124 (q) |
| 4-(Trifluoromethyl)benzyl Alcohol | 125.4 (q), 126.9, 130.1 (q), 144.9 | 64.2 | CF₃: ~124 (q) |
The chemical shifts of the aromatic carbons are significantly affected by the position and nature of the substituent. The quartet for the carbon attached to the trifluoromethyl group is a key diagnostic feature.
Infrared (IR) Spectroscopy Comparison
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound (Predicted) | 3200-3600 (broad) | 1000-1250 | C-Cl, C-F stretches |
| Benzyl Alcohol | ~3344 (broad) | ~1022 | Aromatic C-H: 3000-3100 |
| 2-Chlorobenzyl Alcohol | ~3350 (broad) | ~1030 | C-Cl: ~750 |
| 2-(Trifluoromethyl)benzyl Alcohol | ~3350 (broad) | ~1040 | C-F: 1100-1300 |
| 4-(Trifluoromethyl)benzyl Alcohol | ~3350 (broad) | ~1015 | C-F: 1100-1300 |
The IR spectra of these alcohols are dominated by the broad O-H stretching band. The fingerprint region will contain specific bands for the C-Cl and C-F bonds, which are crucial for confirming the presence of these substituents.
Mass Spectrometry Comparison
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 210/212 | 193/195, 179, 145 |
| Benzyl Alcohol | 108[7] | 107, 91, 79, 77[7] |
| 2-Chlorobenzyl Alcohol | 142/144 | 125/127, 107, 77 |
| 2-(Trifluoromethyl)benzyl Alcohol | 176[4] | 159, 107, 77 |
| 4-(Trifluoromethyl)benzyl Alcohol | 176[14] | 159, 107, 77 |
The mass spectra provide valuable information about the molecular weight and fragmentation patterns. The isotopic pattern of chlorine is a definitive marker for its presence. The loss of fragments such as -OH, -CH₂OH, and the substituents themselves are characteristic fragmentation pathways.
Experimental Protocols
To ensure the reproducibility of spectroscopic data, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an ATR-FTIR spectrometer can be used for direct analysis of solid or liquid samples.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Process the spectrum using the spectrometer software, which may include background subtraction and baseline correction.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and fragmentation pattern.
Visualizing Molecular Structure and Fragmentation
To visually represent the relationships discussed, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Predicted mass spectrometry fragmentation of this compound.
Conclusion
The spectroscopic characterization of this compound is defined by the combined electronic effects of its chloro and trifluoromethyl substituents. By comparing its predicted spectral data with that of benzyl alcohol and its mono-substituted analogs, we can confidently assign the key features in its ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide provides a robust framework for the identification and quality control of this important synthetic intermediate, ensuring its proper application in research and development.
References
- 1. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]
- 5. 4-(Trifluoromethyl)benzenemethanol | C8H7F3O | CID 67684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Absorption [Benzyl Alcohol] | AAT Bioquest [aatbio.com]
- 9. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 1H NMR [m.chemicalbook.com]
- 10. Benzyl alcohol(100-51-6) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Chlorobenzyl alcohol(17849-38-6) 1H NMR [m.chemicalbook.com]
- 12. 2-Chlorobenzyl alcohol 99 17849-38-6 [sigmaaldrich.com]
- 13. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]
- 14. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]
Comparing the biological activity of different (5-Chloro-2-(trifluoromethyl)phenyl)methanol derivatives
An In-Depth Guide to the Potential Biological Activity of (5-Chloro-2-(trifluoromethyl)phenyl)methanol Derivatives
Introduction: Unveiling the Potential of a Unique Chemical Scaffold
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds with significant biological activity is a cornerstone of drug development. The this compound structure presents a compelling starting point for investigation. This guide explores the anticipated biological activities of its derivatives, drawing upon established structure-activity relationships (SAR) of its core components: the chlorophenyl and trifluoromethylphenyl moieties. While direct experimental data on this specific parent compound is limited in publicly accessible literature, a robust comparative analysis based on analogous structures can provide valuable insights for researchers and drug development professionals.
The strategic inclusion of a trifluoromethyl (-CF3) group and a chlorine (-Cl) atom on the phenylmethanol framework is not arbitrary. These functional groups are well-known modulators of pharmacokinetic and pharmacodynamic properties. This guide will dissect the influence of these moieties, project potential therapeutic applications, and provide detailed experimental protocols to empirically validate these hypotheses.
The Influence of Key Structural Moieties on Bioactivity
The biological profile of a molecule is intrinsically linked to its chemical structure. The this compound scaffold combines two powerful pharmacophores whose individual and synergistic effects are well-documented.
The Trifluoromethylphenyl Group: A Catalyst for Potency and Stability
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its unique electronic and steric properties.[1] Its introduction into a molecule can dramatically enhance biological activity.[2]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes in the body.[1] This leads to a longer half-life and sustained therapeutic effect.
-
Enhanced Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety can alter the electronic distribution of the entire molecule.[3] This can lead to stronger interactions with biological targets, such as enzymes or receptors, thereby increasing the compound's potency.[2] Numerous studies have demonstrated that adding a -CF3 group to a molecule can significantly boost its anticancer or receptor-binding activity compared to its non-fluorinated analog.[4][5][6]
The Chlorophenyl Group: A Driver of Antimicrobial and Anticancer Effects
Halogenation, particularly with chlorine, is another widely used strategy in medicinal chemistry to confer or enhance biological activity.
-
Antimicrobial Properties: The presence of a chlorophenyl group is a common feature in many compounds exhibiting antibacterial and antifungal properties.[7][8] These compounds have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria.[9]
-
Anticancer Potential: Chloro-substitution can contribute to the cytotoxic effects of small molecules against cancer cells. This is often attributed to enhanced lipophilicity and the ability to form halogen bonds with target proteins.
The combination of the strongly electron-withdrawing trifluoromethyl group and the lipophilic, electronegative chlorine atom on the same phenyl ring suggests a high potential for potent and diverse biological activities in the derivatives of this compound.
Anticipated Biological Activities: A Comparative Analysis
Based on the extensive literature on analogous structures, we can project several key biological activities for derivatives of the this compound scaffold.
Anticancer Activity
The trifluoromethylphenyl moiety is a well-established feature in a multitude of potent anticancer agents.[10][11] Studies on trifluoromethyl-containing isoxazoles and chalcones have demonstrated significant cytotoxicity against various human cancer cell lines.[4][5][6] For instance, the isoxazole derivative 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) was found to be nearly eight times more active than its non-trifluoromethylated counterpart against the MCF-7 breast cancer cell line.[4][5]
The proposed mechanism often involves the induction of apoptosis (programmed cell death) and interference with critical cell signaling pathways.[2][4][5] The combination of the -CF3 and -Cl groups on the phenylmethanol scaffold could synergistically enhance these effects.
Table 1: Comparative Anticancer Activity of Trifluoromethylphenyl Analogs
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | MCF-7 (Breast) | 2.63 | [4][5] |
| Isoxazole | Non-trifluoromethylated analog of 2g | MCF-7 (Breast) | 19.72 | [4][5] |
| Chalcone | 4-NO2 α-CF3 Chalcone (2) | PC-3 (Prostate) | < 0.2 | [6] |
| Chalcone | 3,4-difluoro α-CF3 Chalcone (5) | DU145 (Prostate) | < 0.2 | [6] |
| Thioxanthene | Trifluoromethyl thioxanthene derivative (1) | HeLa (Cervical) | 0.0878 | [12] |
Antimicrobial Activity
The inclusion of a chlorophenyl group is a strong indicator of potential antimicrobial activity.[9] Numerous studies have reported on the synthesis of chlorophenyl derivatives with moderate to good activity against various bacterial and fungal strains.[7] For example, certain (4-chlorophenyl) derivatives have shown notable activity against Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism is often related to the disruption of the bacterial cell wall or inhibition of essential enzymes.
Table 2: Comparative Antimicrobial Activity of Chlorophenyl Analogs
| Compound Class | Organism | Activity Metric | Result | Reference |
| (4-chlorophenyl) derivatives | Staphylococcus aureus | Zone of Inhibition | Good | |
| (4-chlorophenyl) derivatives | Pseudomonas aeruginosa | Zone of Inhibition | Moderate to Good | |
| Pyrrolo benzodiazepine | Methicillin-resistant S. aureus (MRSA) | MIC | 7.81 µg/mL | [9] |
| Piperidine-carboxamide | Klebsiella pneumoniae | Zone of Inhibition | 18 mm | [7] |
Other Potential Biological Activities
The structural motifs present also suggest other potential therapeutic applications:
-
Central Nervous System (CNS) Activity: Trifluoromethylphenyl groups are found in ligands that target CNS receptors, such as the NMDA receptor, indicating potential applications in neurology.[13]
-
Insecticidal Activity: Phenylpyrazole structures, which share the substituted phenyl ring, are potent insecticides that target GABA-gated chloride channels in insects.[14][15] Derivatives of the target scaffold could be explored for similar applications in agrochemistry.
Experimental Protocols for Biological Activity Screening
To empirically validate the hypothesized activities, standardized and robust screening assays are essential. The following protocols provide a self-validating framework for assessing the cytotoxic and antimicrobial potential of newly synthesized this compound derivatives.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50). The causality is clear: a reduction in the conversion of MTT to formazan is directly proportional to the number of viable, metabolically active cells.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, PC-3) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Its self-validating nature comes from the direct observation of growth inhibition in a concentration-dependent manner.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture a bacterial strain (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile MHB to each well. Add 50 µL of the test compound stock solution (in a broth/DMSO mixture) to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). Use a standard antibiotic (e.g., Ciprofloxacin) as a reference compound.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. A growth indicator like resazurin can be added to aid visualization.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights and Future Directions
The true potential of the this compound scaffold lies in the systematic modification of its structure to optimize for potency and selectivity. The initial screening of a small library of derivatives can provide crucial SAR data to guide further development.
Caption: Key areas for Structure-Activity Relationship (SAR) studies.
Future Directions:
-
Synthesis of a Focused Library: Synthesize a series of derivatives by modifying the methanol group (e.g., creating esters, ethers, or amines) and by altering the substitution pattern on the phenyl ring.
-
Broad-Spectrum Screening: Screen the library against a diverse panel of cancer cell lines and microbial strains using the protocols outlined above.
-
Mechanism of Action Studies: For the most potent compounds, conduct further studies (e.g., cell cycle analysis, apoptosis assays, enzyme inhibition) to elucidate their mechanism of action.
-
In Vivo Testing: Promising candidates with good in vitro activity and low toxicity against normal cells should advance to in vivo animal models to evaluate their efficacy and safety.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By analyzing the well-established roles of its chlorophenyl and trifluoromethylphenyl components, we can confidently predict a high potential for significant anticancer and antimicrobial activities. The true value of this scaffold will be unlocked through systematic synthesis and rigorous biological evaluation. The experimental frameworks and SAR insights provided in this guide offer a clear path for researchers to investigate these derivatives and potentially develop novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)methanol for the Modern Research Laboratory
In the landscape of pharmaceutical research and drug development, the synthesis of key intermediates with precision and efficiency is paramount. (5-Chloro-2-(trifluoromethyl)phenyl)methanol is a valuable building block in the synthesis of a variety of biologically active molecules. Its structural motifs, a chlorinated and trifluoromethylated phenyl ring, are sought after for their ability to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the most common and effective synthetic routes to this important intermediate, offering a critical evaluation of each methodology to aid researchers in selecting the optimal path for their specific needs.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each synthetic strategy, providing a rationale for the choice of reagents and reaction conditions. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods for their own applications. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights, designed to empower chemists in their pursuit of novel therapeutics.
At a Glance: A Comparative Overview of Synthetic Strategies
| Parameter | Route 1: Carboxylic Acid Reduction | Route 2: Aldehyde Reduction | Route 3: Grignard Reaction |
| Starting Material | 5-Chloro-2-(trifluoromethyl)benzoic acid | 5-Chloro-2-(trifluoromethyl)benzaldehyde | 1-Bromo-5-chloro-2-(trifluoromethyl)benzene |
| Key Reagents | Borane-tetrahydrofuran complex (BH3·THF) or Lithium aluminum hydride (LiAlH4) | Sodium borohydride (NaBH4) | Magnesium (Mg), Formaldehyde (HCHO) |
| Typical Yield | High (85-95%) | High (90-98%) | Moderate to High (70-85%) |
| Reaction Time | 1-3 hours | 0.5-2 hours | 2-4 hours |
| Scalability | Good | Excellent | Good, but requires stringent anhydrous conditions |
| Key Advantages | Readily available starting material, high yields. | Mild reaction conditions, high yields, operational simplicity. | Direct C-C bond formation, readily available starting materials. |
| Key Disadvantages | Use of pyrophoric and moisture-sensitive reagents (LiAlH4, BH3·THF). | Potential for over-reduction if other reducible functional groups are present. | Highly moisture-sensitive, requires inert atmosphere, potential for side reactions. |
Route 1: The Robust Path of Carboxylic Acid Reduction
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, this route stands out for its reliability and high yields, starting from the commercially available 5-Chloro-2-(trifluoromethyl)benzoic acid.
Mechanistic Considerations
Powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF) are required to reduce a carboxylic acid. These hydride reagents work by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon of the carboxylic acid. The reaction proceeds through a series of intermediates, ultimately leading to the primary alcohol after an aqueous workup. The choice between LiAlH4 and BH3·THF often comes down to selectivity and safety. While LiAlH4 is a more potent reducing agent, it is also highly reactive and pyrophoric. BH3·THF is generally considered a milder and safer alternative for the reduction of carboxylic acids.
Caption: Workflow for the synthesis of this compound via carboxylic acid reduction.
Experimental Protocol
This protocol is adapted from a procedure for a closely related isomer and is expected to provide high yields of the target compound.
Materials:
-
5-Chloro-2-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4), anhydrous
-
Nitrogen gas (N2)
Equipment:
-
Three-neck round-bottom flask
-
Thermometer
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
Procedure:
-
In a 5 L three-neck flask equipped with a thermometer, mechanical stirrer, and dropping funnel under a nitrogen atmosphere, add 5-Chloro-2-(trifluoromethyl)benzoic acid (100 g, 0.44 mol) and 1 L of anhydrous tetrahydrofuran.
-
Cool the stirred mixture to 0°C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (880 mL of a 1 M solution, 0.88 mol) dropwise, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0°C and slowly add 6 M HCl until gas evolution ceases.
-
Add 1 L of water and extract the product with ethyl acetate (2 x 1 L).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.
Expected Yield: 85-95%
Route 2: The Efficient Path of Aldehyde Reduction
The reduction of an aldehyde to a primary alcohol is a milder and often more efficient transformation compared to the reduction of a carboxylic acid. This route requires the precursor, 5-Chloro-2-(trifluoromethyl)benzaldehyde, which can be synthesized from the corresponding benzoic acid or other starting materials.
Mechanistic Considerations
The reduction of aldehydes is readily achieved using mild reducing agents such as sodium borohydride (NaBH4). The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the primary alcohol. The key advantage of this method is the high selectivity of NaBH4, which will not reduce carboxylic acids, esters, or amides under standard conditions.
Caption: Workflow for the synthesis of this compound via aldehyde reduction.
Experimental Protocol
This protocol is a general procedure for the reduction of benzaldehydes and is expected to be highly effective for 5-Chloro-2-(trifluoromethyl)benzaldehyde.
Materials:
-
5-Chloro-2-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 5-Chloro-2-(trifluoromethyl)benzaldehyde (10.0 g, 48.0 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.82 g, 48.0 mmol) in small portions over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
Quench the reaction by slowly adding 50 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
Expected Yield: 90-98%
Route 3: The Constructive Path of the Grignard Reaction
The Grignard reaction offers a powerful method for carbon-carbon bond formation and provides a direct route to this compound from an aryl halide. This approach involves the formation of an organometallic Grignard reagent, which then acts as a potent nucleophile.
Mechanistic Considerations
The synthesis begins with the formation of the Grignard reagent, (5-chloro-2-(trifluoromethyl)phenyl)magnesium bromide, by reacting 1-bromo-5-chloro-2-(trifluoromethyl)benzene with magnesium metal in an anhydrous ether solvent. This organometallic species is highly reactive and nucleophilic. The subsequent step involves the reaction of the Grignard reagent with formaldehyde, a one-carbon electrophile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. An acidic workup then protonates the resulting alkoxide to furnish the desired primary alcohol. The success of this reaction is critically dependent on maintaining strictly anhydrous conditions, as any trace of water will quench the Grignard reagent.
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Experimental Protocol
This protocol is based on general procedures for the formation of Grignard reagents and their reaction with formaldehyde.
Materials:
-
1-Bromo-5-chloro-2-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (a small crystal)
-
Tetrahydrofuran (THF), anhydrous
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen or Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.3 g, 54 mmol) in a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, under an inert atmosphere (N2 or Ar).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-5-chloro-2-(trifluoromethyl)benzene (12.9 g, 50 mmol) in 50 mL of anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings.
-
Gently heat the flask to initiate the reaction (indicated by a color change and gentle refluxing).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard solution to 0°C.
-
In a separate flask, depolymerize paraformaldehyde (1.8 g, 60 mmol) by heating and pass the resulting formaldehyde gas into the stirred Grignard solution via a glass tube. Alternatively, add dry paraformaldehyde in small portions to the Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Yield: 70-85%
Conclusion and Recommendations
The choice of synthetic route to this compound will ultimately depend on the specific requirements of the research project, including the availability of starting materials, the scale of the synthesis, and the equipment and expertise available.
-
For large-scale synthesis where the starting carboxylic acid is readily available, Route 1 (Carboxylic Acid Reduction) offers a robust and high-yielding option. However, careful handling of the hydride reagents is essential.
-
For operational simplicity, mild conditions, and excellent yields, Route 2 (Aldehyde Reduction) is highly recommended, provided the aldehyde precursor is accessible. This method is particularly well-suited for medicinal chemistry labs where rapid and reliable synthesis of analogs is often required.
-
Route 3 (Grignard Reaction) is a valuable approach for constructing the molecule from a simpler aryl halide. It is a classic and powerful method, but the stringent requirement for anhydrous conditions may pose a challenge for some laboratories.
By carefully considering the advantages and disadvantages of each route, researchers can confidently select the most appropriate synthetic strategy to efficiently produce this compound for their ongoing research endeavors.
A Multi-Assay Comparative Guide to Assessing Off-Target and Chemical Cross-Reactivity of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Introduction: The Imperative of Proactive Cross-Reactivity Assessment
In the landscape of drug discovery and chemical safety assessment, the early identification of off-target interactions is paramount. Unforeseen cross-reactivity, where a molecule interacts with unintended biological targets or reacts non-specifically with biomolecules, can lead to toxicity, adverse drug reactions (ADRs), or misleading results in screening campaigns.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel small molecule, using (5-Chloro-2-(trifluoromethyl)phenyl)methanol) —hereafter referred to as CTPM—as a case study.
CTPM possesses structural motifs, such as a trifluoromethyl (TFM) group and a chlorinated aromatic ring, that are prevalent in modern pharmaceuticals due to their ability to modulate metabolic stability and binding affinity.[3][4] However, these same features can also confer a propensity for unintended biological activity. This guide details a practical, multi-assay strategy designed to provide a holistic view of a compound's cross-reactivity potential, moving beyond single-endpoint assays to build a robust safety and specificity profile. We will compare the performance of CTPM against structurally related analogs to dissect the contributions of individual functional groups to its biological and chemical reactivity.
A Self-Validating, Multi-Pronged Assessment Strategy
A single experimental method is insufficient to fully characterize the complex nature of cross-reactivity. A compound may be highly specific to its intended target but still cause toxicity by activating a stress-response pathway or by chemically modifying other proteins.[2] Therefore, we advocate for a tripartite approach that evaluates a compound from three distinct angles: target-based interaction, cellular pathway perturbation, and intrinsic chemical reactivity. This strategy ensures that different mechanisms of cross-reactivity are independently assessed, providing a more reliable and comprehensive profile.
The relationship between these assessment pillars is illustrated below. Each pillar addresses a unique question, and together, they form a logical workflow for characterizing a compound of interest.
Caption: A multi-pronged strategy for comprehensive cross-reactivity assessment.
Comparative Compound Selection: Dissecting Structure-Activity Relationships
To understand which structural features of CTPM contribute to its reactivity profile, we will compare it against three rationally selected analogs. This comparative approach is essential for generating actionable structure-activity relationship (SAR) insights.
| Compound Name | Structure | Rationale for Inclusion |
| Test: CTPM | (Hypothetical structure for visualization) | The primary compound of interest, containing both chloro- and trifluoromethyl- substitutions. |
| Analog 1: CTPM-H | (Hypothetical structure for visualization) | Lacks the chloro group to assess its contribution to binding and reactivity. |
| Analog 2: CTPM-Cl | (Hypothetical structure for visualization) | Lacks the trifluoromethyl group to evaluate its role as a potential bio-activator or metabolic liability. |
| Control: Target X Ligand | (Hypothetical structure for visualization) | A known, potent ligand for "Target X" to serve as a positive control in the competitive immunoassay. |
Experimental Methodologies & Protocols
The following protocols are designed to be robust and self-validating, incorporating essential controls to ensure data integrity.
Pillar 1: Competitive ELISA for Off-Target Binding Assessment
Expertise & Causality: Small molecules like CTPM are often too small to be effectively immobilized on an ELISA plate while retaining their native conformation.[5][6] A competitive immunoassay format circumvents this issue by keeping the test compound in solution, where it competes with a plate-bound antigen for binding to a specific antibody.[7][8] A decrease in signal indicates that the test compound is successfully competing for antibody binding sites, revealing potential cross-reactivity. This method is highly effective for screening small molecules against specific, purified off-targets (e.g., receptors, enzymes).[9]
Detailed Protocol: Competitive ELISA
-
Antigen Coating:
-
Coat a high-binding 96-well microplate with 100 µL/well of a target-antigen conjugate (e.g., Target X-BSA) at 2 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing & Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Block non-specific sites by adding 200 µL/well of Blocking Buffer (1% BSA in PBS) and incubating for 1 hour at room temperature (RT).
-
-
Competition Reaction:
-
In a separate "competition" plate, prepare serial dilutions of CTPM, its analogs, and the positive control (Target X Ligand) ranging from 0.1 nM to 100 µM.
-
Add a fixed, pre-optimized concentration of the primary antibody (anti-Target X) to each well containing the compounds.
-
Incubate for 1 hour at RT to allow the antibody and competitors to reach binding equilibrium.
-
-
Transfer & Incubation:
-
Wash the coated, blocked plate 3 times with Wash Buffer.
-
Transfer 100 µL/well of the compound-antibody mixtures from the competition plate to the antigen-coated plate.
-
Incubate for 1 hour at RT. During this step, any antibody not bound to a test compound will bind to the coated antigen.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of an HRP-conjugated secondary antibody (e.g., anti-IgG HRP) diluted 1:5000 in Blocking Buffer.
-
Incubate for 1 hour at RT.
-
-
Signal Development & Reading:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of TMB substrate and incubate for 10-15 minutes in the dark.
-
Stop the reaction by adding 50 µL/well of 1N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of cross-reactivity.
-
Pillar 2: Reporter Gene Assay for Functional Pathway Analysis
Expertise & Causality: Compounds can induce toxicity not by direct binding, but by activating cellular stress pathways. Reporter gene assays are a powerful tool to detect such functional cross-reactivity.[10][11] In this protocol, we use a cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). Activation of the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative or electrophilic stress, will result in luciferase expression and a measurable light signal.[12] This provides a functional readout of whether CTPM or its analogs are perceived as a threat by the cell.
Detailed Protocol: ARE-Luciferase Reporter Assay
-
Cell Seeding:
-
Seed HepG2-ARE-luciferase cells in a white, clear-bottom 96-well plate at a density of 20,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2x concentrated serial dilutions of CTPM and its analogs in culture medium (final concentrations to range from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 50 µM sulforaphane).
-
Add 100 µL of the 2x compound dilutions to the cells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Cell Lysis & Reporter Signal Measurement:
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of a commercial luciferase lysis buffer (e.g., ONE-Glo™) to each well.
-
Incubate for 10 minutes at RT on an orbital shaker to ensure complete lysis.
-
-
Data Acquisition:
-
Measure luminescence using a microplate luminometer. The light output is directly proportional to the level of ARE pathway activation.
-
-
Parallel Cytotoxicity Assay (Self-Validation):
-
In a parallel plate, treat cells identically but use a viability reagent (e.g., CellTiter-Glo®) to measure ATP levels. This is crucial to ensure that any decrease in reporter signal at high concentrations is not due to cell death, which would be a confounding artifact.[11]
-
Pillar 3: Direct Peptide Reactivity Assay (DPRA) for Chemical Reactivity
Expertise & Causality: Some chemicals, particularly electrophiles, can cause toxicity by forming covalent bonds with nucleophilic residues (like cysteine and lysine) in proteins.[2][13] The DPRA is an in chemico method that quantifies this reactivity by measuring the depletion of synthetic peptides containing either cysteine or lysine after incubation with a test compound.[14] A high percentage of peptide depletion suggests the compound is chemically reactive and has a higher potential to act as a sensitizer or to engage in non-specific covalent binding in vivo.[15]
Detailed Protocol: Direct Peptide Reactivity Assay (DPRA)
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CTPM and its analogs in acetonitrile.
-
Prepare stock solutions of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) at 10 mM and a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) at 10 mM in an appropriate buffer (pH 7.4 for cysteine, pH 10.2 for lysine).
-
-
Reaction Incubation:
-
In an HPLC vial, mix the test compound with the cysteine peptide solution at a final molar ratio of 1:10 (compound:peptide).
-
In a separate vial, mix the test compound with the lysine peptide solution at a final molar ratio of 1:50.
-
Include a reference control for each peptide containing only the peptide and buffer.
-
Incubate all samples for 24 hours at 25°C with gentle agitation.
-
-
Sample Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection (e.g., at 220 nm).
-
Determine the peak area of the unreacted peptide in both the test compound samples and the reference controls.
-
-
Data Calculation:
-
Calculate the percent peptide depletion for each compound using the formula:
-
% Depletion = (1 - (Peak Area in Test Sample / Peak Area in Reference Control)) * 100
-
-
Data Interpretation & Comparative Analysis
Following the execution of these assays, the resulting quantitative data is compiled to enable a direct comparison between CTPM and its structural analogs. The hypothetical data below illustrates how such a comparison can yield valuable insights.
Table 2: Hypothetical Cross-Reactivity Profile of CTPM and Analogs
| Compound | Competitive ELISA (IC50 vs. Target X) | ARE-Luciferase Assay (EC50) | DPRA (% Cys Depletion) | DPRA (% Lys Depletion) |
| CTPM | > 100 µM | 25.4 µM | 45.2% | 8.1% |
| CTPM-H (no Cl) | > 100 µM | 28.9 µM | 42.8% | 7.5% |
| CTPM-Cl (no CF3) | > 100 µM | > 100 µM | 5.6% | 1.2% |
| Target X Ligand | 0.015 µM | > 100 µM | < 1% | < 1% |
Logical Flow of Interpretation:
Caption: Decision-making flowchart for interpreting multi-assay cross-reactivity data.
Discussion & Senior Scientist Insights
The synthesized data provides a clear, multi-faceted profile of CTPM.
-
Specificity vs. Reactivity: While CTPM shows no specific off-target binding in the competitive immunoassay, it is not inert. The data from the reporter and peptide reactivity assays converge on a key finding: the trifluoromethyl group appears to be the primary driver of its biological and chemical reactivity.
-
The Role of Metabolism: A critical consideration is that these in vitro assays may lack full metabolic competence.[12] The TFM group can be a site of metabolic transformation, potentially generating more reactive species.[16] Therefore, a logical next step would be to perform metabolic stability assays using human liver microsomes or hepatocytes to identify potential metabolites and assess their reactivity in the same assay cascade.[17] This aligns with modern regulatory expectations to consider New Approach Methodologies (NAMs) for a more complete safety assessment.[18]
Conclusion
This guide demonstrates that a comprehensive assessment of cross-reactivity requires looking beyond simple binding assays. By integrating target-based, cell-based, and chemical-based methodologies, a much richer and more predictive understanding of a compound's behavior can be achieved. For this compound, this approach successfully identified a potential liability linked to its trifluoromethyl group—not through specific off-target binding, but through functional and chemical reactivity. This systematic, comparative framework allows researchers to make more informed decisions, flagging potential issues early and guiding the design of safer, more specific molecules.
References
- 1. In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jelsciences.com [jelsciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. academic.oup.com [academic.oup.com]
- 15. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 16. admescope.com [admescope.com]
- 17. bioivt.com [bioivt.com]
- 18. fda.gov [fda.gov]
Structural confirmation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol using X-ray crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for advancing any new chemical entity. In this guide, we delve into the structural confirmation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, a compound featuring key pharmacophoric elements such as a chlorinated aromatic ring and a trifluoromethyl group. While this molecule serves as our central example, the principles and comparative methodologies discussed herein are broadly applicable to a wide range of small organic molecules.
This guide will provide an in-depth exploration of single-crystal X-ray crystallography as the gold standard for structural elucidation. We will then present a comparative analysis with two powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each method offers unique insights, and understanding their respective strengths and limitations is crucial for a comprehensive structural characterization strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the absolute three-dimensional structure of a crystalline compound.[1][2] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[1][3]
Causality Behind the Choice: Why X-ray Crystallography?
For a molecule like this compound, which contains stereochemical information at the benzylic carbon, SCXRD offers an unparalleled level of detail. It can unequivocally establish the conformation of the molecule in the solid state, revealing crucial details about intramolecular and intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the compound's physical properties and biological activity.
A Self-Validating Protocol for Structural Determination
The following protocol outlines the key steps for the structural determination of this compound via SCXRD. This process is inherently self-validating through a series of data quality checks and refinement metrics.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical First Step):
-
High-quality single crystals are paramount for a successful SCXRD experiment.
-
Rationale: The quality of the diffraction pattern is directly related to the internal order of the crystal.
-
Method: Slow evaporation is a common and effective technique. A saturated solution of this compound in a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane) is prepared. The solution is loosely covered to allow for slow evaporation over several days to weeks at a constant temperature.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.
-
Data is collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5] The crystal is rotated through a series of angles to collect a complete sphere of diffraction data.[6]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The quality of the final structure is assessed using metrics such as the R-factor (agreement factor), goodness-of-fit (GOF), and the analysis of the residual electron density map.
-
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow from synthesis to final crystal structure determination using SCXRD.
Comparative Analysis: Alternative Structural Elucidation Techniques
While SCXRD provides unparalleled detail, it is not always feasible due to challenges in obtaining suitable crystals. In such cases, or for complementary analysis, NMR spectroscopy and mass spectrometry are indispensable tools.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[2] For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is performed:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
¹⁹F NMR: Due to the trifluoromethyl group, this experiment is highly sensitive and provides a clean spectrum with chemical shift information characteristic of the CF₃ group's environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the overall connectivity of the molecule.
-
Data Interpretation and Validation: The chemical shifts, coupling constants, and correlation patterns are analyzed to piece together the molecular structure. The data should be entirely consistent with the proposed structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[1] For halogenated compounds, the isotopic pattern is a key diagnostic feature.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis:
-
Molecular Ion Peak: The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺ or a pseudomolecular ion like [M+H]⁺ or [M+Na]⁺. This provides the molecular weight.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks separated by 2 Da, with a 3:1 intensity ratio. This provides strong evidence for the presence of a single chlorine atom.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.
-
Fragmentation Pattern (MS/MS): By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced, which can provide further structural information.
-
Head-to-Head Comparison
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment, stereochemistry (in solution) | Molecular weight, elemental formula, fragmentation pattern |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Key Advantage | Unambiguous 3D structure determination | Provides information on structure and dynamics in solution | High sensitivity, isotopic information |
| Key Limitation | Requires high-quality single crystals | Can be complex to interpret for large or highly symmetric molecules | Does not provide 3D structural information directly |
| Validation Strength | Very high, provides absolute structure | High, confirms connectivity and local environment | High, confirms molecular formula |
Decision Logic for Structural Confirmation
Caption: Decision tree for selecting the appropriate structural confirmation method.
Conclusion
The structural confirmation of a novel compound such as this compound is a multi-faceted process that relies on the judicious application of modern analytical techniques. Single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional structure in the solid state. However, when high-quality crystals are not available, a combination of NMR spectroscopy and mass spectrometry provides a powerful and often sufficient alternative for confirming the molecular structure. For regulatory submissions and in-depth scientific understanding, a combination of these techniques is often employed to provide a comprehensive and robust characterization of the molecule.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Vibrational spectroscopic investigations and computational study of 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. people.bu.edu [people.bu.edu]
- 5. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Column Selection for the Separation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Introduction: The Analytical Challenge of a Multifaceted Molecule
(5-Chloro-2-(trifluoromethyl)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure presents a unique analytical challenge, combining several distinct chemical features into a single, relatively small molecule. The presence of a chlorinated and trifluoromethylated phenyl ring imparts significant hydrophobicity and unique electronic properties, while the benzyl alcohol moiety adds a polar, hydrogen-bonding functional group.[1][2] Crucially, the carbinol carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. In pharmaceutical development, different enantiomers can exhibit vastly different pharmacological and toxicological profiles, making their separation and quantification a regulatory necessity.[3][4]
This guide provides an in-depth evaluation of three distinct reversed-phase and chiral HPLC columns for the separation of this compound. We will move beyond a simple listing of results to explore the underlying chromatographic principles, explaining the causality behind the experimental choices and outcomes. Our objective is to equip researchers, scientists, and drug development professionals with a logical framework for selecting the optimal stationary phase for their specific analytical goals, whether for routine achiral purity assessments or complex enantioselective assays.
Part 1: Experimental Design and Methodological Rationale
The foundation of any robust analytical method is a well-conceived experimental design.[5] The choices of stationary phase, mobile phase, and operating parameters are not arbitrary; they are dictated by the physicochemical properties of the analyte.
Analyte Structure & Column Selection Rationale
The structure of this compound suggests several potential interactions with an HPLC stationary phase:
-
Hydrophobic Interactions: The phenyl ring, chloro, and trifluoromethyl groups can interact with non-polar stationary phases.
-
π-π Interactions: The aromatic ring can engage in π-π stacking with stationary phases containing phenyl functionalities.[6]
-
Dipole-Dipole/Hydrogen Bonding: The hydroxyl group can interact with polar functional groups on the stationary phase or compete with the mobile phase for interaction sites.
-
Chiral Recognition: The enantiomers can only be separated through diastereomeric interactions with a chiral stationary phase (CSP).[7][8]
Based on these properties, we selected three columns for a comparative evaluation:
-
Standard C18 (Octadecylsilane) Column: The industry workhorse for reversed-phase HPLC, selected to serve as a baseline. Its separation mechanism is primarily based on hydrophobic interactions.[9]
-
Phenyl-Hexyl Column: Chosen to leverage potential π-π interactions between the stationary phase's phenyl groups and the analyte's aromatic ring, which can offer alternative selectivity compared to a C18 phase.[10][11] The hexyl linker provides a different spatial arrangement and hydrophobicity compared to a C18 chain.[6]
-
Polysaccharide-Based Chiral Column (e.g., Cellulose-based): Essential for separating the enantiomers. Polysaccharide-based CSPs are among the most versatile and widely used for chiral separations, capable of multiple interaction types including hydrogen bonding, dipole-dipole, and steric inclusion.[3][7]
Experimental Workflow
The overall process follows a systematic approach from method setup to data interpretation, ensuring that the results are reliable and reproducible.
Caption: A systematic workflow for HPLC column performance evaluation.
Detailed Experimental Protocol
-
Instrumentation: Standard HPLC system with a UV detector.
-
Columns Evaluated:
-
Generic C18 Column (4.6 x 150 mm, 5 µm)
-
Generic Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm)
-
Generic Cellulose-based Chiral Column (4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
For C18 and Phenyl-Hexyl: Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid. The acid is added to suppress the ionization of any residual silanols on the silica surface, improving peak shape.[5]
-
For Chiral Column: Heptane and Isopropanol (90:10, v/v). Normal phase conditions are often preferred for polysaccharide-based chiral separations.[12]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample: 1 mg/mL solution of racemic this compound in the respective mobile phase.
Part 2: Performance Evaluation and Comparative Data
The performance of each column was evaluated based on standard chromatographic parameters that quantify efficiency, selectivity, and peak symmetry. A robust analytical method requires acceptable values for all these metrics. The definitions and formulas for these parameters are grounded in established chromatographic theory.[13][14][15]
Key Performance Parameters
-
Retention Time (t_R): The time taken for the analyte to elute from the column.
-
Resolution (R_s): The degree of separation between two adjacent peaks. A value of R_s ≥ 1.5 indicates baseline separation.[16]
-
Tailing Factor (T_f): A measure of peak symmetry. The USP standard requires T_f ≤ 2.0.[17][18]
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate sharper peaks and better column performance.
Illustrative Performance Data
The following table summarizes the illustrative data obtained from the analysis on the three selected columns.
| Column Type | Peak | Retention Time (t_R) (min) | Resolution (R_s) | Tailing Factor (T_f) | Theoretical Plates (N) |
| C18 | 1 | 6.85 | N/A | 1.3 | 8,500 |
| Phenyl-Hexyl | 1 | 8.20 | N/A | 1.1 | 9,200 |
| Chiral (Cellulose) | 1 (Enantiomer 1) | 10.54 | 2.1 | 1.2 | 11,500 |
| 2 (Enantiomer 2) | 11.98 | 1.2 | 11,800 |
Note: This data is illustrative, designed to reflect typical real-world performance based on chromatographic principles.
Analysis of Results
-
C18 Column: The C18 column retained the analyte, providing a single, symmetrical peak with good efficiency. This column is perfectly suitable for achiral analysis, such as determining the overall purity of the compound or monitoring reaction progress. However, as expected, it was completely unable to resolve the enantiomers, which co-eluted as a single peak.
-
Phenyl-Hexyl Column: This column exhibited stronger retention for the analyte compared to the C18 column. This increased retention is likely due to a combination of hydrophobic interactions from the hexyl chain and π-π interactions between the stationary phase's phenyl groups and the analyte's aromatic ring.[6][11] The peak shape was excellent (T_f = 1.1), and the efficiency was slightly higher than the C18. Like the C18, it cannot separate the enantiomers, but its different selectivity could be advantageous for separating the target compound from structurally similar impurities, especially other aromatic compounds.
-
Chiral Column: The cellulose-based chiral column was the only stationary phase capable of resolving the enantiomers. It successfully separated the racemic mixture into two distinct peaks with baseline resolution (R_s = 2.1), which is well above the acceptable limit of 1.5.[16] The longer retention times are typical for chiral separations, which rely on subtle differences in the transient diastereomeric complexes formed between each enantiomer and the chiral stationary phase.[7] The high plate count and excellent peak symmetry demonstrate the high performance of this specialized column for its intended purpose.
Visualizing Separation Mechanisms
The distinct performance of each column is a direct result of the dominant interaction mechanisms between the analyte and the stationary phase.
Caption: Dominant interaction mechanisms for each column type.
Part 3: Trustworthiness, System Suitability, and Recommendations
Ensuring Method Reliability: The Role of System Suitability Testing (SST)
To ensure the trustworthiness of any chromatographic analysis, the performance of the entire HPLC system must be verified before and during sample analysis. This is achieved through System Suitability Testing (SST), an integral part of regulated analytical procedures as outlined by the United States Pharmacopeia (USP).[17][19] SST is a self-validating system that confirms the precision, resolution, and symmetry are adequate for the analysis to be performed.[20]
Key SST Parameters for This Analysis:
-
Repeatability: The precision of the method is typically assessed by making at least five replicate injections of a standard solution. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%.[17]
-
Resolution (R_s): For the chiral separation, the resolution between the two enantiomer peaks must be ≥ 1.5.[21]
-
Tailing Factor (T_f): For all peaks of interest, the tailing factor should be ≤ 2.0 to ensure accurate integration.[19]
-
Theoretical Plates (N): While often used as a measure of column performance, it is a less reliable direct measure of separation than resolution. However, a significant drop in N can indicate column degradation.[19]
Authoritative Recommendations
The choice of column depends entirely on the analytical objective:
-
For Achiral Purity Analysis and Reaction Monitoring: The C18 column is a cost-effective and reliable choice. It provides adequate retention and good peak shape for quantifying the total amount of the compound.
-
For Method Development and Impurity Profiling: The Phenyl-Hexyl column is highly recommended. Its alternative selectivity, driven by π-π interactions, can resolve the target analyte from process impurities that may co-elute on a C18 column, especially those with aromatic structures.[6][11] This is a critical consideration during method development for stability-indicating assays.[22]
-
For Enantiomeric Purity and Stereoselective Synthesis: The polysaccharide-based chiral column is mandatory. It is the only column capable of separating the enantiomers, which is essential for quality control in a pharmaceutical setting. The choice of mobile phase (normal or reversed-phase) may require screening to optimize the separation for a specific polysaccharide-based CSP.[8]
Conclusion
The effective chromatographic separation of this compound requires a methodical approach that aligns column chemistry with the analyte's properties. While a standard C18 column is sufficient for basic achiral purity assessment, a Phenyl-Hexyl column offers valuable alternative selectivity for complex impurity profiling. For the critical task of separating the enantiomers, a specialized chiral stationary phase is indispensable. By understanding the interaction mechanisms at play and verifying system performance with rigorous suitability testing, researchers can develop robust, reliable, and fit-for-purpose HPLC methods for this important chemical intermediate.
References
- 1. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. onyxipca.com [onyxipca.com]
- 6. separationmethods.com [separationmethods.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. mdpi.com [mdpi.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. phenomenex.com [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. silicycle.com [silicycle.com]
- 14. Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC | Pharmaguideline [pharmaguideline.com]
- 15. youtube.com [youtube.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 18. learning.sepscience.com [learning.sepscience.com]
- 19. ftp.uspbpep.com [ftp.uspbpep.com]
- 20. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 21. scribd.com [scribd.com]
- 22. pharmasalmanac.com [pharmasalmanac.com]
Benchmarking the efficacy of inhibitors derived from (5-Chloro-2-(trifluoromethyl)phenyl)methanol
Introduction: The Strategic Role of the Trifluoromethylphenyl Group in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can dramatically alter a molecule's therapeutic potential. Among these, the trifluoromethyl (-CF3) group, particularly when appended to a phenyl ring, has become a cornerstone of rational drug design.[1] Its unique electronic properties and steric profile confer significant advantages, transforming promising compounds into viable drug candidates.[2]
The power of the trifluoromethyl group lies in its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The high strength of the carbon-fluorine bond makes it resistant to metabolic degradation, often leading to an extended plasma half-life and improved bioavailability.[3] Furthermore, the lipophilic nature of the -CF3 group can improve a drug's capacity to cross cellular membranes, a critical factor for reaching intracellular targets.[2][3] These attributes have led to the successful development of numerous FDA-approved drugs across various therapeutic areas that feature this valuable moiety.[4][5]
This guide provides a comparative analysis of several classes of inhibitors that leverage the trifluoromethylphenyl motif to achieve high potency and selectivity. We will delve into their mechanisms of action, benchmark their efficacy with supporting experimental data, and provide detailed protocols for their evaluation.
Class 1: Trifluoromethyl Ketones (TFMKs) as Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. Their aberrant activity is linked to numerous cancers, making them a prime target for therapeutic intervention.[6][7] Inhibitors containing a trifluoromethyl ketone (TFMK) represent a potent class of HDAC-targeting agents.
Mechanism of Action
TFMKs function as effective zinc-binding groups (ZBGs). The active site of class I and II HDACs features a critical Zn2+ ion. The electrophilic ketone of the TFMK moiety readily hydrates in the aqueous environment of the active site to form a gem-diol. This hydrated structure mimics the transition state of the deacetylation reaction and effectively chelates the Zn2+ ion, leading to potent inhibition of the enzyme.[6][8][9] However, a significant drawback of TFMKs is their rapid in vivo metabolic reduction to less active trifluoromethyl alcohols. This has spurred the development of second-generation analogs, such as trifluoropyruvamides (TFPAs), which are designed for enhanced metabolic stability.[6][10]
Caption: Mechanism of HDAC inhibition by TFMKs.
Comparative Efficacy of Trifluoromethyl-Containing HDAC Inhibitors
The following table summarizes the inhibitory activity of representative TFMK and TFMO (5-(trifluoromethyl)-1,2,4-oxadiazole) compounds against various HDAC isoforms. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound ID | Inhibitor Class | HDAC1 (IC50) | HDAC4 (IC50) | HDAC6 (IC50) | Cellular Potency (Class IIa) | Reference |
| Compound 4 | TFMK | Slow-binding | 5.1 nM | Slow-binding | Not Reported | [11][12] |
| Compound 2 | TFMO | >3 µM | 0.01 µM | >3 µM | 0.02 µM | [13] |
| Compound 8 | TFMO | >10 µM | 0.003 µM | >10 µM | 0.007 µM | [13] |
| SAHA | Hydroxamate | 0.684 µM | Not Reported | 0.017 µM | Not Reported | [14] |
Note: "Slow-binding" indicates a time-dependent inhibition mechanism rather than a simple IC50 value.[11]
Experimental Protocol: In Vitro Fluorogenic HDAC Activity Assay
This protocol outlines a standard method for determining the in vitro potency of HDAC inhibitors.[15]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Enzyme: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) diluted in assay buffer to the desired working concentration.
-
Substrate: Fluorogenic substrate, such as Fluor de Lys® (Boc-Lys(Ac)-AMC), diluted in assay buffer.
-
Inhibitor: Test compounds serially diluted in DMSO, then further diluted in assay buffer.
-
Developer Solution: Trichostatin A (a potent HDAC inhibitor to stop the reaction) and trypsin in developer buffer.
-
-
Assay Procedure:
-
Add 25 µL of diluted inhibitor or vehicle (DMSO control) to wells of a 96-well black microplate.
-
Add 50 µL of the diluted HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate at 37°C for an additional 15 minutes to allow for cleavage of the deacetylated substrate by trypsin.
-
Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Class 2: Trifluoromethylphenyl-Containing Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases.[16] The trifluoromethylphenyl group is a prevalent feature in many potent and selective kinase inhibitors, contributing to their high affinity for the ATP-binding pocket.
Mechanism of Action
Most kinase inhibitors are designed to be ATP-competitive. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The trifluoromethylphenyl moiety often engages in hydrophobic and van der Waals interactions within the ATP pocket, enhancing the inhibitor's binding affinity and selectivity.[17] Recently, aromatic trifluoromethyl ketones have also been explored as "warheads" for developing covalently reversible kinase inhibitors that target specific cysteine residues near the active site.[18][19]
Caption: ATP-competitive kinase inhibition.
Comparative Efficacy of Trifluoromethylphenyl Kinase Inhibitors
The following table presents the efficacy of various kinase inhibitors that contain the trifluoromethylphenyl scaffold.
| Compound ID | Target Kinase | IC50 | Reference |
| Selinexor | CRM1 (not a kinase) | < 0.5 µM (in cell lines) | [4] |
| Sorafenib | Multi-kinase (VEGFR, PDGFR, Raf) | 90 nM (VEGFR-2), 58 nM (PDGFR-β) | [4] |
| Pexidartinib | CSF1R, KIT, FLT3-ITD | Not specified | [5] |
| MU380 | CHK1 | Potent, selective | [14] |
| Torin1 | mTOR | 2 nM (mTORC1), 10 nM (mTORC2) | [17] |
Experimental Protocol: In Vitro Luminescence-Based Kinase Assay (Kinase-Glo®)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after a kinase reaction.[20]
-
Reagent Preparation:
-
Kinase Reaction Buffer: Buffer appropriate for the specific kinase, containing MgCl2.
-
Kinase: Purified recombinant kinase diluted to working concentration in reaction buffer.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Diluted to the desired concentration (often near the Km for the kinase) in reaction buffer.
-
Inhibitor: Test compounds serially diluted in DMSO, then in reaction buffer.
-
Kinase-Glo® Reagent: Reconstituted according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of diluted inhibitor or vehicle control to wells of a 384-well white microplate.
-
Add 10 µL of a kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to controls.
-
Determine the IC50 value by plotting percent inhibition against the log of inhibitor concentration.
-
Class 3: Trifluoromethylphenyl-Containing Cholinesterase Inhibitors
Cholinesterase inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain.[21][22] The trifluoromethylphenyl group has been incorporated into novel cholinesterase inhibitors to enhance their potency and selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Mechanism of Action
These inhibitors bind to the active site of cholinesterase enzymes, preventing the hydrolysis of acetylcholine. The active site of AChE is a narrow gorge with a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance.[22] Inhibitors can bind to either or both of these sites. The trifluoromethylphenyl group can form favorable interactions within the hydrophobic regions of the gorge, contributing to the overall binding affinity.
References
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones [scholars.utoledo.edu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
This guide provides a comprehensive, step-by-step protocol for the proper disposal of (5-Chloro-2-(trifluoromethyl)phenyl)methanol. As a halogenated aromatic alcohol, this compound requires meticulous handling and adherence to stringent regulatory standards to ensure the safety of laboratory personnel and environmental protection. The procedures outlined below are grounded in established safety principles and are designed to meet or exceed federal and local regulations.
Section 1: Critical First Step: Hazardous Waste Determination
Before any disposal action is taken, a formal hazardous waste determination must be performed for any waste stream containing this compound. This process is not merely a suggestion but a legal requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] An incorrect classification can lead to improper disposal, resulting in significant safety risks and legal penalties.
Causality: The chemical structure itself—containing both a chlorine atom and a trifluoromethyl group—places it firmly in the category of halogenated organic compounds.[3] Waste streams containing these compounds are often subject to specific, more stringent disposal routes, such as high-temperature incineration, to ensure complete destruction and prevent the release of toxic byproducts.[4]
Procedural Steps:
-
Consult the Safety Data Sheet (SDS): The SDS for the specific chemical is the primary source of information regarding its hazards and potential waste codes.
-
Evaluate for RCRA Characteristics: Determine if the waste exhibits any of the four hazardous characteristics:
-
Ignitability (D001): Unlikely for this compound, but must be confirmed via flashpoint data in the SDS.[5]
-
Corrosivity (D002): The compound itself is not corrosive, but the waste mixture could be if mixed with strong acids or bases.[6]
-
Reactivity (D003): The compound is not expected to be reactive in the RCRA sense (e.g., explosive or water-reactive).[6]
-
Toxicity (D004-D043): This is the most likely characteristic. The waste may be classified as toxic if it leaches specific contaminants above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[6]
-
-
Check for Listed Waste Codes: This waste stream may fall under the "F-List" for wastes from non-specific sources, particularly those pertaining to halogenated organic compounds used in solvents or synthesized in a laboratory setting.[6][7]
-
Institutional Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department. They will provide the final, authoritative determination and assign the correct EPA hazardous waste codes.
Section 2: Safety and Handling Protocols for Waste Accumulation
Proper personal protective equipment (PPE) and handling procedures are non-negotiable when managing this chemical waste.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., Viton®, nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[9][10]
-
Body Protection: A standard lab coat is required. For larger quantities or in the event of a spill, an impervious apron or suit may be necessary.[8]
-
-
Handling Environment: All waste handling, including transferring and commingling of compatible wastes, must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[11]
Section 3: Step-by-Step Disposal and Accumulation Procedure
This section details the validated, procedural workflow for safely collecting and storing waste this compound prior to its removal by EHS or a licensed contractor.
Step 1: Waste Segregation
This is the most critical step in the handling process. Improper segregation can create dangerous chemical reactions and significantly increase disposal costs.
Causality: Halogenated organic waste must be kept separate from non-halogenated waste because the disposal methods differ.[7][12] Halogenated compounds require incineration at specific temperatures to prevent the formation of dioxins and other persistent organic pollutants. Mixing them with non-halogenated streams contaminates the entire volume, forcing the more expensive disposal route for all of it. Furthermore, mixing with incompatible chemicals can lead to fire, explosion, or the release of toxic gases.
| Chemical Incompatibility Summary |
| Do NOT Mix Halogenated Waste With: |
| Strong Oxidizing Agents |
| Strong Acids or Bases (unless part of a neutralized, buffered solution) |
| Reactive Metals (e.g., Sodium, Potassium) |
| Non-Halogenated Solvent Waste |
Step 2: Containerization
The integrity of the waste container is essential for preventing leaks and spills.
-
Select a Compatible Container: Use a clean, designated container made of chemically resistant material, such as borosilicate glass or high-density polyethylene (HDPE). The original product container is often a suitable choice if it is in good condition.[14]
-
Ensure Proper Closure: The container must have a secure, leak-proof screw cap.[15] Do not use stoppers, parafilm, or other temporary seals for storage.
-
Avoid Overfilling: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills during movement.[1]
Step 3: Labeling
Accurate and complete labeling is required by law and is crucial for safety.[16][17]
-
Affix an EHS-Provided "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled.[12]
-
Complete All Information:
-
Write the words "Hazardous Waste."
-
List all chemical constituents by their full, unabbreviated names (e.g., "this compound," "Methanol," "Water").
-
Provide an accurate estimate of the percentage of each component.
-
Indicate the relevant hazards using appropriate pictograms (e.g., irritant, toxic).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated SAA at or near the point of generation and under the control of laboratory personnel.[14][18]
-
Designate the SAA: The location should be clearly marked.
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub that can hold at least 110% of the volume of the largest container within it.[14]
-
Keep Containers Closed: The waste container must be sealed at all times except when waste is being added.[19]
-
Monitor Accumulation Limits: Be aware of your facility's limits on the volume of waste (typically up to 55 gallons) and the time it can be stored in an SAA.[17][18]
Disposal Workflow Diagram
The following diagram illustrates the logical flow from waste generation to final, compliant disposal.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. env.nm.gov [env.nm.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. epa.gov [epa.gov]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aaronchem.com [aaronchem.com]
- 11. benchchem.com [benchchem.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. fishersci.dk [fishersci.dk]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. danielshealth.com [danielshealth.com]
- 16. resources.duralabel.com [resources.duralabel.com]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. epa.gov [epa.gov]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of (5-Chloro-2-(trifluoromethyl)phenyl)methanol: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle chemical reagents safely and effectively is paramount. This guide provides essential, actionable information for the safe handling of (5-Chloro-2-(trifluoromethyl)phenyl)methanol, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.
Understanding the Hazard Profile
This compound is a compound with a specific set of hazards that must be managed through appropriate engineering controls and personal protective equipment. According to its Safety Data Sheet (SDS), this chemical is classified as a flammable liquid and vapor.[1] Furthermore, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The Globally Harmonized System (GHS) classifications for this compound include H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Understanding these classifications is the first step in mitigating risk.
Core Principles of Protection: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment
| Scenario | Required PPE | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Nitrile or neoprene gloves- Chemical splash goggles- Flame-retardant lab coat | Protects against incidental skin contact and eye splashes. A flame-retardant lab coat is essential due to the compound's flammability. |
| High-Volume Handling or Splash Potential (e.g., transfers, reactions) | - Chemical-resistant gloves (e.g., Viton®, butyl rubber)- Face shield worn over chemical splash goggles- Chemical-resistant apron over a flame-retardant lab coat | Provides a higher level of protection for the face and body in situations where splashes are more likely. |
| Risk of Aerosol Generation or Poor Ventilation | - All PPE from "High-Volume Handling"- NIOSH-approved respirator with an organic vapor cartridge | Necessary to prevent respiratory irritation from inhalation of vapors or aerosols.[2] |
A Note on Glove Selection: Always inspect gloves for signs of degradation or contamination before use. Proper glove removal technique is critical to prevent skin exposure.[2] After handling, dispose of contaminated gloves in accordance with institutional and local regulations and thoroughly wash your hands.[2]
Procedural Guidance for Safe Handling and Disposal
Adherence to a standardized workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the work area, as this compound is a flammable liquid.[1] Use explosion-proof electrical and lighting equipment.[1]
-
-
Donning PPE :
-
Before handling the chemical, don the appropriate PPE as outlined in the table above based on your specific task.
-
-
Chemical Handling :
-
When transferring the chemical, do so carefully to avoid splashes and the generation of aerosols.
-
Keep the container tightly closed when not in use to minimize the release of flammable vapors.[1]
-
-
Post-Handling :
Emergency Procedures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][6]
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[1] If skin irritation occurs, seek medical advice.[3][4][5]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]
Disposal Plan:
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection : Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for hazardous chemical waste.
-
Professional Disposal : Arrange for disposal through a licensed and approved waste disposal company.[2][4]
-
Environmental Precaution : Do not allow the product to enter drains or waterways.[2]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
